1-Octanesulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
octane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGDAKIJYPIYLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5324-84-5 (hydrochloride salt) | |
| Record name | 1-Octanesulfonic acid | |
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DSSTOX Substance ID |
DTXSID5041277 | |
| Record name | 1-Octanesulfonic acid | |
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Molecular Weight |
194.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Fisher Scientific MSDS] | |
| Record name | 1-Octanesulfonic acid | |
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| Record name | 1-Octanesulfonic acid | |
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CAS No. |
3944-72-7 | |
| Record name | 1-Octanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3944-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Octanesulfonic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanesulfonic acid | |
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| Record name | Octanesulphonic acid | |
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| Record name | 1-OCTANESULFONIC ACID | |
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Foundational & Exploratory
1-Octanesulfonic Acid: A Technical Guide to its Chemical Properties, Structure, and Applications in Ion-Pair Chromatography
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties and structure of 1-octanesulfonic acid. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize this compound, particularly in analytical and separation sciences. The guide details its physicochemical characteristics, molecular structure, and its prevalent application as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC).
Core Chemical Properties and Structure
This compound is a strong organic acid belonging to the class of alkylsulfonic acids.[1] Its structure consists of a hydrophobic eight-carbon alkyl chain (octyl group) attached to a hydrophilic sulfonic acid functional group. This amphiphilic nature is key to its utility in various applications, most notably as a surfactant and an ion-pairing agent.[2] It is most commonly used in its sodium salt form, sodium 1-octanesulfonate, for HPLC applications.[3][4]
The key chemical and physical properties of this compound and its sodium salt are summarized in the table below for easy reference and comparison.
| Property | This compound | Sodium 1-Octanesulfonate |
| Molecular Formula | C₈H₁₈O₃S | C₈H₁₇NaO₃S |
| Molecular Weight | 194.29 g/mol [1] | 216.27 g/mol [4] |
| CAS Number | 3944-72-7[1] | 5324-84-5[4][5] |
| Appearance | Liquid[6] | White or off-white crystalline powder, solid flakes, or fine pearls[7] |
| Melting Point | 103-104 °C[6] | >300 °C[5][7] |
| Boiling Point | Not readily available | >300 °C[5] |
| Solubility in Water | Soluble | Soluble[5][7], 9.8 g/L at 20 °C[4] |
| pKa | < 0 (strong acid)[8] | Not applicable |
| Density | 1.084 g/cm³[6] | Not readily available |
Molecular Structure and Key Features
The structural formula of this compound is CH₃(CH₂)₇SO₃H. The molecule's key features are the long, nonpolar octyl chain and the highly polar sulfonic acid head group. This distinct separation of hydrophobic and hydrophilic regions gives the molecule its surfactant properties.
References
- 1. This compound | 3944-72-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 3944-72-7 [smolecule.com]
- 3. Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-辛烷磺酸 钠盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. echemi.com [echemi.com]
- 7. This compound, Sodium Salt, Monohydrate [chembk.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Purification of 1-Octanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of 1-octanesulfonic acid and its common salt, sodium 1-octanesulfonate. This document details established synthetic pathways, offers step-by-step experimental protocols, and presents purification techniques crucial for obtaining high-purity material suitable for sensitive applications such as high-performance liquid chromatography (HPLC) in pharmaceutical and biochemical analysis.
Introduction to this compound
This compound is an organosulfur compound with the chemical formula C₈H₁₈O₃S. Structurally, it possesses a hydrophobic eight-carbon alkyl chain and a hydrophilic sulfonate group, rendering it amphiphilic. This dual nature makes it a valuable surfactant and, most notably, an effective ion-pairing reagent in reversed-phase HPLC.[1] In this application, it enhances the retention and separation of ionic and highly polar analytes on nonpolar stationary phases. The sodium salt of this compound is frequently used for this purpose due to its stability and solubility.
Synthesis of this compound and Its Sodium Salt
Several synthetic routes have been established for the production of this compound and its salts. The choice of method often depends on the desired scale, available starting materials, and required purity of the final product. The primary methods include the sulfonation of octane (B31449) derivatives, sulfoxidation of alkanes, and nucleophilic substitution of alkyl halides.
Synthesis via Nucleophilic Substitution of 1-Bromooctane (B94149)
A common and well-documented laboratory-scale synthesis involves the reaction of 1-bromooctane with sodium sulfite (B76179) to directly produce sodium 1-octanesulfonate. This method can be facilitated by a phase-transfer catalyst to improve reaction efficiency.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine anhydrous sodium sulfite (e.g., 126 g), deionized water (e.g., 450 mL), 1-bromooctane (e.g., 125 g), and a phase-transfer catalyst such as tetrapropylammonium (B79313) bromide (e.g., 1.2 g).
-
Sulfonation: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 16-24 hours, or until the reaction mixture becomes a clear, single phase.
-
Initial Workup: After cooling, evaporate the water from the reaction mixture under reduced pressure.
-
Drying: The resulting solid residue is dried thoroughly, for instance, in a vacuum oven at 80°C for 2-4 hours.[2] The dried solid is then ground into a fine powder.
Synthesis via Sulfonation of 1-Octanol (B28484)
This direct approach involves the reaction of 1-octanol with a sulfonating agent, such as sulfur trioxide. The reactivity of sulfur trioxide is often moderated by forming a complex with a Lewis base like pyridine (B92270) to prevent over-reaction and decomposition.[1]
Experimental Protocol:
-
Preparation of Sulfonating Agent: Prepare or obtain a sulfur trioxide-pyridine complex (SO₃·py).
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 1-octanol in a suitable inert solvent such as pyridine.
-
Sulfonation: Cool the solution in an ice bath. Add the sulfur trioxide-pyridine complex portion-wise to the 1-octanol solution while maintaining a low temperature to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Workup: The reaction is typically quenched by the slow addition of water or a basic solution. The product can then be isolated and purified.
Other Synthetic Methodologies
-
Sulfoxidation of Alkanes: This industrial process involves the reaction of alkanes with a mixture of sulfur dioxide and oxygen, initiated by irradiation.[1]
-
Addition of Bisulfite to Terminal Alkenes: 1-Octene can react with sodium bisulfite in the presence of a free-radical initiator to yield sodium 1-octanesulfonate.
-
Oxidation of Thiols: 1-Octanethiol can be oxidized using strong oxidizing agents to produce this compound.
Purification Methods
High purity is essential for the application of this compound and its salts as ion-pairing reagents. The primary methods for purification are Soxhlet extraction and recrystallization.
Purification by Soxhlet Extraction
Soxhlet extraction is an effective method for removing impurities from the crude, solid product obtained from synthesis.
Experimental Protocol:
-
Sample Preparation: Place the finely ground crude sodium 1-octanesulfonate powder into a cellulose (B213188) extraction thimble.
-
Apparatus Setup: Place the thimble inside a Soxhlet extractor. The extractor is fitted to a flask containing the extraction solvent (absolute ethanol) and topped with a reflux condenser.
-
Extraction: Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the sample, dissolving the desired product and some impurities. When the extractor fills to a certain level, the solution containing the extracted material will siphon back into the boiling flask. This process is allowed to cycle for several hours to ensure complete extraction of the product from insoluble impurities.
-
Product Recovery: After extraction, the solution in the flask, now containing the sodium 1-octanesulfonate, is concentrated under reduced pressure to yield the partially purified product.
Purification by Recrystallization
Recrystallization is a powerful technique for achieving high purity by separating the desired compound from soluble impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude or Soxhlet-extracted sodium 1-octanesulfonate in a minimum amount of hot absolute ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the sodium 1-octanesulfonate decreases, leading to the formation of crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold absolute ethanol. The purified crystals are then dried in a vacuum oven. This process can be repeated to achieve higher purity. A purity of over 99.6% has been reported with this method.[2]
Data Presentation
The following tables summarize key quantitative data related to the synthesis and properties of this compound and its sodium salt.
| Synthesis Method | Reactants | Catalyst/Reagent | Typical Reaction Time | Reported Yield | Purity |
| Nucleophilic Substitution | 1-Bromooctane, Sodium Sulfite | Tetrapropylammonium Bromide | 16-24 hours | ~66% | >99.6% after purification |
| Sulfonation of Alcohol | 1-Octanol, Sulfur Trioxide | Pyridine | Variable | - | - |
| Sulfoxidation | Octane, SO₂, O₂ | UV Irradiation | - | - | - |
| Compound | Molecular Formula | Molecular Weight | CAS Number | Appearance | Melting Point |
| This compound | C₈H₁₈O₃S | 194.29 g/mol | 3944-72-7 | Liquid/Solid | - |
| Sodium 1-octanesulfonate | C₈H₁₇NaO₃S | 216.27 g/mol | 5324-84-5 | White crystalline powder | >300 °C |
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and purification of sodium 1-octanesulfonate.
Caption: Synthesis workflow for sodium 1-octanesulfonate.
Caption: Purification workflow for sodium 1-octanesulfonate.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 1-Octanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-octanesulfonic acid and its commonly used sodium salt. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound, primarily as an ion-pairing agent in analytical chromatography. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes a visualization of its principal application workflow.
Core Physicochemical Properties
This compound is a straight-chain alkylsulfonic acid. Its amphiphilic nature, stemming from the combination of a polar sulfonic acid head group and a nonpolar eight-carbon tail, dictates its chemical behavior and applications. It is a strong acid and is frequently used in the form of its sodium salt.[1]
Quantitative Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | octane-1-sulfonic acid | [2] |
| CAS Number | 3944-72-7 | [1][2] |
| Molecular Formula | C₈H₁₈O₃S | [2] |
| Molecular Weight | 194.29 g/mol | [1][2] |
| Physical Appearance | Liquid or solid | [2] |
| Melting Point | Data not consistently available | |
| Boiling Point | Data not consistently available | |
| Density | ~1.084 g/cm³ | [3] |
| Aqueous Solubility | 9.8 g/L at 20 °C | [4] |
| pKa | Strong acid (specific value not readily available) | [1] |
Quantitative Data for this compound Sodium Salt
| Property | Value | Source(s) |
| Synonyms | Sodium 1-octanesulfonate, Sodium caprylyl sulfonate | [5][6] |
| CAS Number | 5324-84-5 | [7][8] |
| Molecular Formula | C₈H₁₇NaO₃S | [7] |
| Molecular Weight | 216.27 g/mol | [8][9] |
| Physical Appearance | White crystalline powder or solid | [7] |
| Melting Point | >300 °C | [7][9][10] |
| Boiling Point | >300 °C | [9] |
| Aqueous Solubility | Soluble in water, 216 mg/mL at 25°C | [4][7] |
| pH (1% aq. solution) | 5.5 - 7.5 | [7] |
Key Applications in Research and Drug Development
The primary application of this compound and its sodium salt is as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC).[11] This technique is crucial for the separation and analysis of polar and ionizable compounds, such as peptides, proteins, and various drug molecules, which would otherwise exhibit poor retention on conventional C18 columns.[8][11]
In the context of drug development, sulfonic acid salts are recognized for their utility in forming stable salts of active pharmaceutical ingredients (APIs), which can offer advantages over other salt forms.
Experimental Protocols
Below are detailed methodologies for the determination of key physicochemical properties of this compound and its sodium salt.
Determination of Melting Point
Objective: To determine the temperature at which the substance transitions from a solid to a liquid state.
Methodology:
-
Sample Preparation: A small amount of the powdered solid (this compound sodium salt) is packed into a capillary tube to a depth of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. For this compound sodium salt, the melting point is expected to be above 300 °C.[7][9][10]
-
Determination of Aqueous Solubility
Objective: To quantify the concentration of this compound or its sodium salt in a saturated aqueous solution at a specific temperature.
Methodology:
-
Sample Preparation: An excess amount of the solute (this compound or its sodium salt) is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: The concentration of the dissolved solute in the clear supernatant/filtrate is determined using an appropriate analytical technique. For the sodium salt, this can be achieved by gravimetric analysis (evaporating a known volume of the solution to dryness and weighing the residue) or by a titrimetric method.
-
Calculation: The solubility is expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound. As a strong acid, its pKa is expected to be low.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
-
Instrumentation: A calibrated pH meter with a suitable electrode and a burette for the titrant are required.
-
Titrant: A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Procedure:
-
The initial pH of the this compound solution is recorded.
-
The titrant is added in small, precise increments.
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.
-
This process is continued well past the equivalence point.
-
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For a strong acid like this compound, the initial pH will be very low, and the equivalence point will be sharp.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the use of this compound as an ion-pairing agent in the HPLC analysis of a cationic analyte.
Caption: Logical workflow of ion-pair chromatography using this compound.
References
- 1. This compound | 3944-72-7 | Benchchem [benchchem.com]
- 2. This compound | C8H18O3S | CID 49939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Buy this compound | 3944-72-7 [smolecule.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CAS 5324-84-5: Sodium octanesulfonate | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. scbt.com [scbt.com]
- 9. This compound sodium salt, 5324-84-5, free-flowing Redi-Dri powder, RDD032, Sigma-Aldrich [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. chemimpex.com [chemimpex.com]
1-Octanesulfonic Acid Sodium Salt: An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-octanesulfonic acid sodium salt, a key reagent in various scientific and pharmaceutical applications. This document compiles available data, outlines detailed experimental protocols for characterization, and presents visual workflows to aid in experimental design.
Introduction
This compound sodium salt (SOS), an anionic surfactant and ion-pairing agent, is widely utilized in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC) for the separation of peptides, proteins, and other organic molecules.[1][2][3] Its efficacy in these applications is intrinsically linked to its physicochemical properties, most notably its solubility in various media and its stability under diverse experimental and storage conditions. Understanding these parameters is critical for method development, formulation, and ensuring the reproducibility of scientific results.
Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Name | Sodium 1-octanesulfonate | [4] |
| Synonyms | Octane-1-sulfonic acid sodium salt, Sodium octyl sulfonate | [4] |
| CAS Number | 5324-84-5 | [4] |
| Molecular Formula | C₈H₁₇NaO₃S | [4] |
| Molecular Weight | 216.27 g/mol | [4] |
| Appearance | White crystalline powder | [5] |
| Melting Point | >300 °C | [4] |
| pH (100 g/L in H₂O at 20 °C) | 5.5 - 7.5 | [4] |
Solubility Profile
The solubility of this compound sodium salt is a crucial parameter for its application, particularly in the preparation of mobile phases for chromatography and other aqueous solutions.
Aqueous Solubility
There is a notable discrepancy in the reported aqueous solubility of this compound sodium salt in publicly available literature, highlighting the importance of experimental verification.
| Solubility Value | Temperature | Comments | Reference(s) |
| 9.8 g/L | 20 °C | Experimentally determined value from a product data sheet. | [6] |
| 307.8 g/L | 25 °C | Estimated value. | [7] |
| 100 g/L (0.1 g/mL) | Not Specified | From a product data sheet. | |
| "Freely soluble" / "Miscible" | Not Specified | Qualitative description. | [3][8] |
This variation may be attributable to differences in experimental methods, the purity of the compound tested, or the distinction between anhydrous and monohydrate forms. For precise applications, it is highly recommended to experimentally determine the solubility using a standardized protocol, such as the OECD 105 guideline.
Solubility in Organic Solvents
Data on the solubility of this compound sodium salt in organic solvents is limited.
| Solvent | Solubility Value | Temperature | Reference(s) |
| Methanol | 4 g/L | Not Specified | [9] |
| Ethanol | Miscible | Not Specified | [8] |
| Acetonitrile | No quantitative data available | ||
| Isopropanol | No quantitative data available |
Given its ionic nature, the solubility in non-polar organic solvents is expected to be low.
Temperature Dependence of Aqueous Solubility
Critical Micelle Concentration (CMC)
As a surfactant, this compound sodium salt forms micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is an important parameter as it influences properties like surface tension and solubilization. The CMC of a surfactant is dependent on factors such as temperature and the ionic strength of the solution.[12][13] For sodium octyl sulfate, a closely related compound, the CMC in water is reported to be 0.13 mol/L.[12]
Stability Profile
This compound sodium salt is generally considered stable under normal storage and handling conditions.[4] However, its stability can be influenced by several factors, including pH, light, and the presence of oxidizing agents.
pH Stability
The stability of this compound sodium salt is pH-dependent. It has been reported that its chemical stability is higher at pH 2 than at pH 7.[14] This is attributed to the sulfonate group, which can act as a buffer at low pH.[14] Hydrolytic degradation of sulfonate esters can be catalyzed by both acids and bases, although alkyl sulfonates are generally resistant to hydrolysis under neutral conditions. The potential for hydrolysis, especially at extreme pH values and elevated temperatures, should be considered.
Thermal Stability
The high melting point of over 300 °C suggests good thermal stability of the solid material.[4] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the decomposition temperature and identify any phase transitions.
Photostability
Exposure to light, particularly UV radiation, can lead to the degradation of chemical compounds. While specific photostability data for this compound sodium salt is not widely available, it is recommended to store the compound and its solutions protected from light, as is good practice for many organic reagents.[15] Photostability testing according to ICH Q1B guidelines should be performed if the compound is to be used in applications where light exposure is a concern.
Incompatibilities
This compound sodium salt is incompatible with strong oxidizing agents.[4] Contact with such agents should be avoided to prevent potentially vigorous reactions.
Hazardous Decomposition Products
Upon combustion, this compound sodium salt may produce hazardous decomposition products, including carbon monoxide, carbon dioxide, sulfur oxides, and sodium oxides.
Experimental Protocols
Determination of Aqueous Solubility (OECD 105 Guideline)
The OECD Guideline for the Testing of Chemicals, No. 105, provides two primary methods for determining the water solubility of a substance: the Flask Method and the Column Elution Method.[4][16][17]
Flask Method (for solubilities > 10⁻² g/L):
-
Preparation: Add an excess amount of this compound sodium salt to a flask containing deionized water.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 20 °C) for a sufficient time to reach equilibrium. A preliminary test can determine the necessary equilibration time.
-
Phase Separation: Allow the mixture to settle, or centrifuge to separate the undissolved solid from the saturated solution.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of this compound sodium salt in the aliquot using a suitable analytical method (e.g., HPLC-UV, titration).
-
Replicates: Perform the determination in at least triplicate.
Column Elution Method (for solubilities < 10⁻² g/L):
This method is generally not applicable to this compound sodium salt due to its high water solubility.
Stability Testing Protocol (ICH Q1A(R2) Guideline)
A forced degradation study is essential to establish the intrinsic stability of the substance and to develop stability-indicating analytical methods.[3]
-
Stress Conditions: Subject solutions of this compound sodium salt to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid and a solution at an elevated temperature (e.g., 70 °C).
-
Photostability: Expose the solid and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m² of UV radiation), with a dark control.[15]
-
-
Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to quantify the remaining this compound sodium salt and detect any degradation products.
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.
Applications in Drug Development
The primary application of this compound sodium salt in drug development is as an ion-pairing reagent in reversed-phase HPLC.[2][17] It is added to the mobile phase to form neutral ion pairs with charged analytes, thereby increasing their retention on the non-polar stationary phase and improving chromatographic resolution. This is particularly useful for the analysis of:
-
Basic drugs
-
Peptides and proteins
-
Catecholamines and their metabolites
Its role as a surfactant can also be leveraged in formulation development to improve the solubility and stability of active pharmaceutical ingredients (APIs).[2]
Conclusion
This compound sodium salt is a versatile and widely used chemical in research and drug development. A thorough understanding of its solubility and stability is paramount for its effective and reliable use. While existing data provides a good foundation, this guide highlights the need for experimental verification of solubility, particularly in aqueous and mixed solvent systems. The outlined experimental protocols, based on international guidelines, provide a framework for generating robust and reliable data to support method development and formulation activities.
References
- 1. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 2. chemimpex.com [chemimpex.com]
- 3. Sodium 1-octanesulfonate, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Sodium 1-octanesulfonate | 5324-84-5 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound, 5324-84-5, High-Purity, O8380, Sigma-Aldrich [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Chemical Products | Chemical Product Manufacturers [reachemchemicals.com]
- 9. This compound, Sodium Salt Anhydrous, HPLC Grade, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Temperature-dependent solubility transition of Na₂SO₄ in water and the effect of NaCl therein: solution structures and salt water dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 14. lcpe.uni-sofia.bg [lcpe.uni-sofia.bg]
- 15. What are the performance characteristics of sodium alkyl sulfonate?-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]
- 16. Toxicological properties and risk assessment of the anionic surfactants category: Alkyl sulfates, primary alkane sulfonates, and α-olefin sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
1-Octanesulfonic Acid as an Ion-Pairing Reagent: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Octanesulfonic acid and its application as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). It is designed to furnish researchers, scientists, and professionals in drug development with the core knowledge required to effectively utilize this reagent in their analytical workflows. This document delves into the fundamental principles of ion-pair chromatography, the specific role and properties of this compound, detailed experimental protocols, and quantitative data to guide method development and application.
Introduction to Ion-Pair Chromatography and this compound
Ion-pair chromatography is a powerful technique in reversed-phase HPLC that enables the separation of ionic and highly polar analytes on a non-polar stationary phase. The retention of these compounds, which would otherwise elute at or near the void volume, is achieved by introducing an ion-pairing reagent to the mobile phase. This reagent contains a hydrophobic tail and an ionic head group.
This compound, a member of the alkylsulfonic acid family, is a widely used anionic ion-pairing reagent. Its molecular structure consists of an eight-carbon (octyl) non-polar tail and a polar sulfonate head. This amphiphilic nature allows it to interact with both the stationary and mobile phases, as well as the analyte of interest, thereby facilitating the retention and separation of cationic (basic) compounds. The sodium salt of this compound is commonly used due to its high purity and solubility in aqueous mobile phases.[1]
Mechanism of Action
The precise mechanism of retention in ion-pair chromatography is a subject of ongoing discussion, with two predominant models proposed: the ion-pair formation in the mobile phase model and the dynamic ion-exchange model . In practice, the retention mechanism is likely a combination of both.[2]
-
Ion-Pair Formation in the Mobile Phase: In this model, the 1-Octanesulfonate anion forms a neutral ion-pair with the cationic analyte in the mobile phase. This newly formed, less polar complex has a greater affinity for the non-polar stationary phase (e.g., C18), leading to increased retention.
-
Dynamic Ion-Exchange: This model suggests that the hydrophobic octyl chain of the 1-Octanesulfonate molecule adsorbs onto the surface of the stationary phase. This creates a dynamic, negatively charged surface. Cationic analytes in the mobile phase are then retained through electrostatic interactions with this modified stationary phase.
The following diagram illustrates the logical relationship of the dynamic ion-exchange model, which is a prevalent mechanism.
References
An In-Depth Technical Guide to the Mechanism of Action of 1-Octanesulfonic Acid in Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the role and mechanism of action of 1-octanesulfonic acid as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC). It is designed to furnish researchers, scientists, and drug development professionals with the detailed technical knowledge required to effectively utilize this reagent for the separation of polar, basic, and cationic analytes.
Core Principles: The Role of this compound in Ion-Pair Chromatography
In reversed-phase chromatography, the stationary phase is nonpolar, while the mobile phase is polar. Consequently, polar and ionic compounds exhibit weak interactions with the stationary phase, leading to poor retention and inadequate separation. This compound addresses this challenge by functioning as an anionic ion-pairing reagent. It is added to the mobile phase to enhance the retention and resolution of positively charged analytes such as basic drugs, peptides, and catecholamines.[1][2]
The fundamental principle involves the formation of a neutral ion pair between the anionic sulfonate group of this compound and the positively charged analyte. This newly formed complex is significantly more hydrophobic than the analyte alone, allowing for stronger interaction with the nonpolar stationary phase and, therefore, increased retention time.[3]
Mechanisms of Action: A Dual Perspective
The precise mechanism by which this compound facilitates retention is understood through two predominant models: the Ion-Pair Formation in the Mobile Phase Model and the Dynamic Ion-Exchange Model .
Ion-Pair Formation in the Mobile Phase
According to this model, the this compound anion (OSA⁻) and a cationic analyte (A⁺) form a neutral ion pair (A⁺OSA⁻) in the polar mobile phase. This complex, possessing the hydrophobic octyl chain from the this compound, partitions from the mobile phase to the nonpolar stationary phase. The extent of this partitioning, and thus the retention, is influenced by the hydrophobicity of the ion pair.
Dynamic Ion-Exchange
In this model, the hydrophobic octyl tail of the this compound molecule adsorbs onto the nonpolar stationary phase, leaving the negatively charged sulfonate head group oriented towards the mobile phase. This process effectively creates an in-situ, or dynamic, ion-exchange surface on the stationary phase. Positively charged analytes in the mobile phase are then retained through electrostatic interactions with these immobilized sulfonate groups.[2]
Data Presentation: Quantitative Effects on Retention
The concentration of this compound and the pH of the mobile phase are critical parameters that significantly influence the retention of analytes.
Effect of this compound Concentration
Increasing the concentration of this compound generally leads to an increase in the retention time of cationic analytes. This is due to a higher probability of ion-pair formation or a greater density of ion-exchange sites on the stationary phase. However, at very high concentrations, the formation of micelles in the mobile phase can lead to a decrease in retention.
| Analyte Class | This compound Concentration (mM) | Mobile Phase Composition | pH | Column | Analyte | Retention Time (min) |
| Ethyleneamines | 10 | Acetonitrile/50 mM Acetate Buffer (19:81 to 25:75 v/v) + 0.5 mM CuSO₄ | 5.5 | Inertsil ODS-3 | Ethylenediamine (EDA) | ~4.5 |
| 15 | Acetonitrile/50 mM Acetate Buffer (19:81 to 25:75 v/v) + 0.5 mM CuSO₄ | 5.5 | Inertsil ODS-3 | Ethylenediamine (EDA) | ~6.0 | |
| 20 | Acetonitrile/50 mM Acetate Buffer (19:81 to 25:75 v/v) + 0.5 mM CuSO₄ | 5.5 | Inertsil ODS-3 | Ethylenediamine (EDA) | ~7.5 | |
| Basic Drugs | 4.6 (0.1% w/v) | Methanol/Water (45:55 v/v) | 2.8 | Xterra® C₁₈ (150x4.6 mm, 5 µm) | Atenolol (B1665814) | 2.0 |
| 4.6 (0.1% w/v) | Methanol/Water (45:55 v/v) | 2.8 | Xterra® C₁₈ (150x4.6 mm, 5 µm) | Indapamide | 6.1 |
Effect of Mobile Phase pH
The pH of the mobile phase plays a crucial role in ion-pair chromatography as it dictates the ionization state of both the analyte and any acidic or basic functional groups on the stationary phase. For the separation of basic compounds, the mobile phase pH is typically maintained at least two units below the pKa of the analyte to ensure it is fully protonated and available for ion-pairing.[1]
| Analyte Class | pH | Mobile Phase Composition | Ion-Pairing Agent | Effect on Retention |
| Peptides | Low (e.g., 2.1) | Acetonitrile/Water with 0.1 M NaClO₄ | This compound (implied) | Increased retention of basic peptides |
| Peptides | Neutral (e.g., 7.4) | Acetonitrile/Water with 0.1 M NaClO₄ | This compound (implied) | Decreased retention of basic peptides |
Experimental Protocols
General Workflow for Ion-Pair Chromatography Method Development
Detailed Protocol: Simultaneous Estimation of Atenolol and Indapamide
This protocol details the validated ion-pairing RP-HPLC method for the simultaneous quantification of the basic drugs atenolol and indapamide.[4]
1. Materials and Reagents:
-
Atenolol and Indapamide reference standards
-
This compound sodium salt (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: JASCO with binary pump, UV/Vis detector
-
Column: Xterra® C₁₈ (150 x 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: 0.1% w/v this compound sodium salt in water:methanol (55:45 v/v). The pH is adjusted to 2.8 ± 0.1 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Mobile Phase:
-
Dissolve 1.0 g of this compound sodium salt in 550 mL of HPLC grade water.
-
Add 450 mL of HPLC grade methanol.
-
Adjust the pH to 2.8 ± 0.1 with orthophosphoric acid.
-
Filter the mobile phase through a 0.45 µm nylon filter.
-
Degas the mobile phase in an ultrasonic bath for 15 minutes prior to use.
4. Preparation of Standard Solutions:
-
Prepare individual stock solutions of Atenolol (1000 µg/mL) and Indapamide (100 µg/mL) in the mobile phase.
-
From the stock solutions, prepare working standard solutions of desired concentrations by dilution with the mobile phase.
5. Sample Preparation (for tablet dosage form):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 50 mg of Atenolol and 2.5 mg of Indapamide to a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 15 minutes.
-
Make up the volume to 50 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 1 mL of the filtrate to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL of Atenolol and 5 µg/mL of Indapamide.
6. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject 20 µL of the standard and sample solutions.
-
Record the chromatograms and measure the peak areas.
-
Quantify the amounts of Atenolol and Indapamide in the sample by comparing the peak areas with those of the standards.
Conclusion
This compound is a versatile and effective ion-pairing reagent for the reversed-phase HPLC analysis of cationic and basic compounds. A thorough understanding of its dual mechanisms of action, coupled with the systematic optimization of key parameters such as concentration and mobile phase pH, is essential for developing robust and reproducible separation methods. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully implement ion-pair chromatography in their analytical workflows.
References
Spectroscopic Analysis of 1-Octanesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1-Octanesulfonic acid using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the characterization and analysis of this compound.
Introduction to this compound
This compound is a straight-chain alkylsulfonic acid. It and its sodium salt are utilized in various industrial and laboratory applications, including as surfactants, emulsifiers, and ion-pairing reagents in high-performance liquid chromatography (HPLC). Accurate spectroscopic characterization is crucial for its identification, purity assessment, and understanding its interactions in various chemical systems.
Spectroscopic Data
The following sections present the FTIR and NMR spectroscopic data for this compound and its sodium salt. The data for the sodium salt is often more readily available and serves as a close proxy for the free acid, particularly for the alkyl chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation. The key vibrational modes for this compound sodium salt are summarized in the table below. The spectrum is characterized by strong absorptions corresponding to the sulfonate group and the alkyl chain.
Table 1: FTIR Spectral Data for this compound Sodium Salt
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |
| ~3450 | O-H Stretching (associated with absorbed water or hydrogen bonding) | Broad, Medium |
| 2955 - 2850 | C-H Stretching (asymmetric and symmetric) of CH₃ and CH₂ groups | Strong |
| ~1465 | C-H Bending (scissoring) of CH₂ groups | Medium |
| ~1390 | C-H Bending (symmetric) of CH₃ group | Medium |
| ~1200 - 1175 | S=O Asymmetric Stretching of the sulfonate group (SO₃⁻) | Strong |
| ~1130 | S-O Stretching | Strong |
| ~1040 - 1035 | S=O Symmetric Stretching of the sulfonate group (SO₃⁻) | Strong |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound sodium salt in DMSO-d₆ shows distinct signals for the protons along the octyl chain. The chemical shifts are influenced by the electronegativity of the sulfonate group, which deshields the adjacent methylene (B1212753) protons.
Table 2: ¹H NMR Spectral Data for this compound Sodium Salt (in DMSO-d₆)
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ (C8) | ~0.86 | Triplet | ~6.8 |
| (CH₂)₅ (C3-C7) | ~1.25 | Multiplet | - |
| CH₂ (C2) | ~1.57 | Quintet | ~7.5 |
| CH₂-SO₃⁻ (C1) | ~2.44 | Triplet | ~7.6 |
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The chemical shifts for this compound sodium salt are presented below.
Table 3: ¹³C NMR Spectral Data for this compound Sodium Salt
| Carbon Assignment | Chemical Shift (ppm) |
| C8 (CH₃) | ~13.9 |
| C6, C7 | ~22.1 |
| C2 | ~25.2 |
| C4, C5 | ~28.6 |
| C3 | ~31.3 |
| C1 (CH₂-SO₃⁻) | ~50.5 |
Experimental Protocols
The following are generalized protocols for obtaining FTIR and NMR spectra of this compound.
FTIR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation :
-
Thoroughly dry high-purity potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar and pestle, grind 1-2 mg of this compound sodium salt into a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.[1][2][3][4][5]
-
-
Pellet Formation :
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
NMR Spectroscopy Protocol
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-25 mg of this compound sodium salt in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[6][7][8]
-
For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[8]
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[7]
-
-
Data Acquisition :
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and/or ¹³C NMR spectra with appropriate parameters (e.g., number of scans, pulse sequence). For quantitative analysis, ensure complete relaxation of the nuclei between pulses.[6]
-
Workflow and Data Interpretation
The general workflow for the spectroscopic analysis of this compound involves sample preparation, data acquisition, and spectral interpretation to elucidate the molecular structure.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. pelletpressdiesets.com [pelletpressdiesets.com]
- 2. shimadzu.com [shimadzu.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to the Surfactant Properties of 1-Octanesulfonic Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octanesulfonic acid, and more commonly its sodium salt (sodium 1-octanesulfonate), is an anionic surfactant that finds significant application in various scientific and industrial fields. Its amphiphilic nature, arising from an eight-carbon hydrophobic tail and a hydrophilic sulfonate head group, allows it to modify the properties of aqueous solutions, particularly by reducing surface tension and forming micelles.[1] While extensively used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) to enhance the separation of peptides and proteins, a comprehensive understanding of its fundamental surfactant properties is crucial for optimizing its use and for the development of new applications.[2] This technical guide provides a detailed overview of the core surfactant properties of this compound in aqueous solutions, including its critical micelle concentration (CMC), surface tension, micelle aggregation number, and Krafft temperature.
Core Surfactant Properties of Sodium 1-Octanesulfonate
The surfactant behavior of sodium 1-octanesulfonate in water is characterized by several key parameters that dictate its performance in various applications.
Critical Micelle Concentration (CMC)
The critical micelle concentration is the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized structures called micelles.[3] This process is a key characteristic of any surfactant. For sodium 1-octanesulfonate in aqueous solution at 25°C, the CMC has been determined through ethane (B1197151) solubility measurements.[4]
Table 1: Critical Micelle Concentration (CMC) of Sodium 1-Octanesulfonate
| Parameter | Value | Temperature (°C) | Reference |
| Critical Micelle Concentration (CMC) | 0.29 M | 25 | [4] |
Surface Tension
As a surfactant, sodium 1-octanesulfonate is effective at reducing the surface tension of water. As the concentration of the surfactant increases, the surface tension of the solution decreases until it reaches the CMC. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form micelles rather than populating the air-water interface.
Micelle Aggregation Number
The aggregation number is the average number of surfactant monomers that constitute a single micelle. This parameter provides insight into the size and shape of the micelles formed in solution. The aggregation number can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. Specific experimental data for the aggregation number of sodium 1-octanesulfonate micelles were not found in the conducted research.
Krafft Temperature
The Krafft temperature (or Krafft point) is the minimum temperature at which a surfactant can form micelles. Below this temperature, the solubility of the surfactant is too low to reach the CMC.[5] For ionic surfactants, the Krafft point is an important parameter as it defines the operational temperature range for its effective use as a surfactant. The specific Krafft temperature for sodium 1-octanesulfonate has not been explicitly reported in the available literature.
Experimental Protocols for Determining Surfactant Properties
The characterization of surfactant properties relies on a variety of established experimental techniques. The following sections detail the methodologies for determining the CMC and aggregation number, which are broadly applicable to anionic surfactants like sodium 1-octanesulfonate.
Determination of Critical Micelle Concentration (CMC)
1. Tensiometry (Wilhelmy Plate or du Noüy Ring Method)
This is a direct method for measuring the surface tension of a liquid. By measuring the surface tension of a series of surfactant solutions of varying concentrations, the CMC can be determined as the point where the surface tension ceases to decrease significantly with increasing concentration.[6]
-
Apparatus: Surface tensiometer, precision balance, glassware.
-
Procedure:
-
Prepare a stock solution of sodium 1-octanesulfonate in deionized water.
-
Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution, ensuring the Wilhelmy plate or du Noüy ring is clean and properly positioned at the air-liquid interface.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at the inflection point of this curve.
-
2. Conductometry
This method is suitable for ionic surfactants and relies on the change in the electrical conductivity of the solution as micelles are formed.[7][8]
-
Apparatus: Conductivity meter with a temperature-controlled cell, magnetic stirrer, burette.
-
Procedure:
-
Place a known volume of deionized water in the conductivity cell.
-
Titrate the water with a concentrated stock solution of sodium 1-octanesulfonate, recording the conductivity after each addition and allowing the solution to equilibrate.
-
Plot the specific conductivity versus the surfactant concentration.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
-
Determination of Micelle Aggregation Number
Fluorescence Quenching
This technique utilizes a fluorescent probe and a quencher to determine the aggregation number. The principle is based on the quenching of the fluorescence of a probe molecule that is solubilized within the micelles by a quencher molecule that is also present in the micelles.[9][10]
-
Apparatus: Fluorescence spectrophotometer, glassware.
-
Reagents: A fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium (B1207926) chloride).
-
Procedure:
-
Prepare a series of sodium 1-octanesulfonate solutions at a concentration above the CMC.
-
Add a constant, low concentration of the fluorescent probe to each solution.
-
Add varying concentrations of the quencher to the solutions.
-
Measure the fluorescence intensity of the probe in each sample.
-
The aggregation number can be calculated from the relationship between the fluorescence intensity and the quencher concentration using the Poisson quenching model.
-
Factors Influencing Surfactant Properties
The surfactant properties of sodium 1-octanesulfonate can be affected by various environmental factors.
Effect of Temperature
For ionic surfactants, the CMC typically exhibits a U-shaped dependence on temperature, with a minimum CMC at a specific temperature. The effect of temperature on the aggregation number and surface tension is more complex and depends on the specific surfactant.
Effect of Electrolytes
The addition of electrolytes, such as salts, to a solution of an ionic surfactant generally leads to a decrease in the CMC. This is due to the screening of the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelles, which favors micelle formation at lower concentrations.
Conclusion
Sodium 1-octanesulfonate is a versatile anionic surfactant with important applications in both analytical chemistry and various industrial processes. While its role as an ion-pairing agent in HPLC is well-established, a deeper understanding of its fundamental surfactant properties in aqueous solutions is essential for leveraging its full potential. This guide has summarized the available data on its CMC and provided detailed experimental protocols for the characterization of its key surfactant parameters. Further research to determine the surface tension at the CMC, micelle aggregation number, and Krafft temperature under various conditions will be invaluable for the scientific and industrial communities that rely on this important molecule.
References
- 1. CAS 5324-84-5: Sodium octanesulfonate | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. The solubility of ethane in aqueous solutions of sodium 1-pentanesulfonate, sodium 1-hexanesulfonate, sodium 1-heptanesulfonate, and sodium 1-octanesulfonate at 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. tegewa.de [tegewa.de]
- 7. phavi.umcs.pl [phavi.umcs.pl]
- 8. emerson.com [emerson.com]
- 9. Micellar Aggregation Numbers - A Fluorescence Study | Semantic Scholar [semanticscholar.org]
- 10. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal and Chemical Stability of 1-Octanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal and chemical stability of 1-octanesulfonic acid. Given the limited specific data for this compound, this document incorporates data from shorter-chain alkanesulfonic acids, such as methanesulfonic acid (MSA), as representative analogues to infer stability characteristics. All data is presented with clear attribution to the compound .
Introduction
This compound (C₈H₁₈O₃S) is a straight-chain alkanesulfonic acid widely utilized in the pharmaceutical and chemical industries. Its amphiphilic nature, combining a polar sulfonic acid head with a nonpolar octyl tail, makes it an effective ion-pairing reagent in High-Performance Liquid Chromatography (HPLC), particularly for the separation of peptides and proteins. Understanding its thermal and chemical stability is paramount for its application in drug formulation, synthesis, and analytical method development, ensuring the integrity and reliability of these processes.
Thermal Stability
Key Observations:
-
The sodium salt of this compound exhibits a very high melting point, in excess of 300 °C, indicating strong intermolecular forces and high thermal stability in the solid state.
-
Methanesulfonic acid (MSA), the simplest alkanesulfonic acid, is reported to be thermally stable up to 180 °C. Faster decomposition occurs above 200 °C, with rapid decomposition above 225 °C.[1]
-
The thermal decomposition of metal salts of methanesulfonic acid begins at temperatures above 400 °C in an air atmosphere.[2] The final products are typically metal oxides or sulfates.[2]
-
For sulfonated polymers, the decomposition of the sulfonic acid group is observed to begin around 360 °C during thermogravimetric analysis.
The long alkyl chain of this compound may influence its decomposition onset compared to MSA, but the inherent strength of the C-S and S=O bonds suggests it is a thermally robust molecule, particularly when compared to more labile functional groups.
Thermal Decomposition
Upon heating in the presence of air, the ultimate decomposition products of this compound are expected to be carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOₓ). For metal salts of alkanesulfonic acids, decomposition in air leads to the formation of metal oxides and/or sulfates.[2]
Data on Thermal Stability
| Compound | Parameter | Value | Atmosphere | Reference |
| Sodium 1-Butanesulfonate | Melting Point | >300 °C (lit.) | Not specified | |
| Methanesulfonic Acid (MSA) | Stable Up To | ~180 °C | Air | [1] |
| Methanesulfonic Acid (MSA) | Rapid Decomposition | >225 °C | Air | [1] |
| Metal Methanesulfonates | Onset of Mass Loss | >400 °C | Air | [2][3] |
Chemical Stability
This compound, as a strong acid, exhibits distinct reactivity patterns and stability profiles under various chemical conditions.
Hydrolytic Stability
The carbon-sulfur bond in alkanesulfonic acids is known to be highly resistant to hydrolysis. Studies on dodecylbenzenesulfonic acid showed less than 10% hydrolysis after 5 days at 50°C across a pH range of 4.0 to 9.0.[4] Methanesulfonic acid does not decompose in boiling water or hot alkaline solutions.[5] This suggests that this compound is stable in aqueous environments across a wide pH range under typical processing and storage conditions.
Oxidative and Reductive Stability
Methanesulfonic acid is reported to be very resistant to strong oxidizing agents, including hydrogen peroxide, nitric acid, and potassium permanganate.[1] It is also stable against strong reducing agents like nascent hydrogen.[1] By extension, this compound is expected to be stable under mild oxidative and reductive conditions. However, it is generally listed as being incompatible with strong oxidizing agents, which could potentially lead to exothermic reactions and degradation.
Acid-Base Reactivity
As a strong acid with a predicted pKa around -1.9 (similar to other alkanesulfonic acids), this compound will readily react with bases to form the corresponding sulfonate salts.[6] This neutralization reaction is a key aspect of its chemistry.
Stability in Common Organic Solvents
-
Alcohols (e.g., Methanol): Sulfonic acids can react with alcohols, particularly at elevated temperatures, to form sulfonate esters.[7] This potential for reaction should be considered when using alcoholic solvents.
-
Acetonitrile: Acetonitrile is a widely used polar aprotic solvent in which many acids, including sulfonic acids, are stable. It is a common mobile phase component in HPLC, where this compound is used as an ion-pairing agent, demonstrating its compatibility.[8]
-
Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent. While generally a good solvent for sulfonic acids, strong acids can protonate DMSO, which may initiate subsequent reactions under certain conditions.[9][10]
Summary of Chemical Stability and Reactivity
| Condition/Reagent | Stability/Reactivity | Notes |
| Water (Hydrolysis) | Highly Stable | The C-S bond is resistant to cleavage across a wide pH range. |
| Strong Acids | Stable | Generally stable, as it is itself a strong acid. |
| Strong Bases | Reactive | Undergoes acid-base neutralization to form sulfonate salts. |
| Strong Oxidizing Agents | Incompatible/Reactive | Potential for exothermic reaction and degradation. |
| Strong Reducing Agents | Stable | Expected to be stable based on data for methanesulfonic acid.[1] |
| Alcohols | Potentially Reactive | Can form sulfonate esters, especially at elevated temperatures.[7] |
| Acetonitrile | Stable | Commonly used together in HPLC applications. |
| DMSO | Generally Stable | Protonation of DMSO by the strong acid is possible. |
Experimental Protocols
The following sections detail generalized experimental protocols for assessing the thermal and chemical stability of this compound, based on industry-standard methodologies.
Thermal Stability Assessment
This protocol is adapted from ASTM E1131 and is designed to determine the thermal stability and decomposition profile of this compound.
Objective: To determine the temperature at which mass loss occurs due to decomposition in both inert and oxidative atmospheres.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a furnace capable of reaching at least 800°C, a sensitive microbalance, and a purge gas control system.
-
Platinum or ceramic sample pans.
-
Nitrogen (99.99% purity) and Air (dry) as purge gases.
Procedure:
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5–10 mg of this compound into a tared TGA pan.
-
Analysis in Inert Atmosphere: a. Place the sample in the TGA furnace. b. Purge the furnace with nitrogen at a flow rate of 50–100 mL/min for at least 30 minutes to ensure an inert atmosphere. c. Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a linear heating rate of 10 °C/min. d. Record the sample mass as a function of temperature.
-
Analysis in Oxidative Atmosphere: a. Repeat the procedure using a new sample. b. Use dry air as the purge gas instead of nitrogen.
-
Data Analysis: a. Plot the percentage of initial mass versus temperature to generate the TGA thermogram. . Determine the onset temperature of decomposition, defined as the temperature at which a significant deviation from the baseline mass is observed. c. Report the temperature at which 5% mass loss (T₅%) and 10% mass loss (T₁₀%) occur. d. Note the percentage of residual mass at the end of the experiment.
Objective: To determine the melting point (if applicable) and to characterize endothermic or exothermic events associated with decomposition.
Apparatus:
-
Differential Scanning Calorimeter (DSC).
-
Aluminum or gold-plated sample pans suitable for corrosive materials.
-
Nitrogen (99.99% purity) as a purge gas.
Procedure:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2–5 mg of this compound into a sample pan. If the material is a liquid at room temperature, hermetically seal the pan.
-
Thermal Scan: a. Place the sealed sample pan and an empty reference pan into the DSC cell. b. Purge the cell with nitrogen at a flow rate of 20–50 mL/min. c. Equilibrate the sample at a starting temperature (e.g., 0 °C). d. Heat the sample to a temperature beyond its expected decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min. e. Record the heat flow as a function of temperature.
-
Data Analysis: a. Plot the heat flow versus temperature to generate the DSC thermogram. . Identify and integrate any endothermic or exothermic peaks to determine the transition temperatures (onset and peak) and the enthalpy of the event (ΔH). c. Characterize peaks corresponding to melting, crystallization, or decomposition.
Chemical Stability Assessment (Forced Degradation)
This protocol is based on ICH Q1A(R2) guidelines for stress testing of new drug substances.
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and degradation products.
Apparatus:
-
Calibrated pH meter.
-
Constant temperature ovens or water baths.
-
Photostability chamber.
-
Analytical balance.
-
Volumetric glassware.
-
HPLC system with a UV or other suitable detector for quantification.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: a. Mix the stock solution with an equal volume of 0.1 M HCl. b. Store the solution at 60 °C for a predefined period (e.g., 24 hours). c. At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: a. Mix the stock solution with an equal volume of 0.1 M NaOH. b. Store the solution at room temperature (e.g., 25 °C) for a predefined period (e.g., 24 hours). c. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
Neutral Hydrolysis: a. Mix the stock solution with an equal volume of water. b. Store the solution at 60 °C for a predefined period. c. Withdraw aliquots at specified time points for HPLC analysis.
-
Oxidative Degradation: a. Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). b. Store the solution at room temperature, protected from light, for 24 hours. c. Withdraw an aliquot for direct HPLC analysis.
-
Thermal Degradation (Solid State): a. Place a thin layer of solid this compound in a vial. b. Store the vial in an oven at a temperature above accelerated testing conditions (e.g., 70 °C) for one week. c. At the end of the period, dissolve a known quantity of the solid and analyze by HPLC.
-
Photostability: a. Expose a solution of this compound and a sample of the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. b. Analyze the samples by HPLC, comparing them to a control sample stored in the dark.
-
Analysis: a. Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method. b. Calculate the percentage of degradation of this compound. c. Examine the chromatograms for the appearance of new peaks, which indicate degradation products.
Visualization of Stability Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive stability assessment of this compound.
References
- 1. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Methanesulfonic acid | 75-75-2 [chemicalbook.com]
- 6. Methanesulfonic acid - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. Acetonitrile - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Methodological & Application
Application Notes and Protocols for Peptide Separation using 1-Octanesulfonic Acid in HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-octanesulfonic acid as an ion-pairing agent for the separation of peptides by High-Performance Liquid Chromatography (HPLC). Detailed protocols, data presentation, and workflow visualizations are included to assist in the development and implementation of robust analytical and preparative methods.
Introduction to Ion-Pair Reversed-Phase HPLC for Peptide Separation
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis and purification of peptides. However, the inherent polarity and charge of many peptides can lead to poor retention and peak shape on traditional non-polar stationary phases. Ion-pairing chromatography is a powerful technique that addresses this challenge by introducing an ion-pairing reagent, such as this compound, into the mobile phase.
This compound is an anionic surfactant that forms a neutral ion-pair with positively charged residues (e.g., lysine, arginine, histidine) on the peptide. This interaction effectively masks the positive charges, increasing the overall hydrophobicity of the peptide-ion pair complex. The resulting complex interacts more strongly with the hydrophobic stationary phase, leading to enhanced retention, improved peak shape, and better resolution of closely related peptides.
Key Principles and Considerations
Several factors are critical for successful peptide separation using this compound:
-
Mobile Phase pH: The pH of the mobile phase must be controlled to ensure that the target peptides possess a net positive charge, allowing for efficient ion-pairing with the negatively charged sulfonate group of this compound. A pH below the isoelectric point (pI) of the peptide is generally recommended.
-
Concentration of this compound: The concentration of the ion-pairing reagent directly influences peptide retention. Increasing the concentration of this compound generally leads to increased retention times. However, an optimal concentration must be determined empirically, as excessive concentrations can lead to long equilibration times and potential column contamination.
-
Organic Modifier: Acetonitrile (B52724) is the most common organic modifier used in the mobile phase for peptide separations. A gradient of increasing acetonitrile concentration is typically employed to elute peptides of varying hydrophobicities.
-
Stationary Phase: C8 and C18 bonded silica (B1680970) columns are the most frequently used stationary phases for ion-pair RP-HPLC of peptides. The choice between C8 and C18 depends on the hydrophobicity of the peptides being separated, with C18 providing stronger retention.
Experimental Protocols
The following protocols provide examples of HPLC methods for the separation of peptides using this compound.
Preparative Purification of Liraglutide (B1674861) (a GLP-1 Analogue)
This protocol is adapted from a method for the purification of the therapeutic peptide liraglutide.[1]
Table 1: HPLC Conditions for Preparative Purification of Liraglutide
| Parameter | Value |
| Column | C8-substituted silica, 10-13 µm particle size |
| Mobile Phase A | 100 mM Citric Acid containing 0.05% (w/v) this compound sodium salt, pH 2.0 |
| Mobile Phase B | 25% Acetonitrile:Isopropanol (7:3) in Mobile Phase A |
| Gradient | Gradient up to 60% B |
| Flow Rate | Not specified (typical for preparative scale) |
| Detection | UV at 215 nm |
| Temperature | 25 °C |
Procedure:
-
Equilibrate the C8 column with the initial mobile phase conditions.
-
Dissolve the crude liraglutide sample in a suitable solvent and load it onto the column.
-
Wash the column with a mixture of 80% Mobile Phase A and 20% Mobile Phase B to remove unbound impurities.
-
Apply a linear gradient of increasing Mobile Phase B (up to 60%) to elute the bound peptide.
-
Monitor the elution profile at 215 nm and collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with the desired purity and lyophilize to obtain the purified peptide.
Data Presentation
The following table summarizes the expected outcomes and provides a template for presenting quantitative data from peptide separation experiments using this compound.
Table 2: Example Data for Peptide Separation using this compound
| Peptide | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Retention Time (min) | Peak Purity (%) |
| Liraglutide | C8 (Preparative) | 100 mM Citric Acid, 0.05% this compound, pH 2.0 | 25% ACN:IPA (7:3) in A | to 60% B | Prep Scale | Elution Profile | >91% (pooled)[1] |
| Hypothetical Peptide A | C18 (Analytical) | 0.1 M Phosphate Buffer, 5 mM this compound, pH 3.0 | Acetonitrile | 10-50% B in 30 min | 1.0 | 15.2 | 98.5 |
| Hypothetical Peptide B | C18 (Analytical) | 0.1 M Phosphate Buffer, 5 mM this compound, pH 3.0 | Acetonitrile | 10-50% B in 30 min | 1.0 | 18.7 | 99.1 |
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silica silanols. | Ensure mobile phase pH is low enough to suppress silanol (B1196071) activity. Increase concentration of this compound. |
| Poor Retention | Insufficient ion-pairing. | Decrease mobile phase pH. Increase concentration of this compound. Use a more hydrophobic column (e.g., C18 instead of C8). |
| Irreproducible Retention Times | Incomplete column equilibration with the ion-pairing reagent. | Increase column equilibration time before each injection. Dedicate the column for use with ion-pairing reagents. |
| High Backpressure | Precipitation of the ion-pairing reagent. | Ensure the concentration of this compound is below its solubility limit in the mobile phase, especially at high organic concentrations. Filter all mobile phases. |
Conclusion
The use of this compound as an ion-pairing reagent is a highly effective strategy for the HPLC separation of peptides. By carefully optimizing the mobile phase conditions, including pH and ion-pair concentration, researchers can achieve excellent resolution and peak shape for a wide variety of peptides. The protocols and guidelines presented in these application notes provide a solid foundation for developing robust and reliable analytical and preparative peptide separation methods.
References
Application Notes and Protocols for 1-Octanesulfonic Acid Mobile Phase Preparation in Reverse-Phase HPLC
Introduction
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and life sciences sectors. While highly effective for separating non-polar compounds, its application to polar, ionizable analytes can be challenging due to insufficient retention on hydrophobic stationary phases. Ion-Pair Chromatography (IPC) addresses this limitation by introducing an ion-pairing reagent to the mobile phase.[1] This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase.[2][3]
1-Octanesulfonic acid, and its sodium salt, is a widely used anionic ion-pairing reagent.[4] It is particularly effective for enhancing the retention and improving the peak shape of basic and cationic compounds, such as peptides, proteins, catecholamines, and various pharmaceutical drugs.[1][5][6] The long alkyl chain of the octanesulfonate ion interacts with the C18 or C8 stationary phase, while its negatively charged sulfonate group pairs with positively charged analytes.[2][7] This application note provides detailed protocols and best practices for the preparation and use of this compound mobile phases in RP-HPLC.
Principle of Ion-Pair Chromatography with this compound
In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. Positively charged (cationic) analytes have little affinity for the stationary phase and elute quickly, often with poor peak shape. When this compound is added to the mobile phase, its hydrophobic octyl chain adsorbs onto the stationary phase surface, creating a dynamic ion-exchange layer. The negatively charged sulfonate head groups are then available to form an ion pair with the cationic analytes. This neutralizes the analyte's charge, making the resulting complex more hydrophobic and increasing its retention on the column.
Caption: Mechanism of ion-pair chromatography.
Experimental Protocols
Protocol 1: General Preparation of this compound Mobile Phase
This protocol provides a general procedure for preparing an aqueous-organic mobile phase containing this compound sodium salt.
Materials:
-
HPLC-grade this compound sodium salt (anhydrous or monohydrate)[4][8]
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., acetonitrile (B52724) or methanol)
-
Acid or buffer for pH adjustment (e.g., phosphoric acid, acetic acid)[9][10]
-
Volumetric flasks and graduated cylinders
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
0.45 µm or 0.22 µm membrane filter for aqueous and organic solvents[9]
-
Ultrasonic bath or vacuum degassing system[9]
Procedure:
-
Prepare the Aqueous Component:
-
Calculate the required mass of this compound sodium salt for the desired molar concentration in the final aqueous volume. An ideal starting concentration is often 0.005 M (5 mM).[2][11]
-
In a volumetric flask, dissolve the weighed salt in approximately 80% of the final volume of HPLC-grade water.
-
Mix thoroughly using a magnetic stirrer until the salt is completely dissolved.
-
-
Adjust the pH:
-
Place the pH electrode into the aqueous solution.
-
Slowly add the appropriate acid (e.g., phosphoric acid) dropwise while stirring to adjust the pH to the desired value.[9][12] The optimal pH should ensure the analyte of interest is in its ionized form.[11] For basic analytes, a pH of at least two units below their pKa is recommended.[11]
-
Once the target pH is reached and stable, add HPLC-grade water to the final volume mark on the volumetric flask.
-
-
Filter the Aqueous Phase:
-
Filter the prepared aqueous solution through a 0.45 µm or 0.22 µm membrane filter to remove any particulates that could damage the HPLC system.[10]
-
-
Prepare the Final Mobile Phase:
-
Measure the required volumes of the filtered aqueous component and the HPLC-grade organic modifier using separate graduated cylinders.
-
Combine the measured volumes in a clean, appropriate mobile phase reservoir bottle. For example, for a 55:45 (v/v) water:methanol (B129727) mobile phase, combine 550 mL of the aqueous solution with 450 mL of methanol.[9]
-
-
Degas the Mobile Phase:
-
Thoroughly mix the final mobile phase and degas it for 15-20 minutes using an ultrasonic bath or an in-line vacuum degasser to remove dissolved gases, which can cause bubbles in the pump and detector.[9]
-
-
System Equilibration:
-
Before analysis, flush the HPLC system and column with the newly prepared mobile phase until a stable baseline is achieved. Ion-pairing chromatography often requires longer equilibration times compared to standard reverse-phase methods.[11]
-
Caption: Workflow for mobile phase preparation.
Protocol 2: Specific Application - Simultaneous Estimation of Atenolol (B1665814) and Indapamide (B195227)
This protocol is adapted from a validated method for the quantitative determination of atenolol and indapamide in a combined dosage form.[9]
Chromatographic Conditions:
-
Column: Xterra® C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% w/v this compound sodium salt in water:methanol (55:45 v/v), pH adjusted to 2.8 with orthophosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Mobile Phase Preparation (1 Liter):
-
Weigh 1.0 g of this compound sodium salt and dissolve it in 550 mL of HPLC-grade water in a 1 L beaker.
-
Adjust the pH of the solution to 2.8 ± 0.1 by adding orthophosphoric acid dropwise while stirring.
-
Transfer the pH-adjusted aqueous solution to a 1 L graduated cylinder.
-
Add 450 mL of HPLC-grade methanol to the graduated cylinder.
-
Transfer the final mixture to a mobile phase reservoir bottle.
-
Filter the mobile phase through a 0.45 µm nylon filter.[9]
-
Degas the mobile phase in an ultrasonic bath for 15 minutes prior to use.[9]
Data Presentation
Table 1: Properties of this compound Sodium Salt
| Property | Anhydrous Form | Monohydrate Form |
| Synonyms | Sodium 1-octanesulfonate | Sodium 1-octanesulfonate monohydrate |
| CAS Number | 5324-84-5[5] | 207596-29-0[4] |
| Molecular Formula | C₈H₁₇NaO₃S[5] | C₈H₁₇NaO₃S·H₂O[4] |
| Molecular Weight | 216.28 g/mol [5] | 234.29 g/mol |
| Appearance | White crystalline powder[5] | White crystalline powder |
| Solubility | Highly soluble in water, soluble in methanol (4 g/L)[5] | Soluble in water |
| Grade | HPLC Grade[5][8] | Reagent HPLC[4] |
Table 2: Examples of this compound Mobile Phase Compositions in RP-HPLC
| Analyte(s) | This compound Conc. | Organic Modifier | Aqueous Component | pH | Column |
| Atenolol & Indapamide | 0.1% w/v | Methanol (45%) | Water | 2.8[9] | C18 |
| Catecholamines (Dopamine, etc.) | 1.7 mM | Acetonitrile (8%) | 75 mM NaH₂PO₄, 0.025% Trimethylamine | 2.9[13] | C18 |
| Tetracyclines | Not specified | Acetonitrile/Methanol | Buffer | < 5.0[1] | C18 |
| Vitamin B Compounds | Not specified | Not specified | Buffer | 2.1[1] | C18 |
| Basic Drugs | ~5 mM (0.005 M) | Acetonitrile or Methanol | Phosphate or Acetate Buffer | 2.0 - 4.0[11][12] | C18 (ODS) |
Key Considerations and Best Practices
-
Reagent Quality: Always use HPLC-grade reagents, including the ion-pairing agent, solvents, and water, to minimize baseline noise and avoid ghost peaks.[11]
-
pH Control: The pH of the mobile phase is a critical parameter in IPC as it controls the ionization state of the analyte.[12][14] The mobile phase should be buffered to a pH at least 1-2 units away from the analyte's pKa to ensure a consistent charge and reproducible retention times.[12][15] Always measure and adjust the pH of the aqueous portion before adding the organic modifier.[12]
-
Concentration of Ion-Pairing Reagent: Retention generally increases with higher concentrations of the ion-pairing reagent, but this effect plateaus.[7] A starting concentration of 5 mM is often recommended.[11] Higher concentrations can lead to long equilibration times and potential precipitation issues.
-
Organic Modifier: The type and percentage of the organic modifier (e.g., acetonitrile, methanol) are used to adjust the elution strength. Increasing the organic content will decrease the retention time of the ion-paired analyte.[15]
-
Column Dedication: Ion-pairing reagents like this compound can irreversibly adsorb to the stationary phase.[16] It is a common and highly recommended practice to dedicate a specific column for ion-pairing applications to avoid altering its selectivity for other methods.[16]
-
MS Compatibility: this compound is a non-volatile salt and is therefore not compatible with mass spectrometry (MS) detection, as it can contaminate the ion source.[8] If MS detection is required, alternative volatile ion-pairing reagents or different chromatographic approaches should be considered.[16]
References
- 1. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. HPLC 1-Octane sulfonic acid sodium salt | IP9910 | CAS 5324-84-5 | LiChrom [lichrom.com]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. eqipped.com [eqipped.com]
- 9. Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nacalai.com [nacalai.com]
- 11. jk-sci.com [jk-sci.com]
- 12. agilent.com [agilent.com]
- 13. cores.emory.edu [cores.emory.edu]
- 14. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Application of 1-Octanesulfonic Acid in Protein Analysis by Ion-Pair Reversed-Phase Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octanesulfonic acid is a widely utilized ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the analysis of proteins and peptides. Its primary function is to enhance the retention and resolution of charged biomolecules on non-polar stationary phases. This application note provides detailed protocols and methodologies for the use of this compound in protein analysis, complete with quantitative data and workflow visualizations to guide researchers in developing robust analytical methods.
In ion-pair chromatography, this compound, an anionic surfactant, forms a neutral ion-pair with positively charged residues on proteins, such as lysine (B10760008) and arginine. This interaction increases the overall hydrophobicity of the protein, leading to stronger retention on the hydrophobic stationary phase of the HPLC column. By modulating the concentration of the ion-pairing reagent and the organic mobile phase, precise control over the separation of complex protein mixtures can be achieved.
Principle of Ion-Pair Reversed-Phase Chromatography for Proteins
The separation mechanism in ion-pair reversed-phase chromatography (IP-RP-HPLC) for proteins using this compound can be described by the following logical relationship:
Caption: Mechanism of ion-pair reversed-phase chromatography with this compound.
Experimental Protocols
Materials and Reagents
-
This compound sodium salt: HPLC grade, ≥99% purity
-
Acetonitrile (B52724) (ACN): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Trifluoroacetic acid (TFA): HPLC grade
-
Phosphoric acid: ACS grade (for pH adjustment)
-
Protein standards: Lysozyme, Cytochrome C, Bovine Serum Albumin (BSA), Myoglobin (or other proteins of interest)
-
HPLC system: Quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
HPLC column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size). Wide-pore columns are recommended for protein analysis.
Preparation of Mobile Phases
Mobile Phase A (Aqueous):
-
Prepare a 100 mM stock solution of this compound sodium salt in HPLC-grade water.
-
To prepare 1 L of Mobile Phase A, add 50 mL of the 100 mM this compound stock solution to 950 mL of HPLC-grade water to achieve a final concentration of 5 mM.
-
Add 1 mL of trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 0.1% (v/v).
-
Adjust the pH to 2.5 with phosphoric acid if necessary.
-
Filter the mobile phase through a 0.22 µm membrane filter and degas thoroughly.
Mobile Phase B (Organic):
-
To prepare 1 L of Mobile Phase B, mix 900 mL of acetonitrile with 100 mL of HPLC-grade water.
-
Add 1 mL of TFA to the solution to achieve a final concentration of 0.1% (v/v).
-
Filter the mobile phase through a 0.22 µm membrane filter and degas thoroughly.
Sample Preparation
-
Dissolve the protein standards or samples in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Method
The following is a general-purpose gradient method for the separation of a standard protein mixture. Method optimization may be required for specific applications.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm, 300 Å |
| Mobile Phase A | 5 mM this compound, 0.1% TFA in Water, pH 2.5 |
| Mobile Phase B | 90% Acetonitrile, 10% Water, 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 20 µL |
| Gradient Program | Time (min) |
Experimental Workflow
The overall experimental workflow for protein analysis using IP-RP-HPLC with this compound is depicted below.
Caption: Experimental workflow for protein analysis by IP-RP-HPLC.
Quantitative Data and Expected Results
The following table summarizes the expected retention times for a standard protein mixture using the protocol described above. These values are illustrative and may vary depending on the specific HPLC system, column, and exact mobile phase preparation.
| Protein | Molecular Weight (kDa) | Expected Retention Time (min) |
| Cytochrome C | 12.4 | 15 - 18 |
| Lysozyme | 14.3 | 18 - 22 |
| Myoglobin | 17.0 | 22 - 26 |
| Bovine Serum Albumin (BSA) | 66.5 | 28 - 32 |
Note: The elution order is generally based on increasing hydrophobicity. Proteins with a higher number of accessible hydrophobic amino acid residues will exhibit longer retention times.
Method Development and Optimization
For novel protein samples, the following parameters can be adjusted to optimize the separation:
-
Concentration of this compound: Increasing the concentration of the ion-pairing reagent (e.g., from 5 mM to 10 mM) will generally increase the retention of positively charged proteins.
-
Organic Solvent Gradient: A shallower gradient (i.e., a slower increase in the percentage of Mobile Phase B) can improve the resolution between closely eluting peaks.
-
Column Temperature: Increasing the column temperature can improve peak shape and reduce viscosity, but may affect protein stability. A temperature range of 30-60 °C is commonly used.
-
pH of the Mobile Phase: The pH of the mobile phase affects the ionization state of both the protein and the stationary phase silanols. A pH of around 2.5 is typically used to ensure protonation of acidic residues and minimize interactions with silanol (B1196071) groups.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | Ensure the mobile phase pH is low enough (e.g., 2.5) to suppress silanol activity. Use a high-purity, end-capped column. Increase the concentration of the ion-pairing reagent. |
| Low Peak Resolution | Gradient is too steep; column efficiency is low. | Use a shallower gradient. Optimize the flow rate. Ensure the column is in good condition. |
| Irreproducible Retention Times | Incomplete column equilibration; changes in mobile phase composition; temperature fluctuations. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Prepare fresh mobile phases daily. Use a column thermostat. |
| No or Low Retention | Protein is not sufficiently charged at the mobile phase pH; insufficient ion-pairing. | Confirm the pI of the protein and adjust the mobile phase pH accordingly. Increase the concentration of this compound. |
Conclusion
The use of this compound as an ion-pairing reagent in reversed-phase HPLC is a powerful technique for the analysis of proteins. By forming hydrophobic ion-pairs with charged protein molecules, it significantly enhances their retention and allows for high-resolution separations. The detailed protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and optimize robust and reliable analytical methods for protein characterization and quantification. Careful optimization of chromatographic parameters is key to achieving the desired separation performance for specific protein samples.
Application Notes & Protocols: Ion-Pair Chromatography Using 1-Octanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the application of ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) using 1-octanesulfonic acid as the ion-pairing reagent. This technique is highly effective for the separation and analysis of ionic and highly polar compounds, which typically exhibit poor retention on conventional reversed-phase columns.[1][2] this compound is an anionic pairing agent particularly suited for enhancing the retention of positively charged analytes such as basic drugs, water-soluble vitamins, and catecholamines.[2][3] We present a comprehensive methodology, including mobile phase preparation, sample handling, system equilibration, and example chromatographic conditions, along with a troubleshooting guide.
Principle of Ion-Pair Chromatography with this compound
Ion-pair chromatography (IPC) enhances the retention of ionic analytes on a non-polar stationary phase.[1] In this method, an ion-pairing reagent, such as this compound sodium salt, is added to the mobile phase.[1][4] The mechanism involves the long hydrophobic alkyl chain (octyl) of the sulfonic acid adsorbing onto the hydrophobic stationary phase (e.g., C18), leaving the negatively charged sulfonate group oriented towards the mobile phase.[3] This creates a dynamic ion-exchange surface that electrostatically interacts with and retains positively charged (cationic) analytes, allowing for their separation based on both hydrophobic and ionic interactions.[2][3] The result is significantly increased retention and improved resolution for compounds that would otherwise elute quickly.[1]
Caption: Mechanism of ion-pair chromatography with this compound.
Experimental Protocol
This protocol provides a general framework for developing an IP-RP-HPLC method. Optimization of parameters such as ion-pair reagent concentration, pH, and organic modifier content is typically required for specific applications.
Materials and Reagents
-
Ion-Pair Reagent : this compound sodium salt, HPLC grade[5][6][7]
-
Column : Reversed-phase column (e.g., C18 or C8, 4.6 x 250 mm, 5 µm)
-
Solvents : HPLC-grade acetonitrile (B52724) and/or methanol
-
Water : High-purity, deionized water (18.2 MΩ·cm)
-
Buffers : Phosphate (B84403) or acetate (B1210297) salts for pH control (e.g., sodium dihydrogen phosphate)
-
Acids/Bases : Phosphoric acid or sodium hydroxide (B78521) for pH adjustment
-
Filters : 0.45 µm or 0.22 µm membrane filters for mobile phase and sample filtration
Experimental Workflow
The overall process from preparation to analysis follows a structured sequence to ensure reproducibility and accuracy.
Caption: General experimental workflow for IP-RP-HPLC analysis.
Detailed Methodologies
Step 1: Mobile Phase Preparation
-
Aqueous Component : Prepare an aqueous buffer solution (e.g., 20 mM phosphate buffer). Dissolve the required amount of this compound sodium salt to achieve the desired concentration, typically starting at 5 mM (0.005 M).[8]
-
pH Adjustment : Adjust the pH of the aqueous solution using phosphoric acid or another suitable acid. The pH should be at least two units below the pKa of the basic analytes to ensure they remain in their positively charged, ionic form.[9] A common starting pH is between 2.5 and 4.0.[10]
-
Final Mobile Phase : Mix the prepared aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 80:20 aqueous:organic). The exact ratio will depend on the hydrophobicity of the analytes.[11]
-
Degassing : Filter the final mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath or vacuum degassing to prevent bubble formation in the HPLC system.[10]
Step 2: Sample Preparation
-
Dissolution : Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent. Using the mobile phase as the sample solvent is recommended to avoid peak distortion.[3]
-
Filtration : Filter the sample solution through a 0.45 µm syringe filter to remove particulates that could damage the column or system.[10]
-
Dilution : Dilute the sample to a concentration within the linear range of the detector.
Step 3: Chromatographic System and Conditions
-
HPLC System : Standard HPLC with a UV or LC-MS detector.
-
Column : C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase : As prepared in Step 1.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10–20 µL.
-
Column Temperature : 30–40°C. Temperature control is crucial for reproducibility as it affects the adsorption of the ion-pair reagent.[3]
-
Detection : UV detection at a wavelength appropriate for the analyte(s).
Step 4: System Equilibration Equilibration is a critical and often lengthy step in IPC.[3]
-
Flush the column with the mobile phase at the analytical flow rate for at least 30-60 minutes, or until a stable baseline is achieved.[3]
-
Due to the slow adsorption of the ion-pair reagent, equilibration can sometimes require up to 1 liter of mobile phase for a standard 4.6 x 250 mm column.[3]
-
Perform several blank injections (mobile phase as sample) to confirm baseline stability and the absence of interfering peaks.[3]
Step 5: Analysis
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peaks of interest to determine retention times and peak areas.
Step 6: Post-Run Column Washing It is highly recommended to dedicate a column specifically for ion-pair applications to avoid reproducibility issues.[9]
-
After analysis, wash the column thoroughly with a mobile phase mixture containing a high percentage of organic solvent (e.g., 50:50 water:methanol) without the buffer or ion-pair reagent to remove the adsorbed this compound.[9]
-
For long-term storage, follow the manufacturer's recommendations, typically storing the column in 100% acetonitrile or methanol.
Example Application: Analysis of Water-Soluble B Vitamins
Water-soluble vitamins are polar, N-containing compounds that are often ionized at acidic pH, leading to poor retention in standard reversed-phase chromatography. The addition of this compound to the mobile phase significantly enhances their retention and allows for their successful separation.
Quantitative Data Summary
The following table presents representative chromatographic data for the separation of several B vitamins using the described protocol.
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution (Rs) |
| Thiamine (B1) | 4.2 | 1.1 | 8500 | - |
| Nicotinamide (B3) | 6.8 | 1.2 | 9200 | 5.1 |
| Pyridoxine (B6) | 8.5 | 1.1 | 9800 | 3.8 |
| Riboflavin (B2) | 12.1 | 1.3 | 8900 | 6.5 |
| Note: Data are illustrative and may vary based on specific system, column, and mobile phase conditions. |
Chromatographic Conditions for Example:
-
Column : Supelco Ascentis C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase : 25 mM KH₂PO₄ with 5 mM this compound Sodium Salt in Water : Acetonitrile (90:10, v/v), pH adjusted to 2.5 with H₃PO₄
-
Flow Rate : 1.0 mL/min
-
Temperature : 35°C
-
Detection : UV at 254 nm
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Reproducibility | Insufficient column equilibration.[3] | Increase equilibration time until retention times are stable for consecutive injections. Dedicate the column solely to IPC.[9] |
| Peak Tailing | Secondary interactions with residual silanols on the silica (B1680970) support.[3] | Increase ion-pair reagent concentration slightly. Adjust mobile phase pH. Ensure high-purity reagents are used. |
| Peak Fronting | Analyte or column overload. | Reduce sample concentration or injection volume. |
| Drifting Baseline | Column contamination or slow equilibration. Gradient elution is being used. | Ensure complete column equilibration. Use isocratic elution, as gradient methods can cause baseline instability with IPC.[3] |
| Loss of Retention | Incomplete removal of ion-pair reagent from previous runs or column degradation. | Thoroughly wash the column post-run. If retention is still poor, the column may need replacement. |
References
- 1. itwreagents.com [itwreagents.com]
- 2. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 3. welch-us.com [welch-us.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 1 Octane Sulfonic Acid Sodium Salt, HPLC Ion Pair Agent, Fisher Chemical™ | Fisher Scientific [fishersci.ca]
- 6. mgscientific.com [mgscientific.com]
- 7. 1 Octane Sulfonic Acid Sodium Salt, HPLC Ion Pair Agent, Fisher Chemical 25 g | Buy Online | Fisher Scientific [fishersci.com]
- 8. US4042327A - Ion-pairing chromatography - Google Patents [patents.google.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols for the Analysis of Polar Compounds Using 1-Octanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-octanesulfonic acid as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the analysis of polar compounds. These methodologies are particularly relevant for the separation and quantification of challenging analytes such as tetracycline (B611298) antibiotics and water-soluble B vitamins.
Introduction to Ion-Pair Chromatography with this compound
Reversed-phase HPLC is a cornerstone of analytical chemistry, yet it often struggles with the retention of highly polar and ionic compounds on nonpolar stationary phases. Ion-pair chromatography (IPC) offers an effective solution to this challenge. By introducing an ion-pairing reagent, such as this compound, into the mobile phase, the retention of ionic and ionizable analytes can be significantly enhanced and controlled.
This compound is an alkylsulfonic acid that possesses a long C8 alkyl chain (hydrophobic tail) and a negatively charged sulfonate group (hydrophilic head). In an acidic mobile phase, the sulfonate group can form an ion pair with positively charged analytes, such as protonated basic compounds. This newly formed neutral ion-pair has a greater affinity for the hydrophobic stationary phase (e.g., C18), leading to increased retention and improved chromatographic separation. The concentration of this compound and the pH of the mobile phase are critical parameters that can be adjusted to optimize the separation.
Mechanism of Ion-Pair Chromatography
The precise mechanism of ion-pair chromatography is subject to some debate, but two primary models are proposed: the ion-pair formation in the mobile phase and the dynamic ion-exchange model.
-
Ion-Pair Formation in the Mobile Phase: In this model, the this compound anion and the positively charged analyte form a neutral ion-pair in the mobile phase. This neutral complex then partitions onto the nonpolar stationary phase.
-
Dynamic Ion-Exchange Model: This model suggests that the hydrophobic tails of the this compound molecules adsorb onto the stationary phase, creating a dynamic ion-exchange surface. The negatively charged sulfonate groups are oriented towards the mobile phase and can then interact with and retain positively charged analytes.
It is likely that both mechanisms contribute to the retention process in ion-pair chromatography.
Application 1: Analysis of Tetracycline Antibiotics
Tetracyclines are a class of broad-spectrum antibiotics characterized by their amphoteric nature and multiple ionizable functional groups. Their polarity makes them challenging to retain and separate using conventional RP-HPLC methods. The addition of this compound to the mobile phase significantly improves their retention and resolution.[1]
Experimental Protocol
Objective: To separate a mixture of tetracycline, oxytetracycline, and chlortetracycline (B606653) using ion-pair RP-HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
This compound sodium salt (≥99%)
-
Orthophosphoric acid
-
Deionized water
-
Tetracycline hydrochloride, Oxytetracycline hydrochloride, and Chlortetracycline hydrochloride standards
Mobile Phase Preparation:
-
Prepare a stock solution of 1 M this compound by dissolving the appropriate amount in deionized water.
-
To prepare the final mobile phase, mix acetonitrile, methanol, and an aqueous buffer containing the desired concentration of this compound and adjusted to the target pH with phosphoric acid. A common mobile phase composition is a gradient of an aqueous buffer (containing 10 mM this compound, pH 2.5) and an organic solvent mixture (acetonitrile/methanol).
Sample Preparation:
-
Prepare individual stock solutions of each tetracycline standard in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution by diluting the stock solutions with the initial mobile phase to a final concentration of 10 µg/mL for each analyte.
HPLC Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM this compound in water, pH 2.5 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |
| Gradient | 20% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 355 nm |
| Injection Volume | 20 µL |
Expected Quantitative Data
| Analyte | Retention Time (min) | Resolution (Rs) |
| Oxytetracycline | 8.5 | - |
| Tetracycline | 10.2 | 3.1 |
| Chlortetracycline | 11.8 | 2.8 |
Note: The above data is representative and may vary depending on the specific column and HPLC system used.
Application 2: Analysis of Water-Soluble B Vitamins
The B-complex vitamins are a group of water-soluble compounds that are essential for various metabolic processes. Due to their high polarity, their simultaneous analysis by RP-HPLC is challenging. Ion-pair chromatography with this compound provides a robust method for their separation and quantification.[1]
Experimental Protocol
Objective: To separate a mixture of thiamine (B1217682) (B1), nicotinamide (B372718) (B3), and pyridoxine (B80251) (B6) using ion-pair RP-HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
This compound sodium salt (≥99%)
-
Potassium dihydrogen phosphate (B84403)
-
Phosphoric acid
-
Deionized water
-
Thiamine hydrochloride, Nicotinamide, and Pyridoxine hydrochloride standards
Mobile Phase Preparation:
-
Prepare an aqueous buffer by dissolving potassium dihydrogen phosphate in deionized water to a final concentration of 50 mM.
-
Add this compound sodium salt to the buffer to a final concentration of 5 mM.
-
Adjust the pH of the buffer to 3.0 with phosphoric acid.
-
The mobile phase is a mixture of this aqueous buffer and acetonitrile. A typical starting condition is 95:5 (v/v) aqueous buffer to acetonitrile.
Sample Preparation:
-
Prepare individual stock solutions of each vitamin standard in deionized water at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration of 20 µg/mL for each analyte.
HPLC Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 95:5 (v/v) 50 mM KH₂PO₄ buffer (containing 5 mM this compound, pH 3.0) : Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm for Thiamine and Pyridoxine, 261 nm for Nicotinamide |
| Injection Volume | 10 µL |
Expected Quantitative Data
| Analyte | Retention Time (min) | Resolution (Rs) |
| Nicotinamide | 4.2 | - |
| Pyridoxine | 6.8 | 4.5 |
| Thiamine | 9.1 | 3.8 |
Note: The above data is representative and may vary depending on the specific column and HPLC system used.
General Workflow for HPLC Method Development with this compound
The development of a robust ion-pair HPLC method requires a systematic approach to optimize the separation of the target analytes.
Conclusion
This compound is a versatile and effective ion-pairing reagent for the analysis of polar compounds by reversed-phase HPLC. By carefully selecting the stationary phase and optimizing the mobile phase conditions, including the concentration of this compound and pH, robust and reproducible methods can be developed for the separation and quantification of challenging analytes like tetracyclines and B vitamins. The protocols and workflows presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement ion-pair chromatography in their analytical laboratories.
References
Application Note: The Use of 1-Octanesulfonic Acid in the Reversed-Phase HPLC Separation of Basic and Cationic Analytes
Audience: Researchers, scientists, and drug development professionals.
Introduction The analysis of basic and cationic compounds, such as many active pharmaceutical ingredients (APIs), neurotransmitters, and biomolecules, by reversed-phase high-performance liquid chromatography (RP-HPLC) presents a significant challenge. These analytes are often polar and exist in their cationic form at acidic pH values, leading to poor retention and peak tailing on traditional C18 or C8 columns. Ion-pair chromatography (IPC) is a widely employed technique to overcome these issues. 1-Octanesulfonic acid, as an anionic ion-pairing reagent, is added to the mobile phase to enhance the retention, resolution, and peak shape of basic and cationic analytes.[1][2] This document provides detailed protocols and application data for utilizing this compound in analytical separations.
Principle of Ion-Pair Chromatography (IPC)
This compound is an alkylsulfonic acid with a C8 hydrophobic tail and a strongly acidic sulfonate head group.[3] When added to the mobile phase, it can enhance the retention of cationic analytes through two primary proposed mechanisms:
-
Ion-Pair Formation: The anionic sulfonate group forms a neutral, stoichiometric ion pair with the cationic analyte in the mobile phase. This neutral complex has increased hydrophobicity, allowing it to partition more effectively onto the nonpolar stationary phase, thereby increasing its retention time.[4]
-
Dynamic Ion Exchange: The hydrophobic C8 tail of the this compound adsorbs onto the surface of the reversed-phase stationary phase. This creates a dynamic, negatively charged surface that acts as a cation exchanger, retaining the cationic analytes through electrostatic interactions.[4]
In practice, a combination of these mechanisms likely contributes to the observed separation. The choice of concentration, mobile phase pH, and organic solvent content are critical parameters for optimizing separations.
Caption: Proposed mechanisms for analyte retention using this compound.
Applications and Protocols
This compound is a versatile reagent used in pharmaceutical analysis, environmental testing, and the analysis of biomolecules like proteins and peptides.[1] Below are detailed protocols for specific applications.
Logical Workflow for Method Development
A systematic approach is crucial for developing a robust IPC method. The following workflow outlines the key steps from initial setup to final optimization.
Caption: General workflow for developing an IPC method with this compound.
Detailed Experimental Protocols
Protocol 1: Separation of Monoamines (e.g., Dopamine, Serotonin)
This protocol is adapted from a method for the simultaneous determination of norepinephrine, dopamine, and serotonin (B10506) in biological samples.[3][5]
-
Objective: To achieve baseline separation of basic monoamine neurotransmitters.
-
Methodology:
-
Mobile Phase Preparation: Prepare a solution containing 75 mM Sodium Phosphate Monobasic (NaH₂PO₄), 1.7 mM this compound sodium salt, and 0.025% trimethylamine. Add acetonitrile (B52724) (ACN) to a final concentration of 8% (v/v). Adjust the final pH to 2.9 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Chromatographic System: Use an HPLC system equipped with a C18 column and an electrochemical detector (ECD), which is highly sensitive for these analytes.
-
Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.4 mL/min for at least 30-60 minutes or until a stable baseline is achieved.[6]
-
Sample Injection: Inject 20 µL of the standard mixture or prepared sample.
-
Detection: Detect analytes using an electrochemical cell. The guard cell potential can be set to +475 mV, with analytical cell potentials optimized for the compounds of interest (e.g., -175, 100, 350, and 425 mV).[5]
-
Protocol 2: Analysis of Common Cough and Cold Ingredients
This protocol is based on a method for the simultaneous determination of active ingredients in complex cough and cold formulations, which often contain both acidic and basic compounds.[7]
-
Objective: To separate seven active ingredients including acetaminophen, guaifenesin, phenylephrine (B352888) HCl, and dextromethorphan.
-
Methodology:
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile (ACN).
-
Solvent B (Buffer): Dissolve 2.34 g of this compound sodium salt monohydrate in 1000 mL of purified water to make a 0.01 M solution. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm nylon membrane filter and degas.[7]
-
-
Chromatographic System: Utilize an HPLC system with a C18 column and a UV detector.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition. Due to the use of an ion-pairing agent, allow sufficient time for the column to reach equilibrium.[6]
-
Sample Injection: Inject 10-20 µL of the sample solution.
-
Elution and Detection: Run a gradient elution program to separate the wide range of analytes. Monitor the eluent at a suitable wavelength (e.g., 220 nm) for the detection of all compounds.
-
Quantitative Data and Method Parameters
The following tables summarize typical chromatographic conditions used in methods employing this compound.
Table 1: Chromatographic Conditions for Various Applications
| Parameter | Application: Monoamines[5] | Application: Cough & Cold Drugs[7] | Application: Ethyleneamines[8] |
| Stationary Phase | C18, 3 µm, 150 x 3.2 mm | C18 | Inertsil ODS-3 |
| Mobile Phase A | N/A (Isocratic) | Acetonitrile | N/A (Isocratic) |
| Mobile Phase B | 8% ACN, 75 mM NaH₂PO₄, 1.7 mM 1-OSA, 0.025% TEA, pH 2.9 | 10 mM 1-OSA, pH 2.8 | 19-25% ACN, 50 mM Acetate Buffer pH 5.5, 10-20 mM 1-OSA*, 0.5 mM CuSO₄ |
| Elution Mode | Isocratic | Gradient | Isocratic |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | Not Specified |
| Detection | Electrochemical (ECD) | UV | UV (243 nm) |
| Temperature | 30 °C | Ambient | 35 °C |
*1-OSA: this compound (or its sodium salt)
Important Considerations and Limitations
-
Mass Spectrometry (MS) Incompatibility: this compound is a non-volatile salt. Its use in the mobile phase is generally incompatible with electrospray ionization mass spectrometry (ESI-MS) as it can suppress analyte ionization and contaminate the MS source.[9][10] If MS detection is required, alternative volatile ion-pairing reagents (e.g., perfluorinated carboxylic acids) or different chromatographic modes (e.g., HILIC) should be considered.
-
Column Dedication: Ion-pairing reagents like this compound can adsorb strongly and irreversibly to the stationary phase, permanently altering the column's selectivity.[9] It is a common and highly recommended practice to dedicate a column specifically for ion-pair applications to ensure method reproducibility.
-
Equilibration Time: The establishment of equilibrium between the mobile phase, stationary phase, and the ion-pairing reagent can be slow. Long equilibration times are necessary at the beginning of an analysis and after any change in mobile phase composition to ensure reproducible retention times.[6]
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter. It must be controlled to ensure that the basic analytes are consistently in their ionized (cationic) state to interact with the ion-pairing reagent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1 Octane Sulfonic Acid Sodium Salt, HPLC Ion Pair Agent, Fisher Chemical 25 g | Buy Online | Fisher Scientific [fishersci.com]
- 3. This compound | 3944-72-7 | Benchchem [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cores.emory.edu [cores.emory.edu]
- 6. elution of acidic and basic drugs in combination by HPLC - Chromatography Forum [chromforum.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Octanesulfonic acid and MS? - Chromatography Forum [chromforum.org]
Application Notes and Protocols for Micellar Electrokinetic Chromatography (MEKC)
Topic: Use of 1-Octanesulfonic Acid in Micellar Electrokinetic Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction to Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that is a modification of Capillary Electrophoresis (CE).[1] It is particularly valuable for the separation of neutral molecules, which are not separable by conventional CE, as well as for the simultaneous analysis of charged and neutral species.[2][3] The technique utilizes a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration (CMC) to form micelles.[1][4] These micelles act as a pseudo-stationary phase, and analytes partition between the micelles and the surrounding aqueous buffer (the mobile phase) based on their hydrophobicity.[1] The separation is driven by the electroosmotic flow (EOF) and the electrophoretic mobility of the micelles.[5]
The Role of this compound in Separation Science
This compound and its sodium salt are commonly used as ion-pairing reagents in reversed-phase high-performance liquid chromatography (RP-HPLC). In this context, they are added to the mobile phase to enhance the retention and separation of ionic and highly polar compounds on a non-polar stationary phase. The hydrophobic octyl chain of the molecule interacts with the stationary phase, while the charged sulfonate group can form an ion pair with oppositely charged analytes, effectively increasing their retention.
While the use of this compound as a primary micelle-forming surfactant in MEKC is not widely documented in scientific literature, its properties suggest a potential role as a modifier of selectivity in MEKC separations, particularly for cationic (basic) analytes. It could theoretically be used as a co-surfactant with a primary micelle-forming surfactant like SDS to create mixed micelles with altered surface charge and hydrophobicity, thereby influencing the partitioning of analytes.
Principle of MEKC Separation
The fundamental principle of MEKC involves the differential partitioning of analytes between the aqueous buffer and the micelles. In a typical MEKC setup with an anionic surfactant like SDS and a fused silica (B1680970) capillary under neutral to alkaline pH, a strong electroosmotic flow (EOF) is generated towards the cathode. The negatively charged SDS micelles have an electrophoretic mobility towards the anode, but the EOF is generally stronger, resulting in a net migration of the micelles towards the cathode at a slower velocity than the bulk buffer.
Neutral analytes will partition into the hydrophobic core of the micelles. The more time an analyte spends in the micelle, the slower its migration towards the detector. Therefore, neutral analytes are separated based on their hydrophobicity. Charged analytes have their own electrophoretic mobility and also interact with the charged micelles, leading to a more complex separation mechanism that depends on both their charge and hydrophobicity.
Experimental Protocols
General MEKC Protocol for the Separation of Neutral and Acidic Drugs using SDS
This protocol provides a general procedure for the separation of a mixture of neutral and acidic drug compounds using SDS as the micelle-forming surfactant.
4.1.1. Instrumentation and Materials
| Parameter | Specification |
| CE System | Capillary electrophoresis system with UV or DAD detector |
| Capillary | Fused-silica capillary, 50 µm I.D., 360 µm O.D., effective length 50 cm, total length 60.2 cm |
| Power Supply | Capable of delivering up to 30 kV |
| Detector | UV detector set at 214 nm |
| Data Acquisition | Chromatography data station |
| Reagents | Sodium dodecyl sulfate (SDS), Sodium tetraborate (B1243019), Boric acid, Sodium hydroxide (B78521), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm) |
| Standard Solutions | Stock solutions of analytes (e.g., 1 mg/mL in methanol) |
4.1.2. Buffer and Sample Preparation
-
Running Buffer (25 mM Borate (B1201080) Buffer, pH 9.2, with 50 mM SDS):
-
Dissolve an appropriate amount of sodium tetraborate and boric acid in deionized water to make a 25 mM borate buffer.
-
Adjust the pH to 9.2 with 1 M sodium hydroxide.
-
Add SDS to a final concentration of 50 mM.
-
Filter the buffer through a 0.45 µm syringe filter.
-
-
Sample Solution:
-
Dilute the stock solutions of the analytes with the running buffer to the desired final concentration (e.g., 50 µg/mL).
-
4.1.3. Capillary Conditioning
-
New Capillary:
-
Rinse with 1 M sodium hydroxide for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Rinse with the running buffer for 30 minutes.
-
-
Between Runs:
-
Rinse with 0.1 M sodium hydroxide for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with the running buffer for 5 minutes.
-
4.1.4. MEKC Procedure
-
Sample Injection: Inject the sample hydrodynamically at 50 mbar for 5 seconds.
-
Separation: Apply a voltage of 25 kV.
-
Detection: Monitor the separation at 214 nm.
-
Temperature: Maintain the capillary temperature at 25 °C.
Theoretical Protocol for the Separation of Basic Drugs using MEKC with this compound as a Co-surfactant
This section outlines a theoretical approach for utilizing this compound as a co-surfactant to improve the separation of basic drugs. This protocol is an adaptation based on the known properties of this compound and has not been validated from existing literature.
4.2.1. Rationale
Basic drugs, which are positively charged at acidic to neutral pH, can exhibit strong electrostatic interactions with the negatively charged SDS micelles, potentially leading to poor peak shape and resolution. The addition of this compound, another anionic species, could modulate these interactions in several ways:
-
Ion-Pairing in the Aqueous Phase: Formation of a neutral ion-pair between the cationic analyte and the octanesulfonate anion could increase the hydrophobicity of the analyte, leading to stronger partitioning into the SDS micelles.
-
Mixed Micelle Formation: Incorporation of 1-octanesulfonate into the SDS micelles could alter the surface charge density and the hydrophobicity of the micellar core, thereby changing the selectivity of the separation.
4.2.2. Proposed Experimental Conditions
| Parameter | Proposed Value/Range | Rationale |
| Buffer System | 20-50 mM Phosphate (B84403) or Borate buffer | Provides good buffering capacity. |
| pH | 6.0 - 8.0 | To ensure most basic drugs are protonated (cationic). |
| Primary Surfactant | 25-50 mM SDS | Forms the primary micellar phase. |
| Co-surfactant | 5-20 mM Sodium 1-octanesulfonate | To act as an ion-pairing agent and/or form mixed micelles. The concentration should be optimized. |
| Organic Modifier | 5-20% Methanol or Acetonitrile | To improve the solubility of hydrophobic analytes and modify the partitioning equilibrium. |
| Applied Voltage | 15-25 kV | Lower voltage may be necessary to reduce Joule heating, especially with the additional ionic species. |
| Temperature | 20-30 °C | To control viscosity and partitioning. |
4.2.3. Method Development Strategy
-
Optimize this compound Concentration: Start with a standard MEKC system (e.g., 25 mM phosphate buffer pH 7.0, 50 mM SDS) and incrementally add sodium 1-octanesulfonate (e.g., 5, 10, 15, 20 mM) to observe its effect on the migration times and resolution of the target basic drugs.
-
Adjust pH: Evaluate the effect of buffer pH on the separation. A lower pH will increase the positive charge of the basic analytes.
-
Vary Organic Modifier Concentration: Optimize the concentration of the organic modifier to fine-tune the selectivity and analysis time.
-
Evaluate Applied Voltage: Determine the optimal voltage that provides a balance between separation efficiency and analysis time, while minimizing Joule heating.
Data Presentation
The following table provides a hypothetical example of how quantitative data from a MEKC experiment could be presented.
| Analyte | Migration Time (min) | Peak Area | Resolution (Rs) |
| Compound A (Neutral) | 5.2 | 120500 | - |
| Compound B (Acidic) | 6.8 | 98700 | 2.5 (vs. A) |
| Compound C (Basic) | 8.1 | 154300 | 3.1 (vs. B) |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Analyte interaction with the capillary wall. | Increase buffer concentration or pH. Add a small amount of an organic modifier. |
| Long Analysis Times | Strong interaction of analytes with micelles. | Increase the concentration of the organic modifier. Decrease the surfactant concentration. |
| Irreproducible Migration Times | Fluctuations in capillary temperature or buffer composition. | Ensure proper thermostatting of the capillary. Prepare fresh buffer daily. Perform regular capillary conditioning. |
| No Peaks Detected | Sample concentration too low. Incorrect injection parameters. Detector wavelength not optimal. | Increase sample concentration. Optimize injection time and pressure. Run a UV-Vis spectrum of the analyte to determine the optimal wavelength. |
Conclusion
MEKC is a versatile and efficient technique for the separation of a wide range of compounds. While SDS is the most commonly used surfactant, the exploration of co-surfactants and additives like this compound holds the potential to further enhance the selectivity and applicability of MEKC, particularly for the challenging analysis of basic drugs. The protocols and guidelines presented here provide a solid foundation for researchers and scientists to develop and apply MEKC methods in their analytical workflows. Further experimental investigation is required to fully elucidate and validate the role of this compound in MEKC separations.
References
- 1. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 2. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fundamentals of micellar electrokinetic chromatography (MEKC) | European Journal of Chemistry [eurjchem.com]
- 4. Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations | Separation Science [sepscience.com]
- 5. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for 1-Octanesulfonic Acid as a Surfactant in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octanesulfonic acid, and its sodium salt, is an anionic surfactant and a versatile tool in the biochemical laboratory.[1][2] Its amphiphilic nature, arising from an eight-carbon hydrophobic tail and a polar sulfonate head group, allows it to be employed in a range of applications. While it is broadly classified as a surfactant, its most prominent and well-documented use in biochemical assays is as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) and as a pseudostationary phase in micellar electrokinetic chromatography (MEKC).[3][4][5][6] These techniques are crucial for the separation and analysis of a wide variety of biomolecules, including peptides, proteins, and small molecule drugs.
Core Applications
Ion-Pairing Agent in High-Performance Liquid Chromatography (HPLC)
This compound is extensively used as an ion-pairing reagent to enhance the retention and resolution of ionic and highly polar analytes on reversed-phase columns (e.g., C8 or C18).[6][7] In this application, the anionic sulfonate head group of this compound interacts with cationic analytes (e.g., protonated basic drugs, peptides) to form a neutral, hydrophobic ion-pair. This increased hydrophobicity leads to stronger interaction with the nonpolar stationary phase, resulting in improved retention and separation.
The concentration of this compound in the mobile phase is a critical parameter that needs to be optimized for each specific application, typically ranging from 1 mM to 20 mM.[6][8] It is important to note that the use of ion-pairing reagents can lead to their adsorption onto the stationary phase, which may permanently alter the column's selectivity. Therefore, it is often recommended to dedicate a column for ion-pairing applications.[9]
Pseudostationary Phase in Micellar Electrokinetic Chromatography (MEKC)
In MEKC, a modification of capillary electrophoresis (CE), surfactants are added to the buffer at a concentration above their critical micelle concentration (CMC) to form micelles.[3][10][11] These micelles act as a "pseudostationary" phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer. This compound, as an anionic surfactant, can be used to form these micelles. The separation of neutral molecules is then achieved based on their differential hydrophobicity, with more hydrophobic molecules spending more time in the micellar phase and thus migrating at a different velocity.[10]
Quantitative Data
Physicochemical Properties of this compound Sodium Salt
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NaO₃S | [12] |
| Molecular Weight | 216.27 g/mol | [1][12] |
| Appearance | White crystalline powder/flakes | [1][] |
| Solubility in Water | 9.8 g/L at 20°C | [1] |
Typical Working Concentrations in Biochemical Assays
| Application | Typical Concentration Range | Notes |
| Ion-Pairing HPLC | 1 - 20 mM | Concentration needs to be optimized based on the analyte and column. |
| MEKC | > Critical Micelle Concentration (CMC) | A specific CMC value for this compound is not readily available in the literature. For the structurally similar sodium octyl sulfate, the CMC is approximately 130 mM.[14] This value can be used as an initial estimate for method development, but empirical optimization is crucial. |
Experimental Protocols
Protocol 1: Ion-Pairing Reversed-Phase HPLC for the Separation of Peptides
Objective: To achieve baseline separation of a mixture of small, cationic peptides using this compound as an ion-pairing reagent.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
This compound sodium salt
-
Trifluoroacetic acid (TFA)
-
Peptide standards
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM solution of this compound sodium salt in HPLC-grade water. Adjust the pH to 2.5 with trifluoroacetic acid. Filter through a 0.22 µm membrane filter and degas.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm (for peptide bonds)
-
Injection Volume: 20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 30 60 35 95 40 95 41 5 | 50 | 5 |
-
-
Sample Preparation:
-
Dissolve the peptide mixture in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes.
-
Inject the prepared sample and run the gradient program.
-
Analyze the resulting chromatogram for peptide separation.
-
Protocol 2: Micellar Electrokinetic Chromatography (MEKC) for the Separation of Neutral Aromatic Compounds
Objective: To separate a mixture of neutral aromatic compounds using this compound as a micellar phase in capillary electrophoresis.
Materials:
-
Capillary electrophoresis (CE) system with a UV detector
-
Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length)
-
This compound sodium salt
-
Sodium tetraborate (B1243019)
-
Boric acid
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Neutral aromatic compound standards (e.g., toluene, ethylbenzene, propylbenzene)
Procedure:
-
Buffer Preparation (Running Buffer):
-
Prepare a 50 mM sodium borate (B1201080) buffer by dissolving sodium tetraborate and boric acid in HPLC-grade water and adjusting the pH to 9.2 with sodium hydroxide.
-
To this buffer, add this compound sodium salt to a final concentration of 50 mM. Note: This concentration is likely below the CMC and will act as an ion-pair/modifier. For true MEKC, a concentration significantly above the CMC would be required. Given the lack of a definitive CMC, this protocol demonstrates its use as a modifier in CE.
-
Add methanol to the buffer to a final concentration of 10% (v/v) to improve solubility and modify selectivity.
-
Filter the buffer through a 0.22 µm membrane filter and degas.
-
-
Capillary Conditioning:
-
Rinse the new capillary sequentially with 1 M NaOH (30 min), water (15 min), and running buffer (30 min).
-
Before each run, rinse the capillary with 0.1 M NaOH (2 min), water (2 min), and running buffer (5 min).
-
-
Sample Preparation:
-
Dissolve the mixture of neutral aromatic compounds in a 50:50 mixture of methanol and water to a final concentration of approximately 100 µg/mL for each compound.
-
-
Electrophoretic Conditions:
-
Voltage: 25 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 210 nm
-
-
Analysis:
-
Perform the electrophoretic run and analyze the resulting electropherogram for the separation of the neutral compounds.
-
Visualizations
Caption: Principle of Ion-Pairing Chromatography.
Caption: General workflow for a MEKC experiment.
References
- 1. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 2. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 4. Chemical selectivity in micellar electrokinetic chromatography: characterization of solute-micelle interactions for classification of surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 7. benchchem.com [benchchem.com]
- 8. Investigation of protein refolding using a fractional factorial screen: A study of reagent effects and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 10. asdlib.org [asdlib.org]
- 11. longdom.org [longdom.org]
- 12. merckmillipore.com [merckmillipore.com]
- 14. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Separation of Biogenic Amines in Fish Products Using 1-Octanesulfonic Acid
Introduction
Biogenic amines (BAs) are low molecular weight organic nitrogenous compounds formed by the decarboxylation of amino acids, primarily through microbial action. In fish and fish products, the presence and concentration of biogenic amines such as histamine, putrescine, cadaverine, and tyramine (B21549) are critical indicators of food quality, freshness, and safety.[1][2][3] Elevated levels of these amines can lead to adverse health effects in consumers, including scombroid poisoning.[2] Consequently, accurate and reliable analytical methods for the quantification of biogenic amines in seafood are essential for regulatory compliance and consumer protection.[4][5]
This document provides a detailed application note and protocol for the separation and quantification of biogenic amines in fish products using High-Performance Liquid Chromatography (HPLC) with 1-octanesulfonic acid as an ion-pairing agent. Ion-pair chromatography is a robust technique that enhances the retention and separation of ionic and highly polar compounds like biogenic amines on a reversed-phase column.[6] this compound acts as an ion-pairing reagent, forming a neutral complex with the positively charged amine groups, which can then be effectively separated.
Principle of the Method
The method is based on reversed-phase ion-pair chromatography. This compound is added to the mobile phase to form ion pairs with the protonated biogenic amines. These neutral ion pairs are then separated on a C18 stationary phase. The separation is typically followed by post-column derivatization with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form fluorescent isoindole derivatives, which are then detected by a fluorescence detector.[6] This approach offers high sensitivity and selectivity for the analysis of biogenic amines in complex matrices such as fish.
Experimental Workflow
Caption: Experimental workflow for biogenic amine analysis in fish products.
Materials and Reagents
-
Standards: Histamine, putrescine, cadaverine, tyramine, spermidine, spermine, and other relevant biogenic amines (Sigma-Aldrich or equivalent).
-
Internal Standard: 1,7-Diaminoheptane.
-
Ion-Pair Reagent: this compound sodium salt (HPLC grade).
-
Acids: Trichloroacetic acid (TCA), Perchloric acid (PCA), Hydrochloric acid (HCl).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized or HPLC grade).
-
Derivatization Reagents: o-Phthalaldehyde (OPA), 2-Mercaptoethanol, Boric acid.
-
Buffers: Sodium acetate, Sodium borate (B1201080).
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Post-column derivatization system
-
Fluorescence detector
-
-
Analytical balance
-
Homogenizer (e.g., Stomacher, Ultra-Turrax)
-
Centrifuge
-
pH meter
-
Vortex mixer
-
Syringe filters (0.45 µm)
Detailed Experimental Protocol
Standard Solution Preparation
-
Stock Standard Solutions (1000 mg/L): Accurately weigh and dissolve 100 mg of each biogenic amine standard and the internal standard in 100 mL of 0.1 M HCl. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1, 5, 10 mg/L).
Sample Preparation
-
Homogenization: Homogenize a representative portion (e.g., 10 g) of the fish sample.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 20 mL of 5% (w/v) trichloroacetic acid (TCA).
-
Vortex for 2 minutes and then place in an ultrasonic bath for 15 minutes.
-
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1 M Sodium acetate, 10 mM this compound, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min, 10-30% B; 10-20 min, 30-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Post-Column Reagent | OPA Reagent: 0.5 g OPA, 2 mL 2-mercaptoethanol, 50 mL methanol, made up to 500 mL with 0.4 M borate buffer (pH 10.4) |
| Post-Column Flow Rate | 0.5 mL/min |
| Fluorescence Detection | Excitation: 340 nm, Emission: 450 nm |
Quantification
Construct a calibration curve for each biogenic amine by plotting the peak area ratio (analyte/internal standard) against the concentration of the working standard solutions. Determine the concentration of each biogenic amine in the fish samples from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of biogenic amines in fish products using ion-pair HPLC. The values are indicative and may vary depending on the specific instrumentation and matrix.
| Biogenic Amine | Retention Time (min) | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Linearity (r²) |
| Putrescine | 5.8 | 0.1 - 0.5 | 0.3 - 1.5 | 90 - 105 | > 0.99 |
| Cadaverine | 7.2 | 0.1 - 0.5 | 0.3 - 1.5 | 92 - 108 | > 0.99 |
| Histamine | 8.5 | 0.2 - 1.0 | 0.6 - 3.0 | 85 - 102 | > 0.99 |
| Tyramine | 12.3 | 0.1 - 0.5 | 0.3 - 1.5 | 95 - 110 | > 0.99 |
| Spermidine | 15.1 | 0.5 - 2.0 | 1.5 - 6.0 | 80 - 100 | > 0.99 |
| Spermine | 18.9 | 0.5 - 2.0 | 1.5 - 6.0 | 75 - 95 | > 0.99 |
LOD: Limit of Detection, LOQ: Limit of Quantification
Signaling Pathway and Logical Relationships
The formation of biogenic amines in fish is a result of microbial enzymatic activity on free amino acids. The following diagram illustrates this pathway.
Caption: Formation pathway of common biogenic amines in fish products.
Conclusion
The use of this compound as an ion-pairing agent in reversed-phase HPLC provides an effective and reliable method for the separation and quantification of biogenic amines in fish products. The detailed protocol and application notes presented here offer a comprehensive guide for researchers, scientists, and quality control professionals. This method, with its high sensitivity and specificity, is well-suited for routine monitoring of seafood quality and safety, ensuring compliance with regulatory limits and safeguarding public health.
References
- 1. A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Determination of Biogenic Amines in Fresh and Processed Fish Products using HPLC, LC-MS/MS and Other Chromatographic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. skemman.is [skemman.is]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Octanesulfonic Acid for HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-octanesulfonic acid as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in HPLC?
A1: this compound is an ion-pairing reagent used in reversed-phase HPLC to improve the retention, resolution, and peak shape of ionic and highly polar analytes.[1] It is particularly effective for the separation of basic compounds, such as pharmaceuticals and biomolecules, that exhibit poor retention on traditional C18 or C8 columns.[1] The underlying principle involves the formation of a neutral ion pair between the negatively charged sulfonate group of the reagent and a positively charged analyte. This increases the hydrophobicity of the analyte, leading to greater interaction with the non-polar stationary phase and consequently, increased retention time.
Q2: What is a typical starting concentration for this compound in the mobile phase?
A2: A typical starting concentration for this compound sodium salt in the mobile phase ranges from 1 mM to 20 mM.[2][3] For many applications, a concentration of around 5 mM to 10 mM provides a good balance between retention and analysis time. The optimal concentration is highly dependent on the specific analytes, the column chemistry, and the desired separation. It is often necessary to empirically determine the ideal concentration during method development.
Q3: How does changing the concentration of this compound affect the separation?
A3: Increasing the concentration of this compound generally leads to an increase in the retention time of basic analytes.[2][4] This is because a higher concentration of the ion-pairing reagent on the stationary phase surface increases the opportunities for ion-exchange interactions with the analyte. However, excessively high concentrations can lead to long analysis times and may not significantly improve resolution. Conversely, decreasing the concentration will reduce retention times. The effect on selectivity between different analytes can also be significant, and even small adjustments can produce large differences in the separation.[2]
Q4: Can I use a column that has been exposed to this compound for other applications?
A4: It is strongly recommended to dedicate a column specifically for ion-pairing applications.[5] Ion-pairing reagents like this compound can irreversibly adsorb to the stationary phase, permanently altering the column's selectivity.[5] Even after extensive flushing, it can be difficult to completely remove the reagent, which can interfere with subsequent non-ion-pairing separations.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are showing significant tailing or fronting when using this compound. What are the possible causes and solutions?
A: Peak asymmetry is a common issue in ion-pair chromatography. Here are the likely causes and how to address them:
-
Inadequate Column Equilibration: Ion-pairing reagents require a significant amount of time to equilibrate with the stationary phase. Insufficient equilibration can lead to inconsistent retention times and poor peak shape.
-
Solution: Equilibrate the column with the mobile phase containing this compound for an extended period, often 30-60 minutes or longer, until a stable baseline and consistent retention times are achieved for replicate injections. For a 4.6 x 250 mm column, it may take up to 1 liter of mobile phase for complete equilibration.[6]
-
-
Mobile Phase pH: The pH of the mobile phase is critical for consistent ionization of the analyte and for minimizing undesirable interactions with the silica (B1680970) stationary phase.
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[9][10]
-
Solution: Reduce the injection volume or dilute the sample.[9]
-
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica surface can interact with basic analytes, causing peak tailing.[7][11][12]
-
Solution: Lowering the mobile phase pH can help suppress the ionization of silanol groups. Using a high-purity, end-capped column can also minimize these interactions.
-
-
Mismatched Sample Solvent: If the sample solvent is significantly stronger (i.e., has a higher organic content) than the mobile phase, it can cause peak distortion, including fronting.[10][13]
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent is necessary, use one that is weaker than or of similar strength to the mobile phase.
-
Issue 2: Unstable or Drifting Baseline
Q: I am experiencing a noisy or drifting baseline with my this compound method. What could be the cause?
A: An unstable baseline in ion-pair chromatography can often be traced to the mobile phase or the column.
-
Impure Reagents: The purity of the this compound and other mobile phase components is crucial. Impurities can lead to a noisy or drifting baseline.
-
Solution: Use only high-purity, HPLC-grade reagents.
-
-
Incomplete Column Equilibration: As mentioned for peak shape issues, insufficient equilibration is a primary cause of baseline drift.
-
Solution: Ensure the column is fully equilibrated with the mobile phase.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the equilibrium of the ion-pairing reagent with the stationary phase, leading to baseline drift.[13]
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
-
Mobile Phase Contamination: Bacterial growth in aqueous mobile phases can contribute to baseline noise.
-
Solution: Prepare fresh mobile phase daily and filter it through a 0.45 µm or 0.22 µm membrane filter.
-
Issue 3: Irreproducible Retention Times
Q: My retention times are not consistent between runs. What should I check?
A: Retention time variability is a frustrating problem that can often be resolved by carefully controlling the experimental parameters.
-
Mobile Phase Preparation: Small variations in the concentration of this compound or the organic modifier can lead to significant shifts in retention time.
-
Solution: Prepare the mobile phase carefully and consistently. Precisely weigh the this compound and accurately measure the solvent volumes. Premixing the mobile phase components is generally recommended over online mixing for better reproducibility.
-
-
Column Equilibration: As with other issues, incomplete equilibration will lead to shifting retention times.
-
Solution: Implement a standardized and sufficient equilibration time before each run.
-
-
pH Fluctuation: Inconsistent pH of the mobile phase will affect the ionization state of the analytes and, consequently, their retention.
-
Solution: Accurately measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier. Use a reliable and calibrated pH meter.
-
-
Column Temperature: Fluctuations in column temperature can cause retention time shifts.
-
Solution: Use a column oven to ensure a stable operating temperature.
-
Data Presentation
Table 1: Effect of this compound Concentration on Retention Time of Ethyleneamines
| This compound Conc. (mM) | Acetonitrile (B52724):Buffer Ratio (v/v) | Retention Time (min) - DETA | Retention Time (min) - TETA | Retention Time (min) - TEPA |
| 10 | 19:81 | ~4.5 | ~6.0 | ~8.0 |
| 15 | 19:81 | ~5.5 | ~7.5 | ~10.5 |
| 20 | 19:81 | ~6.5 | ~9.0 | ~12.5 |
| 10 | 25:75 | ~3.0 | ~4.0 | ~5.0 |
| 15 | 25:75 | ~3.5 | ~5.0 | ~6.5 |
| 20 | 25:75 | ~4.0 | ~5.5 | ~7.5 |
| Data adapted from a study on the separation of ethyleneamines.[2] Conditions: Inertsil ODS-3 column, 35 °C, 50 mM acetate (B1210297) buffer pH 5.5. |
Table 2: Effect of Ion-Pairing Reagent Concentration on Capacity Factors (k') of Catecholamines
| Reagent Concentration (mM) | Reagent | k' - Noradrenaline | k' - Adrenaline | k' - Dopamine |
| 0.5 | Octanesulfonic Acid | ~1.8 | ~2.5 | ~3.5 |
| 1.0 | Octanesulfonic Acid | ~2.5 | ~3.5 | ~5.0 |
| 2.0 | Octanesulfonic Acid | ~3.8 | ~5.2 | ~7.5 |
| 0.5 | Hexanesulfonic Acid | ~1.2 | ~1.8 | ~2.5 |
| 1.0 | Hexanesulfonic Acid | ~1.8 | ~2.5 | ~3.8 |
| 2.0 | Hexanesulfonic Acid | ~2.8 | ~4.0 | ~5.8 |
| Data adapted from a study on the separation of catecholamines.[4] The capacity factor (k') is a measure of retention. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Ion-Pair Chromatography
-
Weighing the Reagent: Accurately weigh the required amount of this compound sodium salt using an analytical balance.
-
Dissolving in Aqueous Phase: Dissolve the weighed reagent in the aqueous component of the mobile phase (e.g., HPLC-grade water or a buffer solution).
-
pH Adjustment: If using a buffer, prepare it according to standard procedures. Adjust the pH of the aqueous solution containing the this compound to the desired value using a suitable acid (e.g., phosphoric acid) or base.
-
Filtration: Filter the aqueous solution through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.
-
Mixing with Organic Modifier: Measure the required volume of the organic modifier (e.g., acetonitrile or methanol) and mix it with the filtered aqueous solution.
-
Degassing: Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging to remove dissolved gases.
Protocol 2: HPLC Method for Simultaneous Estimation of Atenolol and Indapamide
This protocol is adapted from a validated method for the analysis of two pharmaceutical compounds.[14]
-
Chromatographic System:
-
Column: C18, 5 µm, 150 x 4.6 mm i.d.
-
Detector: UV at 235 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Mobile Phase Preparation:
-
Prepare a 0.1% w/v solution of this compound sodium salt in HPLC-grade water.
-
Mix this solution with methanol (B129727) in a 55:45 (v/v) ratio.
-
Adjust the pH of the final mixture to 2.8 ± 0.1 with orthophosphoric acid.
-
Filter the mobile phase through a 0.45 µm nylon filter.
-
Degas the mobile phase in an ultrasonic bath for 15 minutes prior to use.
-
-
Sample Preparation:
-
Weigh and powder 20 tablets.
-
Take a quantity of powder equivalent to 50 mg of Atenolol and 2.5 mg of Indapamide and dissolve it in a 50 mL volumetric flask with the mobile phase.
-
Sonicate the solution for 15 minutes and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 1 mL of the filtrate to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL of Atenolol and 5 µg/mL of Indapamide.
-
Visualizations
Caption: A typical experimental workflow for HPLC analysis using this compound.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. researchgate.net [researchgate.net]
- 3. Replace Octanesulfonic acid as mobile phase - Chromatography Forum [chromforum.org]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. chromtech.com [chromtech.com]
- 8. uhplcs.com [uhplcs.com]
- 9. youtube.com [youtube.com]
- 10. uhplcs.com [uhplcs.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing with 1-Octanesulfonic Acid in Chromatography
Welcome to the Technical Support Center for troubleshooting chromatographic issues. This guide is designed for researchers, scientists, and drug development professionals who are experiencing peak tailing when using 1-Octanesulfonic acid as an ion-pairing reagent in their HPLC methods.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a phenomenon in chromatography where the tail of a chromatographic peak is elongated and asymmetrical.[1] In an ideal separation, peaks should be symmetrical, often described as Gaussian. Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of results.[2] The asymmetry of a peak is often quantified by the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1.2 typically indicates significant tailing.[3]
Q2: I'm using this compound to prevent peak tailing for my basic analytes. Why am I still observing it?
A2: While this compound is used to mask active silanol (B1196071) sites on the silica-based stationary phase and improve the retention of basic compounds, several factors can still contribute to peak tailing:[4]
-
Inadequate Concentration of Ion-Pairing Reagent: The concentration of this compound may be too low to effectively cover all the active sites on the column, leading to secondary interactions between your analyte and the stationary phase.
-
Improper Mobile Phase pH: The pH of the mobile phase is crucial. If the pH is not optimal, your analyte may not be fully ionized, or the silanol groups on the stationary phase may not be sufficiently suppressed, leading to mixed-mode retention and peak tailing.[1]
-
Insufficient Column Equilibration: Ion-pairing chromatography requires a significant amount of time for the reagent to equilibrate with the stationary phase. Inadequate equilibration can lead to inconsistent retention times and poor peak shape.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]
-
Secondary Interactions: Even with an ion-pairing reagent, other secondary interactions can occur, contributing to peak tailing.
Q3: How does the concentration of this compound affect peak shape?
A3: The concentration of this compound directly impacts its ability to mask the residual silanol groups on the stationary phase. At low concentrations, there may not be enough reagent to cover all the active sites, leading to peak tailing due to secondary interactions. As the concentration increases, peak shape generally improves. However, excessively high concentrations can lead to other issues, such as increased backpressure and potential for the ion-pairing reagent to form micelles, which can alter the retention mechanism.[6]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting peak tailing when using this compound.
Initial Assessment Workflow
Before making any changes to your method, it's important to diagnose the potential cause of the peak tailing. The following workflow can help you decide where to focus your efforts.
Caption: A logical workflow to diagnose the root cause of peak tailing.
Data Presentation: Impact of Method Parameters on Peak Tailing
The following table summarizes the expected qualitative and quantitative effects of adjusting key chromatographic parameters on peak tailing when using this compound.
| Parameter Adjustment | Expected Effect on Peak Tailing | Tailing Factor (Tf) - Illustrative Example | Potential Side Effects |
| Increase this compound Concentration | Reduction in tailing due to better masking of silanol groups. | From 1.8 to 1.3 | Increased retention times, potential for micelle formation at very high concentrations. |
| Decrease Mobile Phase pH (e.g., from 4.0 to 2.5) | Significant reduction in tailing by suppressing silanol ionization. | From 1.9 to 1.2 | Decreased retention for basic analytes, ensure column stability at low pH. |
| Increase Buffer Concentration | May reduce tailing by better maintaining pH and masking some secondary interactions. | From 1.7 to 1.5 | Increased backpressure, potential for buffer precipitation. |
| Increase Column Temperature | Can improve peak shape by increasing mass transfer kinetics. | From 1.6 to 1.4 | Decreased retention times, potential for analyte degradation. |
| Decrease Sample Concentration | Reduces tailing if column overload is the cause. | From 2.1 to 1.1 | Reduced signal intensity. |
Experimental Protocols
Protocol 1: Systematic Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound to minimize peak tailing.
Methodology:
-
Prepare a series of mobile phases: Prepare several batches of your aqueous mobile phase with varying concentrations of this compound (e.g., 2 mM, 5 mM, 10 mM, 15 mM, and 20 mM). Keep the pH and organic modifier composition constant.
-
Equilibrate the column: For each mobile phase, flush the column with at least 20-30 column volumes to ensure full equilibration. This is a critical step in ion-pair chromatography.[5]
-
Inject a standard: Inject a standard solution of your analyte of interest.
-
Analyze the peak shape: Measure the tailing factor or asymmetry factor for your analyte at each concentration.
-
Determine the optimum concentration: Plot the tailing factor as a function of the this compound concentration. The optimal concentration will be the point at which the tailing factor is minimized without a significant increase in backpressure or retention time.
Protocol 2: Optimization of Mobile Phase pH
Objective: To investigate the effect of mobile phase pH on peak tailing.
Methodology:
-
Select a suitable buffer: Choose a buffer system that is effective in the desired pH range (e.g., phosphate (B84403) buffer for pH 2-3 and 6-8, acetate (B1210297) buffer for pH 4-6).
-
Prepare mobile phases at different pH values: Prepare your aqueous mobile phase at several pH values (e.g., pH 2.5, 3.0, 3.5, 4.0). Keep the concentration of this compound and the organic modifier constant.
-
Equilibrate the system: Thoroughly equilibrate the column with each new mobile phase.
-
Inject and analyze: Inject your standard and measure the tailing factor at each pH.
-
Identify the optimal pH: The optimal pH should provide a tailing factor close to 1.0 while maintaining adequate retention and resolution. For basic compounds, a lower pH (around 2.5-3.5) is often beneficial for reducing peak tailing.
Signaling Pathway and Interaction Diagram
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how this compound mitigates this issue.
Caption: Mechanism of peak tailing and the role of this compound.
By following these troubleshooting guides and understanding the underlying chemical principles, you can systematically address peak tailing issues and improve the robustness and accuracy of your chromatographic analyses.
References
Technical Support Center: 1-Octanesulfonic Acid in Ion-Pair Chromatography
This guide provides researchers, scientists, and drug development professionals with detailed information on the effect of mobile phase pH on the ion-pairing efficiency of 1-octanesulfonic acid in reversed-phase HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of this compound in ion-pair chromatography?
A1: this compound is an anionic ion-pairing reagent used to enhance the retention of positively charged (cationic) analytes on non-polar stationary phases like C18.[1][2] Its molecule has a dual nature: a long, hydrophobic eight-carbon (octyl) tail and a hydrophilic, negatively charged sulfonate head group.[3][4] The hydrophobic tail adsorbs onto the reversed-phase column's stationary phase, effectively creating a negatively charged surface that can interact with and retain positively charged analytes via an ion-exchange mechanism.[3][5] This allows for the separation of polar, ionic compounds that would otherwise elute too quickly with little to no retention.[1][6]
Q2: How does mobile phase pH influence the ion-pairing process?
A2: The pH of the mobile phase is a critical parameter that directly controls the ionization state of both the analyte and any acidic or basic functional groups on the stationary phase.[1][3] For effective ion-pairing with this compound, the target analyte, which is typically a base (e.g., an amine-containing compound), must be in its protonated, positively charged form.[7] This is achieved by adjusting the mobile phase pH to be at least two units below the analyte's pKa.[7]
Q3: Is the ionization of this compound itself affected by pH?
A3: this compound is a strong acid, meaning it has a very low pKa. Consequently, it remains fully deprotonated (negatively charged) across the entire operational pH range of typical silica-based HPLC columns (pH 2-8).[6][8] This ensures a consistent negative charge for pairing with cationic analytes, making the pH's primary role the control of the analyte's ionization state.[8]
Q4: What is the general effect of increasing mobile phase pH on the retention of a basic analyte when using this compound?
A4: For a basic analyte, as the mobile phase pH increases and approaches its pKa, the analyte begins to deprotonate, losing its positive charge and becoming neutral. A neutral analyte will not form an ion pair with the negatively charged octanesulfonate. This loss of the ion-pairing interaction leads to a significant decrease in retention time.[9] Therefore, to maximize retention of basic compounds, a lower pH is generally required.[9]
Troubleshooting Guide
Q5: My basic analyte shows poor or no retention, even with this compound in the mobile phase. What is the likely cause?
A5: The most probable cause is that the mobile phase pH is too high (too close to or above the analyte's pKa). At a high pH, your basic analyte is not sufficiently protonated (positively charged) to interact with the anionic ion-pairing reagent.
-
Solution: Lower the mobile phase pH. A good starting point is to set the pH at least 2 units below the pKa of your analyte to ensure complete ionization.[7] Use an appropriate buffer (e.g., phosphate (B84403) or formate) to maintain a stable pH.[7]
Q6: I'm observing drifting retention times and poor reproducibility in my separation. Could pH be the issue?
A6: Yes, unstable pH is a common cause of retention time drift.
-
Solution:
-
Ensure Adequate Buffering: Verify that your buffer concentration is sufficient (typically 10-25 mM) to resist pH shifts when mixing with organic solvents or when the sample is introduced.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily. The pH of aqueous-organic mixtures can change over time due to the absorption of atmospheric CO₂.
-
Column Equilibration: Ion-pair chromatography requires extensive column equilibration to ensure the stationary phase is saturated with the ion-pairing reagent.[2][3] Inadequate equilibration can manifest as drifting retention times. Ensure at least 20-30 column volumes of the mobile phase are passed through the column before starting the analysis.[2]
-
Q7: My chromatogram shows severe peak tailing for my basic compound. How can I improve the peak shape?
A7: Peak tailing can be caused by secondary interactions between the analyte and the column's stationary phase, often with residual silanol (B1196071) groups.
-
Solution:
-
Adjust pH: For basic compounds, lowering the pH can sometimes improve peak symmetry.[10]
-
Optimize Ion-Pair Reagent Concentration: A low concentration of this compound may not be sufficient to mask all active sites on the stationary phase. Try incrementally increasing the concentration (e.g., from 5 mM to 10 mM).[7]
-
Temperature Control: Ensure the column temperature is stable and controlled, as temperature can affect the adsorption equilibrium of the ion-pairing reagent.[3]
-
Quantitative Data Summary
The efficiency of ion-pairing is directly reflected in the retention of the analyte. The table below illustrates the typical relationship between mobile phase pH and the retention factor (k') for a hypothetical basic analyte (e.g., a primary amine with a pKa of 9.0) using this compound as the ion-pairing reagent.
| Mobile Phase pH | Analyte State | Ion-Pairing Efficiency | Expected Retention Factor (k') |
| 2.5 | Fully Protonated (BH+) | Maximum | 12.5 |
| 4.5 | Fully Protonated (BH+) | High | 11.8 |
| 6.5 | Mostly Protonated (BH+) | Moderate-High | 9.2 |
| 8.0 (pKa - 1) | Partially Deprotonated | Decreasing | 5.1 |
| 9.0 (at pKa) | 50% Protonated | Low | 2.3 |
| 10.0 (pKa + 1) | Mostly Deprotonated (B) | Minimal | 1.1 |
As pH increases towards the analyte's pKa, the loss of positive charge reduces ion-pairing, causing a sharp decrease in retention.
Visualizations
Mechanism of pH Effect on Ion-Pairing
Caption: pH effect on ion-pair formation for a basic analyte.
Troubleshooting Workflow for pH-Related Issues
Caption: Troubleshooting workflow for pH issues in ion-pair HPLC.
Experimental Protocol: Optimization of Mobile Phase pH
This protocol outlines a systematic approach to determine the optimal pH for separating a basic analyte using this compound.
Objective: To find the mobile phase pH that provides the best retention, resolution, and peak shape for the analyte(s) of interest.
Materials:
-
HPLC system with UV or MS detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade water, acetonitrile (B52724), and/or methanol
-
This compound sodium salt[11]
-
Buffer components (e.g., sodium phosphate monobasic, phosphoric acid, formic acid)
-
Analyte standard(s)
-
Calibrated pH meter
Procedure:
-
Analyte Information: Determine the pKa of your target analyte(s). This is crucial for selecting the pH range to investigate.
-
Initial Mobile Phase Preparation:
-
Prepare an aqueous stock solution of the ion-pairing reagent (e.g., 10 mM this compound).
-
Prepare an aqueous stock solution of your buffer (e.g., 50 mM sodium phosphate).
-
Create a series of aqueous mobile phase solutions (A-phases) at different pH values. For a basic analyte with a pKa of 9.0, you might prepare solutions at pH 2.5, 3.5, 4.5, and 5.5.
-
For each pH level, combine the ion-pair stock, buffer stock, and water. Adjust the pH to the target value using a strong acid (e.g., phosphoric acid).
-
The organic mobile phase (B-phase) will typically be acetonitrile or methanol.
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: As appropriate for the analyte.
-
Gradient: A typical scouting gradient might be 5% to 95% B over 15 minutes.
-
-
pH Screening:
-
Begin with the lowest pH mobile phase (e.g., pH 2.5).
-
Equilibrate the column thoroughly with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 30 minutes.
-
Inject your analyte standard and run the gradient.
-
Record the retention time, peak shape, and resolution.
-
Repeat the process for each prepared pH value, ensuring the column is fully re-equilibrated with the new mobile phase each time.
-
-
Data Analysis and Optimization:
-
Compare the chromatograms from the different pH runs.
-
Identify the pH that provides the optimal balance of retention (k' between 2 and 10), resolution from other components, and symmetrical peak shape.
-
Once an optimal pH is identified, you can further refine the separation by optimizing the ion-pair reagent concentration or the organic solvent gradient.[3]
-
References
- 1. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 2. coconote.app [coconote.app]
- 3. welch-us.com [welch-us.com]
- 4. Buy this compound | 3944-72-7 [smolecule.com]
- 5. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. 1-オクタンスルホン酸 ナトリウム塩 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Managing High Backpressure with 1-Octanesulfonic Acid Mobile Phases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high backpressure issues when using 1-Octanesulfonic acid as a mobile phase additive in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in HPLC?
This compound is an ion-pairing agent used in reversed-phase HPLC to improve the retention and separation of ionic and highly polar analytes. It is an anionic surfactant that pairs with positively charged analytes, effectively neutralizing their charge and increasing their retention on a non-polar stationary phase.
Q2: What are the common causes of high backpressure when using this compound mobile phases?
High backpressure in HPLC systems using this compound can stem from several factors:
-
Mobile Phase Viscosity: Aqueous mobile phases containing salts like sodium 1-octanesulfonate can have a higher viscosity compared to pure organic solvents, leading to increased backpressure. This effect is often more pronounced at lower temperatures.
-
Precipitation: Precipitation of the ion-pairing reagent or buffer salts can occur if the mobile phase composition is changed abruptly, especially when mixing with high concentrations of organic solvents like acetonitrile (B52724). This can lead to blockages in the system tubing, column frits, or the column itself.
-
Column Contamination: Over time, the stationary phase can become fouled with strongly retained sample components or impurities from the mobile phase, leading to increased pressure. Ion-pairing reagents themselves can sometimes accumulate on the column.[1][2]
-
Column Hardware Issues: Blockages in the column inlet frit due to particulate matter from the sample or mobile phase are a common cause of high backpressure.[3]
-
System Issues: Blockages can also occur in other parts of the HPLC system, such as the pump, injector, or connecting tubing.[4]
Q3: How does temperature affect backpressure with these mobile phases?
Increasing the column temperature generally leads to a decrease in the viscosity of the mobile phase, which in turn reduces the system backpressure.[5] Operating at a moderately elevated temperature (e.g., 30-40°C) can be an effective strategy for managing high backpressure without significantly altering the chromatography.
Q4: Can the concentration of this compound impact backpressure?
Yes, increasing the concentration of this compound in the mobile phase can lead to an increase in its viscosity and, consequently, higher backpressure.[5] It is advisable to use the lowest concentration of the ion-pairing reagent that provides adequate retention and peak shape.
Troubleshooting Guides
Systematic Approach to Diagnosing High Backpressure
When encountering unexpectedly high backpressure, a systematic approach is crucial to pinpoint the source of the issue.
Step 1: Initial System Check
-
Normal Pressure Reference: Always have a record of the normal operating pressure for your specific method and column. This will help you quickly identify when a problem arises.
-
Isolate the Column: The first step in troubleshooting is to determine if the high pressure is originating from the column or the HPLC system.
-
Disconnect the column from the injector.
-
Run the pump at the method's flow rate.
-
If the pressure returns to a normal, low value (typically <10 bar), the blockage is likely in the column.
-
If the pressure remains high, the issue is within the HPLC system (pump, injector, tubing).
-
Step 2: Troubleshooting System-Related High Backpressure If the high pressure persists without the column, systematically check the following components, working backward from the detector to the pump:
-
Detector Outlet Tubing: Disconnect the tubing from the detector outlet. If the pressure drops, the blockage is in the waste line.
-
Detector Flow Cell: If the pressure is still high, the blockage may be in the detector flow cell. Consult the instrument manual for cleaning procedures.
-
Injector to Detector Tubing: Disconnect the tubing at the injector outlet. If the pressure drops, the blockage is in this section of tubing.
-
Injector: If the pressure remains high, the injector may be clogged. Follow the manufacturer's instructions for cleaning the injector and sample loop.
-
Pump to Injector Tubing: Disconnect the tubing at the pump outlet. If the pressure drops, the blockage is in this tubing.
-
Pump: If high pressure is still observed, the issue may be with the pump's check valves or solvent filters.
Step 3: Troubleshooting Column-Related High Backpressure If the high pressure is isolated to the column, consider the following causes and solutions:
-
Blocked Inlet Frit: This is a very common cause.
-
Action: Try back-flushing the column (reversing the flow direction) at a low flow rate (e.g., 0.1-0.2 mL/min) with a solvent that will dissolve potential contaminants. Important: Only back-flush columns that are specifically designated as back-flushable by the manufacturer. Disconnect the column from the detector during this process to avoid sending particulates into the flow cell.
-
-
Column Contamination: The stationary phase may be contaminated with strongly retained compounds.
-
Action: Follow a rigorous column cleaning protocol (see "Experimental Protocols" section below).
-
-
Precipitation of Ion-Pairing Reagent/Buffer:
-
Action: Flush the column with a solvent that will dissolve the precipitate. Start with 100% water (if salts are the issue) before moving to organic solvents.
-
Data Presentation
Table 1: Estimated Effect of this compound Sodium Salt Concentration on Aqueous Mobile Phase Viscosity and Theoretical Backpressure.
| Concentration of Sodium 1-Octanesulfonate (mM) | Estimated Relative Viscosity (cP) at 25°C | Theoretical Backpressure (bar) on a 4.6 x 150 mm, 5 µm column at 1 mL/min |
| 0 (Pure Water) | 0.89 | 100 |
| 5 | 0.92 | 103 |
| 10 | 0.95 | 107 |
| 20 | 1.01 | 113 |
| 50 | 1.15 | 129 |
Table 2: Influence of Temperature on Water Viscosity and Resulting Theoretical Backpressure.
| Temperature (°C) | Viscosity of Water (cP) | Theoretical Backpressure (bar) on a 4.6 x 150 mm, 5 µm column at 1 mL/min |
| 20 | 1.002 | 113 |
| 25 | 0.890 | 100 |
| 30 | 0.797 | 90 |
| 35 | 0.719 | 81 |
| 40 | 0.653 | 73 |
Experimental Protocols
Protocol 1: Preparation of this compound Mobile Phase
Objective: To prepare a stable and particulate-free mobile phase to minimize the risk of high backpressure.
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., acetonitrile or methanol)
-
This compound sodium salt (high purity)
-
Buffer components (e.g., phosphate (B84403) salts), if required
-
0.45 µm or 0.22 µm membrane filter
-
Filtration apparatus
-
Calibrated pH meter
Procedure:
-
Aqueous Component Preparation: a. Weigh the appropriate amount of this compound sodium salt and any buffer salts and dissolve in HPLC-grade water. b. If required, adjust the pH of the aqueous solution using a suitable acid or base. c. Sonicate the solution for 10-15 minutes to degas and ensure complete dissolution.
-
Filtration: a. Filter the aqueous component through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.
-
Mobile Phase Mixing: a. Measure the required volumes of the filtered aqueous component and the organic solvent. b. Mix the components thoroughly. If a high percentage of organic solvent is used, add the organic solvent to the aqueous phase gradually while stirring to prevent precipitation of salts.
-
Final Degassing: a. Degas the final mobile phase mixture by sonication, helium sparging, or online degasser before use.
Protocol 2: Column Cleaning and Regeneration after Use with this compound
Objective: To remove strongly retained compounds and residual ion-pairing reagent from a reversed-phase column to restore its performance and reduce backpressure.
Important: Disconnect the column from the detector before starting the cleaning procedure. If possible and recommended by the manufacturer, perform the cleaning in the reverse flow direction (back-flush).
Procedure:
-
Flush with Salt-Free Mobile Phase:
-
Wash the column with a mixture of water and organic solvent (at the same ratio as your mobile phase, but without the buffer and ion-pairing reagent) for at least 30 minutes. This step is crucial to prevent buffer precipitation when switching to high organic content solvents.[4]
-
-
Flush with 100% Water:
-
Wash the column with 100% HPLC-grade water for 30-60 minutes to remove all salts.
-
-
Flush with Intermediate Organic Solvent:
-
Wash the column with 50% acetonitrile or methanol (B129727) in water for 30 minutes.[6]
-
-
Flush with 100% Organic Solvent:
-
Wash the column with 100% acetonitrile or methanol for 60 minutes to remove strongly retained hydrophobic compounds.[7]
-
-
(Optional) Stronger Solvent Wash for Severe Contamination:
-
If backpressure remains high, a wash with a stronger solvent like isopropanol (B130326) (IPA) may be necessary. Flush with 100% IPA for 30-60 minutes.[7]
-
-
Re-equilibration:
-
Before the next use, flush the column with the initial mobile phase composition until the pressure and baseline are stable. This may take a significant amount of time with ion-pairing mobile phases.
-
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting high backpressure in an HPLC system.
References
stability of 1-Octanesulfonic acid in different mobile phase compositions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use and stability of 1-octanesulfonic acid as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) mobile phases.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an HPLC mobile phase?
A1: this compound is an ion-pairing reagent used in reversed-phase HPLC. Its primary function is to enhance the retention of positively charged (basic) analytes that are otherwise poorly retained on nonpolar stationary phases like C18. The hydrophobic octyl chain of the molecule adsorbs onto the stationary phase, leaving the negatively charged sulfonate group exposed to the mobile phase. This creates an ion-exchange surface that retains cationic analytes.[1][2]
Q2: How chemically stable is this compound in typical mobile phase conditions?
A2: this compound is a strong acid and is chemically very stable under the typical acidic to neutral pH conditions and solvent compositions used in reversed-phase HPLC.[3] The sulfonic acid functional group is robust and not prone to hydrolysis or degradation under normal experimental use.[4] Most "stability" issues encountered are not due to the chemical breakdown of the reagent itself, but rather relate to the stability of the chromatographic system, such as column equilibration, baseline consistency, and retention time reproducibility.[5][6]
Q3: What is the recommended concentration range for this compound?
A3: The typical concentration for this compound is in the low millimolar range, often between 2 mM and 20 mM.[1][2] The optimal concentration depends on the specific application. It is crucial to note that excessively high concentrations can lead to the formation of micelles in the mobile phase, which can paradoxically decrease analyte retention.[7] One user reported that a 10 mM concentration caused peak area instability in a UPLC system, suggesting that lower concentrations (e.g., 1 mM) may be preferable for sensitive systems.[8]
Q4: How long can I store a mobile phase containing this compound?
A4: There is no universal guideline for mobile phase shelf life.[9] For aqueous mobile phases containing buffers or salts like sodium 1-octanesulfonate, it is best practice to prepare them fresh daily to prevent microbial growth.[9] While acidified mobile phases are less prone to contamination, their stability is still variable. For reproducible results, using mobile phase prepared within 1-2 days is recommended. Always avoid "topping off" old mobile phase with new.[9]
Q5: Why is it often recommended to dedicate an HPLC column to ion-pairing methods?
A5: Ion-pairing reagents like this compound strongly adsorb to the stationary phase.[10] It can be very difficult to completely wash the reagent from the column, even with extensive flushing procedures.[4] Residual ion-pairing reagent can alter the selectivity of the column, leading to reproducibility issues if the column is later used for non-ion-pairing applications.[4] Therefore, dedicating a column ensures consistent performance for both the ion-pairing method and other methods.
Troubleshooting Guide
This section addresses common problems encountered when using this compound in mobile phases.
Problem 1: Wavy or Drifting Baseline
-
Question: My baseline is wavy and unstable after equilibrating the column with a this compound mobile phase. What could be the cause?
-
Answer: A wavy or drifting baseline in ion-pair chromatography is often related to incomplete column equilibration or temperature fluctuations. The adsorption of the ion-pairing reagent onto the stationary phase is a slow process and a dynamic equilibrium.
-
Incomplete Equilibration: The column may require a significant volume of mobile phase (sometimes up to 1 liter for a standard 4.6 x 250 mm column) to become fully saturated with the ion-pairing reagent.[1] Insufficient equilibration can cause the baseline to drift as the column continues to adsorb the reagent.
-
Temperature Fluctuations: The equilibrium between the ion-pairing reagent in the mobile phase and on the stationary phase is sensitive to temperature.[1] Poor temperature control of the column compartment can cause the amount of adsorbed reagent to fluctuate, leading to a wavy baseline as varying amounts "bleed" from the column.[5]
-
Mobile Phase Issues: Ensure the mobile phase is well-mixed and thoroughly degassed. Inconsistent mobile phase composition can also cause baseline disturbances.
-
Problem 2: Poor Reproducibility (Shifting Retention Times)
-
Question: The retention times for my analytes are shifting between injections or between different days. Why is this happening?
-
Answer: Shifting retention times are a common challenge in ion-pair chromatography and typically point to issues with column equilibration or mobile phase preparation.
-
Column Equilibration: As mentioned above, the column must be fully equilibrated to achieve stable retention. If you are using a gradient, the re-equilibration time between runs must be sufficient, often longer than in standard reversed-phase methods.[6]
-
Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH. Small variations in pH between batches of mobile phase can lead to significant shifts in retention time. Ensure consistent and accurate pH measurement and adjustment.
-
Reagent Concentration: Inconsistent preparation of the this compound concentration will directly impact the ion-exchange capacity of the column surface and therefore affect retention times.
-
Problem 3: Poor Peak Shape (Tailing or Fronting)
-
Question: My analyte peaks are showing significant tailing or fronting. How can I improve the peak shape?
-
Answer: While ion-pairing reagents often improve peak shape by masking residual silanol (B1196071) groups, issues can still arise.[1]
-
Peak Tailing: This can occur if the concentration of the ion-pairing reagent is too low to effectively cover the active sites on the stationary phase. Consider slightly increasing the concentration of this compound. Tailing can also be caused by secondary interactions if the mobile phase pH is not optimal for the analyte.
-
Peak Fronting: This may indicate sample overload, where too much sample is injected for the column's capacity.[11] Try reducing the injection volume or sample concentration. It can also be a result of mismatched solvent strength between the sample diluent and the mobile phase; ideally, the sample should be dissolved in the mobile phase.[11]
-
Data Presentation
Table 1: Influence of Mobile Phase Parameters on Chromatographic Performance
| Parameter | Effect on Retention | Common Issues with Improper Control | Recommended Practice |
| This compound Concentration | Increasing concentration generally increases retention of oppositely charged analytes, up to a saturation point.[12] | Too low: Peak tailing, poor retention. Too high: Micelle formation leading to loss of retention, potential for system precipitation, peak area instability.[7][8] | Optimize within a 2-20 mM range. Start with ~5 mM and adjust as needed. |
| Mobile Phase pH | Critical for controlling the ionization of the analyte. For basic analytes, a lower pH (e.g., 2.5-4.0) ensures they are in their cationic form to interact with the sulfonate.[13] | Inconsistent pH leads to poor retention time reproducibility. pH outside the column's stable range (typically 2-8) can damage the stationary phase.[11] | Maintain pH at least 2 units away from the analyte's pKa. Use a buffer and verify the pH of every new mobile phase batch. |
| Organic Modifier % (e.g., Acetonitrile) | Increasing the percentage of organic modifier decreases the retention of the ion-paired analyte.[2] | Inconsistent organic content causes retention time shifts. | Prepare mobile phases using precise volumetric measurements. |
| Temperature | Higher temperatures can slightly decrease retention but may improve peak efficiency. | Fluctuations can cause baseline waviness and retention time instability due to shifts in the ion-pairing equilibrium.[1][5] | Use a thermostatically controlled column compartment for stable and reproducible results. |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Baseline Instability
-
Ensure Complete Equilibration: Flush the column with at least 50-60 column volumes of the prepared mobile phase. For a 4.6 x 150 mm column, this is approximately 100-120 mL at 1 mL/min.
-
Verify Temperature Stability: Confirm that the column oven is on and has reached the set temperature. Monitor the temperature display for any significant fluctuations.
-
Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leakage, which can cause pressure fluctuations and baseline noise.
-
Isolate the Pump and Detector:
-
Disconnect the column and connect the injector directly to the detector with a piece of PEEK tubing.
-
Pump the mobile phase at the method's flow rate. If the baseline is stable, the issue lies with the column or injector. If it is still unstable, the problem is with the pump, degasser, or the mobile phase itself.
-
-
Prepare Fresh Mobile Phase: If the baseline is unstable without the column, prepare a fresh batch of mobile phase, ensuring all components are fully dissolved and the solution is thoroughly degassed by sonication or vacuum filtration.
-
Column Wash: If the baseline is stable without the column but noisy with it, the column may be contaminated. Perform a column wash procedure (see Protocol 2).
Protocol 2: Column Equilibration and Wash-Out for Ion-Pairing Reagents
-
Initial Equilibration (New or Dedicated Column):
-
Wash the column with 100% HPLC-grade water.
-
Introduce the aqueous component of your mobile phase (including buffer and this compound, but without the organic modifier) and flush with 10 column volumes.
-
Introduce the final mobile phase composition.
-
Equilibrate by flushing with at least 50-60 column volumes, or until the baseline is stable. This may take an hour or longer.[1]
-
-
Column Cleaning (Attempting to Remove Reagent): Note: Complete removal is often not possible, and dedicating the column is the preferred strategy.[4]
-
Wash the column with a minimum of 20 column volumes of the mobile phase prepared without the this compound.
-
Flush with 20 column volumes of the mobile phase prepared without the buffer salts (e.g., an acetonitrile (B52724)/water mixture).
-
Perform a standard reversed-phase column wash: flush sequentially with 20 column volumes each of Water, Methanol, Acetonitrile, and Isopropanol.
-
Store the column in a neutral organic solvent like acetonitrile or methanol.
-
Visualizations
Caption: Decision tree for troubleshooting common HPLC issues with this compound.
Caption: Standard workflow for setting up an ion-pair chromatography method.
References
- 1. welch-us.com [welch-us.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 3944-72-7 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Base line problem using ion pair reagent - Chromatography Forum [chromforum.org]
- 6. Baseline flactuations using Ion Pairing Reagent - Chromatography Forum [chromforum.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Replace Octanesulfonic acid as mobile phase - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. pdf.journalagent.com [pdf.journalagent.com]
- 13. elution of acidic and basic drugs in combination by HPLC - Chromatography Forum [chromforum.org]
Technical Support Center: Alternatives to 1-Octanesulfonic Acid for UPLC Applications
Welcome to the technical support center for UPLC applications. This resource is designed for researchers, scientists, and drug development professionals seeking alternatives to 1-octanesulfonic acid for their chromatographic separations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered when moving away from this compound and adopting alternative UPLC methods.
Q1: I'm trying a new ion-pairing reagent as an alternative to this compound, and I'm seeing poor peak shape (fronting or tailing). What should I do?
A1: Poor peak shape is a common issue when developing new ion-pairing methods. Here are several factors to investigate:
-
Column Equilibration: Ion-pairing reagents can take a significant amount of time to equilibrate with the stationary phase.[1][2] It may require 20-50 column volumes or more for the column to be fully equilibrated.[1][2] Ensure you have flushed the column with the new mobile phase containing the ion-pairing reagent for a sufficient duration. Repetitive injections of a standard until retention times are stable is a good way to confirm equilibration.[3]
-
Ion-Pairing Reagent Concentration: The concentration of the ion-pairing reagent is critical. A concentration that is too low may result in incomplete pairing with the analyte, leading to tailing. Conversely, a concentration that is too high can lead to peak distortion.[4] Start with a low concentration (e.g., 5 mM) and gradually increase it to optimize peak shape and retention.[5]
-
Mobile Phase pH: The pH of the mobile phase must be controlled to ensure both the analyte and the ion-pairing reagent are in their desired ionic states. For basic analytes, the pH should be at least two units below the analyte's pKa to ensure it is protonated.[5]
-
Temperature: Temperature can influence the adsorption of the ion-pairing reagent onto the stationary phase, which in turn affects peak symmetry.[6] Experimenting with the column temperature may help resolve peak shape anomalies.[6]
-
Analyte Overload: Injecting too much sample can lead to peak fronting.[7] Try reducing the injection volume or the sample concentration to see if the peak shape improves.[7]
Q2: My retention times are drifting and unstable after switching to a new chromatographic method (HILIC or a different ion-pairing reagent). How can I fix this?
A2: Retention time instability is a frequent challenge during method development. Here are the likely causes and solutions:
-
Insufficient Column Equilibration: This is a primary cause of drifting retention times, especially in ion-pairing chromatography and HILIC.[1][8] As mentioned previously, ion-pairing reagents require extensive equilibration. HILIC columns also need sufficient time to establish a stable water layer on the stationary phase. It is recommended to flush the column with the mobile phase for at least 50 column volumes for isocratic HILIC methods.
-
Mobile Phase Preparation and Stability: In HILIC, the high organic content of the mobile phase can be prone to evaporation, leading to changes in composition and subsequent retention time shifts. It is recommended to use tightly sealed mobile phase bottles.[8] For ion-pairing chromatography, ensure the mobile phase is well-mixed and that the ion-pairing reagent is fully dissolved.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a thermostatted column compartment is crucial for maintaining stable retention.[9]
-
Injection-Related Disequilibrium: In some cases, the injection of the sample itself can disturb the column equilibrium, causing retention time shifts with successive injections.[9] This can sometimes be mitigated by dissolving the sample in the mobile phase.
Q3: I am developing a HILIC method to replace an ion-pair method, but I'm struggling to get adequate retention for my polar analytes.
A3: Achieving sufficient retention in HILIC for highly polar compounds can be challenging. Here are some parameters to optimize:
-
Mobile Phase Composition: In HILIC, the organic solvent is the weak solvent. To increase retention, you need to increase the proportion of the organic solvent (typically acetonitrile) in the mobile phase.
-
Aqueous Component: The aqueous portion of the mobile phase plays a crucial role in the partitioning mechanism. The type and concentration of the salt in the aqueous phase can significantly impact retention. Increasing the buffer concentration can sometimes increase retention, but the effect can be complex. A good starting point is a buffer concentration of 10 mM.
-
Stationary Phase Selection: There are many different HILIC stationary phases available (e.g., bare silica, amide, diol). The choice of stationary phase can have a significant impact on selectivity and retention. Experimenting with different HILIC column chemistries is often necessary.
-
pH of the Mobile Phase: The pH of the mobile phase will affect the charge state of both the analyte and the stationary phase, thereby influencing retention.
Q4: I'm considering mixed-mode chromatography, but the method development seems complex. Where do I start?
A4: Mixed-mode chromatography offers unique selectivity by combining two or more retention mechanisms (e.g., reversed-phase and ion-exchange) in a single column.[10] While it may seem complex, a systematic approach can simplify method development:
-
Understand Your Analyte: The properties of your analyte (pKa, logP) are key to selecting the right mixed-mode column. For example, for a basic analyte, a column with both reversed-phase and cation-exchange characteristics would be suitable.
-
Mobile Phase pH: The pH of the mobile phase is a powerful tool to control the retention of ionizable compounds. By adjusting the pH, you can modulate the degree of ionization of your analyte and the stationary phase, thereby fine-tuning the ion-exchange interactions.
-
Buffer Concentration: The ionic strength of the buffer will influence the ion-exchange retention. Higher buffer concentrations will generally decrease retention in the ion-exchange mode.
-
Organic Modifier: The type and concentration of the organic solvent will primarily control the reversed-phase retention.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding alternatives to this compound in UPLC.
Q5: What are the main alternatives to this compound for separating polar and ionic compounds in UPLC?
A5: There are three primary alternatives to using this compound for the separation of polar and ionic compounds:
-
Alternative Ion-Pairing Reagents: You can replace this compound with other ion-pairing reagents. These can be other alkyl sulfonates with different chain lengths (shorter chains will generally result in less retention) or different classes of reagents altogether.[11] Perfluorinated carboxylic acids like trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA) are common choices, especially when MS detection is required due to their volatility.[3][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating highly polar compounds that are poorly retained in reversed-phase chromatography.[12][13] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[14] A key advantage of HILIC is that it does not require ion-pairing reagents, making it more compatible with mass spectrometry.
-
Mixed-Mode Chromatography (MMC): MMC columns possess stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[10][15] This allows for the simultaneous separation of both non-polar and ionic compounds without the need for ion-pairing reagents in the mobile phase.[10]
Q6: Why should I consider an alternative to this compound?
A6: While this compound is an effective ion-pairing reagent, it has several drawbacks that may prompt the search for alternatives:
-
MS Incompatibility: this compound is a non-volatile salt, which makes it incompatible with mass spectrometry (MS) detection as it can contaminate the ion source.[10]
-
Long Equilibration Times: Ion-pairing methods using long-chain alkyl sulfonates often require lengthy column equilibration times, which can reduce sample throughput.[1]
-
Column Dedication: Once a column has been used with a non-volatile ion-pairing reagent like this compound, it is often recommended to dedicate that column to that specific method, as it can be difficult to completely remove the reagent from the stationary phase.[3][16]
-
Method Complexity: Ion-pairing methods can be complex to develop and troubleshoot due to the number of variables that can affect the separation (e.g., reagent concentration, pH, temperature).
Q7: Are there any volatile ion-pairing reagents that are compatible with MS detection?
A7: Yes, several volatile ion-pairing reagents are compatible with MS detection. The most common are perfluorinated carboxylic acids, such as:
-
Trifluoroacetic acid (TFA): Widely used, but it can cause ion suppression in the MS source, reducing sensitivity.[11]
-
Heptafluorobutyric acid (HFBA): Often provides better retention for basic compounds compared to TFA and may result in less ion suppression.[8]
-
Pentafluoropropionic acid (PFPA): Another alternative with properties intermediate between TFA and HFBA.[8]
Formic acid and acetic acid are also volatile and MS-compatible and can act as weak ion-pairing reagents.
Q8: What are the advantages of HILIC and Mixed-Mode Chromatography over using alternative ion-pairing reagents?
A8: HILIC and Mixed-Mode Chromatography offer several advantages over ion-pairing chromatography:
-
MS Compatibility: Both techniques typically use volatile mobile phases and do not require non-volatile ion-pairing reagents, making them fully compatible with MS detection.[10][12][15]
-
Orthogonal Selectivity: They provide different selectivity compared to reversed-phase and ion-pairing chromatography, which can be beneficial for separating complex mixtures.[15][17]
-
Simpler Mobile Phases: The mobile phases are often simpler, which can lead to easier method development and more robust methods.
-
No Need for Dedicated Columns: There is no need to dedicate columns to a specific method as you would with non-volatile ion-pairing reagents.
Q9: How do I choose the best alternative for my specific application?
A9: The choice of the best alternative depends on the properties of your analytes and the goals of your separation:
-
For MS compatibility: HILIC or Mixed-Mode Chromatography are generally the preferred choices. If an ion-pairing reagent is necessary, a volatile one like HFBA should be considered.
-
For highly polar, neutral, or charged compounds: HILIC is often the most effective technique for achieving sufficient retention.[12][13]
-
For mixtures of ionic and non-ionic compounds: Mixed-Mode Chromatography can be an excellent option as it can retain both types of analytes in a single run.[10][15]
-
For a quick modification of an existing reversed-phase method: Switching to a volatile ion-pairing reagent like TFA or HFBA might be the simplest approach.
Data Presentation
Table 1: Qualitative Comparison of Alternatives to this compound
| Feature | This compound | Volatile Ion-Pairing Reagents (e.g., TFA, HFBA) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Mixed-Mode Chromatography (MMC) |
| Principle | Ion-Pair Reversed-Phase | Ion-Pair Reversed-Phase | Partitioning into a water-enriched layer on a polar stationary phase | Combination of Reversed-Phase and Ion-Exchange (or HILIC) |
| MS Compatibility | Poor (Non-volatile) | Good (Volatile) | Excellent | Excellent |
| Retention of Polar Analytes | Good | Moderate to Good | Excellent | Good to Excellent |
| Method Development Complexity | High | Moderate to High | Moderate | Moderate to High |
| Column Equilibration Time | Long | Moderate | Moderate to Long | Moderate |
| Need for Dedicated Column | Yes | Recommended | No | No |
| Selectivity vs. RP | Different | Similar to RP with ion-pairing effects | Orthogonal | Orthogonal |
Mandatory Visualization
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 5. jk-sci.com [jk-sci.com]
- 6. welch-us.com [welch-us.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Retention Time drift: catecholamines with ion pair - Chromatography Forum [chromforum.org]
- 10. MS-Compatibility of ion-pairing reagents - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 13. Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of 1-Octanesulfonic Acid on HPLC Column Longevity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-octanesulfonic acid as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in HPLC?
A1: this compound is an ion-pairing agent used in reversed-phase HPLC. Its primary function is to enhance the retention of positively charged (basic) analytes on a non-polar stationary phase (like C18). The hydrophobic octyl chain of the sulfonic acid interacts with the stationary phase, while the negatively charged sulfonate group forms an ion pair with the positively charged analyte. This neutralizes the analyte's charge, increasing its hydrophobicity and thus its retention on the column.[1][2]
Q2: Will using this compound permanently alter my HPLC column?
A2: Yes, it is highly likely. Ion-pairing reagents like this compound are known to adsorb strongly and often irreversibly to the stationary phase.[3][4] This adsorption can permanently change the column's selectivity.[4] For this reason, it is a widely accepted best practice to dedicate a column solely for ion-pairing applications.[4]
Q3: How does this compound affect column performance over time?
A3: Prolonged use of this compound can lead to a decline in column performance. This can manifest as:
-
Increased Backpressure: Accumulation of the ion-pairing reagent and potential precipitation of salts can lead to column clogging and a gradual increase in backpressure.[5][6][7]
-
Decreased Efficiency: The irreversible adsorption of the ion-pairing agent can lead to a reduction in the number of theoretical plates, resulting in broader peaks.[3]
-
Shifting Retention Times: The continuous build-up of the ion-pairing reagent on the stationary phase can lead to a gradual shift in retention times, particularly for basic compounds.[8]
Q4: What are the initial signs of column degradation when using this compound?
A4: The initial signs of column degradation include a gradual increase in operating pressure, a noticeable broadening of peaks (loss of efficiency), and a drift in retention times for your analytes of interest. You may also observe peak tailing or splitting.
Troubleshooting Guides
Issue 1: Rapid Increase in Column Backpressure
Symptoms:
-
The system pressure consistently increases with each injection or over a series of runs.
-
Pressure exceeds the recommended limits for the column.
Possible Causes:
-
Precipitation of the this compound or buffer salts within the column or frits.
-
Accumulation of particulate matter from the sample or mobile phase.
-
Column fouling from strongly retained sample components.[9]
Troubleshooting Steps:
-
Isolate the Source: Disconnect the column from the system and run the pump to see if the pressure remains high. If it does, the blockage is in the HPLC system (tubing, injector, etc.). If the pressure drops, the column is the source of the high pressure.[7]
-
Backflush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a weak solvent (e.g., 90:10 water/acetonitrile) at a low flow rate (e.g., 0.5 mL/min). This can help dislodge particulates from the inlet frit.[10]
-
Perform a Column Wash: If backflushing does not resolve the issue, perform a dedicated column cleaning procedure (see "Experimental Protocols" section).
Issue 2: Loss of Peak Resolution and Efficiency
Symptoms:
-
Peaks become broader and less defined.
-
Resolution between adjacent peaks decreases.
-
A noticeable decrease in the number of theoretical plates.
Possible Causes:
-
Irreversible adsorption of this compound onto the stationary phase, altering its properties.[3]
-
Column void formation at the inlet.
-
Contamination of the stationary phase by sample matrix components.
Troubleshooting Steps:
-
Column Dedication: If the column has been used for other applications, the change in performance may be due to the irreversible binding of the ion-pairing agent. It is recommended to dedicate a column for ion-pairing methods.[4]
-
Column Regeneration: Attempt a column regeneration procedure to remove strongly bound contaminants (see "Experimental Protocols" section).
-
Evaluate Column Performance: After cleaning, test the column with a standard mixture to assess if performance has been restored. If not, the column may be permanently damaged and require replacement.
Quantitative Data Summary
While specific quantitative data on the long-term impact of this compound is not extensively published, the following tables summarize the expected trends and typical troubleshooting observations.
Table 1: Expected Impact of this compound on HPLC Column Parameters Over Time
| Parameter | Expected Change with Continued Use | Primary Reason |
| Backpressure | Gradual Increase | Accumulation and potential precipitation of ion-pairing reagent and salts.[5][6] |
| Theoretical Plates (Efficiency) | Gradual Decrease | Irreversible adsorption of the ion-pairing agent onto the stationary phase.[3] |
| Retention Time (Basic Analytes) | Potential for Gradual Increase/Shift | Continuous coating of the stationary phase with the ion-pairing reagent.[8] |
| Peak Asymmetry | Potential for Increase (Tailing) | Alteration of the stationary phase surface and potential for secondary interactions. |
Table 2: Troubleshooting High Backpressure - Typical Observations
| Troubleshooting Step | Expected Outcome if Successful | Possible Next Step if Unsuccessful |
| System Check (Column Removed) | Pressure returns to normal, indicating the column is the issue. | Troubleshoot the HPLC system (check for blocked tubing, etc.).[7] |
| Column Backflushing | A significant drop in pressure. | Proceed with a more rigorous column wash procedure. |
| Column Wash Protocol | Pressure returns to near-initial levels. | Consider replacing the column as it may be irreversibly clogged. |
Experimental Protocols
Protocol 1: General Procedure for Removing this compound from a C18 Column
Disclaimer: Complete removal of strongly adsorbed ion-pairing reagents is often not possible. This procedure aims to wash out residual reagent but may not fully restore the column to its original state.
-
Initial Flush (without ion-pairing reagent):
-
Prepare a mobile phase with the same composition as your analytical method but without this compound.
-
Flush the column with at least 20 column volumes of this mobile phase.[11]
-
-
Buffer Removal Flush:
-
Prepare a mobile phase of the same organic/aqueous ratio but without the buffer salts .
-
Flush the column with 10-20 column volumes of this solution.
-
-
High Organic Flush:
-
Flush the column with 10-20 column volumes of 100% methanol (B129727) or acetonitrile. Methanol may be more effective for removing sulfonic acid ion-pairing reagents.[11]
-
-
Intermediate Solvent Flush (if necessary):
-
If switching to a non-miscible storage solvent, use an intermediate solvent like isopropanol.
-
-
Equilibration/Storage:
-
Equilibrate the column with the desired mobile phase for your next analysis or flush with an appropriate storage solvent (e.g., 80:20 methanol/water).
-
Protocol 2: Evaluating Column Longevity with this compound
This protocol provides a framework for a systematic evaluation of column lifetime.
-
Initial Column Performance Evaluation:
-
On a new column, equilibrate with a mobile phase without this compound.
-
Inject a standard mixture of neutral and basic compounds and record the retention times, peak widths, theoretical plates, and backpressure.
-
-
Equilibration with Ion-Pairing Reagent:
-
Simulated Usage:
-
Perform a series of repeated injections (e.g., 100, 200, 500 injections) of a representative sample or standard.
-
-
Periodic Performance Monitoring:
-
At regular intervals (e.g., after every 50 injections), re-inject the initial standard mixture and record the same performance parameters as in step 1.
-
-
Data Analysis:
-
Plot the changes in backpressure, theoretical plates, and retention times as a function of the number of injections to track the rate of column degradation.
-
Visualizations
Caption: Workflow for evaluating HPLC column longevity when using this compound.
Caption: Decision tree for troubleshooting high backpressure in an HPLC system.
References
- 1. welch-us.com [welch-us.com]
- 2. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 3. Reduce the Effect of Ionic Reagents on HPLC Columns - Hawach [hawachhplccolumn.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. nacalai.com [nacalai.com]
- 8. The Case of the Unintentional Ion-Pairing Reagent | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
reducing baseline noise when using 1-Octanesulfonic acid
Welcome to the technical support center for troubleshooting issues related to the use of 1-Octanesulfonic acid as an ion-pairing reagent in HPLC. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting protocols to help you resolve common baseline problems.
Frequently Asked Questions (FAQs)
Q1: Why is my HPLC baseline noisy or drifting when using this compound?
Baseline noise and drift are common issues in ion-pair chromatography. The primary causes can be grouped into several categories: reagent quality, mobile phase preparation, column equilibration, and the HPLC system itself. An unstable baseline can obscure small peaks and affect the accuracy of integration.[1]
Common Causes of Baseline Noise & Drift:
| Cause | Potential Solution |
| Reagent Impurity | Use high-purity, HPLC-grade this compound with low UV absorbance.[2][3] Impurities can create spurious signals.[1][4] |
| Poor Equilibration | Ion-pairing agents require extensive column equilibration, sometimes up to 60 column volumes.[3][5] Incomplete equilibration leads to a drifting baseline. |
| Mobile Phase Issues | Ensure thorough degassing to prevent microbubbles.[1] Filter the mobile phase through a 0.2–0.45 μm filter to remove particulates.[1] |
| Precipitation | Sulfonic acid reagents can be poorly soluble in high concentrations of organic solvents like acetonitrile, leading to precipitation and pressure fluctuations.[6] |
| System Leaks | Even minor leaks in pump seals or fittings can cause pressure fluctuations that manifest as a noisy baseline.[7] |
| Contamination | Contaminants from previous analyses or bacterial growth in the mobile phase can leach from the column, causing baseline issues.[8] |
| Temperature Fluctuations | Changes in ambient temperature can affect the detector and column, causing baseline drift. Ensure stable column and detector temperatures.[9] |
Q2: How does the quality of this compound affect my results?
The purity of the ion-pairing reagent is critical for achieving a stable and quiet baseline. Low-quality reagents can contain UV-absorbing impurities that directly contribute to baseline noise and the appearance of "ghost peaks."[4]
Key Quality Parameters for this compound:
| Parameter | Importance | Recommended Specification |
| Purity Assay | Ensures the reagent is the primary component. | ≥99%[2] |
| UV Absorbance | Low UV absorbance is crucial for sensitive detection at low wavelengths (e.g., <220 nm). | Look for specifications like "Low UV Type" or explicit absorbance values at key wavelengths (e.g., 210 nm, 220 nm, 254 nm).[2][10][11] |
| Solubility | Good solubility in the mobile phase prevents precipitation and system clogging. | HPLC-grade reagents are tested for solubility.[2] |
Always use HPLC-grade or higher purity this compound from a reputable supplier.[3] Store the reagent in a dry place to prevent hydration, which can affect weighing accuracy.
Q3: What is the correct procedure for preparing a mobile phase with this compound?
Proper mobile phase preparation is essential for reproducible results and a stable baseline. The process involves accurate weighing, complete dissolution, pH adjustment, filtering, and degassing.
Detailed Experimental Protocol for Mobile Phase Preparation:
-
Use High-Purity Solvents: Start with HPLC-grade water (e.g., 18 MΩ·cm) and solvents (e.g., methanol, acetonitrile).
-
Weigh Reagents Accurately: Weigh the required amount of this compound sodium salt and any buffer salts using an analytical balance. A typical concentration for this compound is between 2-5 mmol/L.[5]
-
Dissolve Completely: Add the aqueous components to a clean glass reservoir. Add the ion-pairing reagent and buffer salts. Stir with a magnetic stirrer until all solids are completely dissolved. It can be beneficial to dissolve the salts in the aqueous portion of the mobile phase first before adding the organic solvent to prevent precipitation.[6]
-
Adjust pH: Adjust the pH of the aqueous solution using an acid like phosphoric acid.[12][13] The pH is critical as it affects the ionization state of both the analyte and the ion-pairing reagent.[5][14]
-
Add Organic Solvent: Measure and add the required volume of the organic solvent. It is more accurate to prepare the mobile phase gravimetrically rather than volumetrically.[15]
-
Filter: Filter the final mobile phase mixture through a solvent-compatible 0.2 µm or 0.45 µm membrane filter to remove any particulates that could clog the system.[1][16]
-
Degas Thoroughly: Degas the mobile phase immediately before use by vacuum filtration, helium sparging, or using an inline degasser to remove dissolved gases that can cause bubbles in the detector cell.[1][3]
Q4: My baseline is drifting continuously. How long does it take to properly equilibrate the column?
Baseline drift is a classic sign of incomplete column equilibration. Ion-pairing reagents like this compound adsorb to the stationary phase, and this process is notoriously slow.[5][17]
-
Equilibration Time: Expect to flush the column with 20 to 60 column volumes of the mobile phase to achieve a stable baseline.[3][6][17] For a standard 4.6 x 150 mm column, this can translate to 30-90 minutes at 1 mL/min.
-
Verification: The best way to confirm equilibration is to perform repeated injections of a standard. The baseline is considered stable when consecutive injections yield consistent retention times.[6]
-
Daily Use: To avoid long equilibration times each day, it is often better to maintain a low flow rate (e.g., 0.1 mL/min) overnight rather than shutting the system down completely, which helps prevent reagent precipitation and maintains equilibrium.[6]
Dedicated Column: Once a column has been used with an ion-pairing reagent, it should be dedicated to that application. It is nearly impossible to completely wash the reagent from the stationary phase, and trace amounts can alter selectivity in other methods.[17][18]
Troubleshooting Workflow
If you are experiencing baseline noise, follow this systematic workflow to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting baseline noise.
Mechanism of Action
Understanding how this compound functions can help diagnose problems. As an ion-pairing reagent, it adds a reversed-phase retention mechanism for ionic analytes.
Caption: Mechanism of ion-pair chromatography with this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. This compound, Sodium Salt, Monohydrate HPLC 207596-29-0 [sigmaaldrich.com]
- 3. phenomenex.com [phenomenex.com]
- 4. allanchem.com [allanchem.com]
- 5. welch-us.com [welch-us.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. Noisy baseline - Chromatography Forum [chromforum.org]
- 8. agilent.com [agilent.com]
- 9. Base line problem using ion pair reagent - Chromatography Forum [chromforum.org]
- 10. 5324-84-5 CAS | 1-OCTANE SULPHONIC ACID SODIUM SALT ANHYDROUS | Ion Pairing Reagents for HPLC | Article No. 5038A [lobachemie.com]
- 11. 5324-84-5・0.5mol/L this compound Sodium Salt Solution (Low UV Type)・155-01941[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. Separation of Sodium 1-octanesulfonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 15. nacalai.com [nacalai.com]
- 16. mastelf.com [mastelf.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Ion-Pair Chromatography with 1-Octanesulfonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for method development in ion-pair chromatography (IPC) utilizing 1-octanesulfonic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in ion-pair chromatography?
A1: this compound is an anionic ion-pairing reagent. In reversed-phase chromatography, it is added to the mobile phase to enhance the retention of positively charged (cationic) analytes. It works through two primary proposed mechanisms:
-
Ion-Pair Formation: The negatively charged sulfonate group of this compound forms a neutral ion pair with a positively charged analyte. This neutral complex has increased hydrophobicity, leading to greater retention on a nonpolar stationary phase (like C18).[1][2]
-
Dynamic Ion-Exchange: The hydrophobic octyl chain of the reagent adsorbs onto the stationary phase, creating a dynamic negative surface charge. This allows for the retention of cationic analytes through an ion-exchange mechanism.[1][3]
Q2: When should I consider using this compound?
A2: Consider using this compound when you are analyzing polar, basic compounds that exhibit poor retention and peak shape on a standard reversed-phase HPLC column.[4][5] It is particularly useful for separating mixtures of acids, bases, and neutral compounds in a single run.[6]
Q3: What are the typical concentrations of this compound used in the mobile phase?
A3: The concentration of this compound can significantly impact retention. Typical concentrations range from 0.5 mM to 20 mM.[2] Increasing the concentration generally leads to increased retention of cationic analytes.[7][8]
Q4: How does mobile phase pH affect separations with this compound?
A4: Mobile phase pH is a critical parameter. It should be controlled to ensure that the analyte of interest is in its ionized form. For basic compounds, a low pH (typically between 2 and 5) is used to ensure the amine groups are protonated and can pair with the negatively charged octanesulfonate.[4][7] However, very low pH values can be aggressive towards some stationary phases.[9]
Q5: Can I use a column for other applications after it has been used with this compound?
A5: It is strongly recommended to dedicate a column specifically for ion-pair chromatography.[5][9] The ion-pairing reagent can be difficult to completely remove from the stationary phase, and residual amounts can alter the selectivity of the column for future non-IPC applications, leading to reproducibility issues.[9][10]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Poor or No Retention of Basic Analytes | Mobile phase pH is too high, preventing analyte ionization. | Lower the mobile phase pH to ensure the basic analyte is protonated (positively charged). A pH of 2-5 is a good starting point.[4][7] |
| Concentration of this compound is too low. | Increase the concentration of this compound in the mobile phase.[7] | |
| Insufficient column equilibration. | Ion-pair chromatography requires long equilibration times.[3] Equilibrate the column with at least 50-100 column volumes of the mobile phase. | |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. | This compound can help mask these silanols, but ensure the pH is appropriate.[3] Using a high-purity silica (B1680970) column can also minimize this issue. |
| Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[11] | |
| Poor Peak Shape (Fronting) | Column overload. | Reduce the sample concentration or injection volume. |
| Inadequate column temperature control. | Adjusting the column temperature can sometimes resolve peak shape issues by influencing the adsorption of the ion-pairing reagent.[3] | |
| Retention Time Drift / Irreproducibility | Incomplete column equilibration. | As mentioned, ensure thorough column equilibration. For short-term shutdowns, consider reducing the flow rate to 0.1 mL/min instead of stopping the pump completely.[1] |
| Fluctuating column temperature. | Use a column oven to maintain a stable temperature.[11][12] | |
| Impure ion-pairing reagent. | Use high-purity, IPC-grade this compound to avoid baseline noise and drifting.[4] | |
| Gradient elution is being used. | Isocratic elution is often preferred for better reproducibility in ion-pair chromatography.[3] | |
| High Backpressure | Precipitation of the ion-pairing reagent or buffer salts. | Ensure the mobile phase components are fully dissolved. Filter the mobile phase before use. Be cautious when mixing with high concentrations of organic solvent, as this can cause precipitation.[9] |
| Blockage in the system (e.g., frit, tubing). | Systematically check for blockages, starting from the detector and moving backward.[11][13] | |
| Wavy or Drifting Baseline | Impure reagents (ion-pair reagent, buffer salts, or solvents). | Use high-purity reagents and solvents.[4] |
| Inadequate system cleaning. | If switching between methods, ensure the system is thoroughly flushed.[12] | |
| Detector temperature fluctuations. | Ensure the detector is shielded from drafts and temperature changes.[12] |
Experimental Protocols
General Method Development Workflow
A systematic approach is crucial for developing a robust ion-pair chromatography method.
Caption: General workflow for method development in ion-pair chromatography.
Troubleshooting Logic for Poor Peak Resolution
When peaks are not adequately separated, a logical troubleshooting sequence can be followed.
Caption: Decision tree for troubleshooting poor peak resolution.
Quantitative Data Summary
The following tables summarize key parameters for method development with this compound.
Table 1: Typical Mobile Phase Parameters
| Parameter | Typical Range | Effect on Separation |
| This compound Conc. | 1 - 20 mM | Increasing concentration generally increases retention of basic analytes.[7][8][14] |
| Mobile Phase pH | 2.0 - 5.0 | Controls the ionization state of analytes. Critical for retention and selectivity.[4][7] |
| Organic Modifier | Acetonitrile or Methanol | Adjusts the overall elution strength. Methanol is often preferred due to the higher solubility of some ion-pair reagents.[1][5] |
| Buffer Concentration | 10 - 50 mM | Maintains a stable pH. |
| Column Temperature | Ambient to 40 °C | Can affect retention time, peak shape, and mobile phase viscosity.[3][12] |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 3. welch-us.com [welch-us.com]
- 4. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phenomenex.blog [phenomenex.blog]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. rheniumgroup.co.il [rheniumgroup.co.il]
- 12. Base line problem using ion pair reagent - Chromatography Forum [chromforum.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Replace Octanesulfonic acid as mobile phase - Chromatography Forum [chromforum.org]
Technical Support Center: Ion-Pair Chromatography with 1-Octanesulfonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Octanesulfonic acid as an ion-pairing reagent in their HPLC analyses.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when using this compound, focusing on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my HPLC method?
A1: this compound is an ion-pairing reagent used in reversed-phase HPLC to improve the retention and peak shape of ionic and highly polar analytes.[1][2] It works by forming a neutral ion pair with charged analytes, which can then be retained by the nonpolar stationary phase.[1][2]
Q2: Why am I observing peak tailing with my basic compounds when using this compound?
A2: Peak tailing for basic compounds is a common issue in reversed-phase HPLC. It often arises from secondary interactions between the positively charged basic analytes and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.[3][4][5] While this compound is intended to minimize these interactions, improper mobile phase conditions can still lead to tailing.
Q3: Can the concentration of this compound affect my peak shape?
A3: Yes, the concentration of this compound is a critical parameter. An insufficient concentration may not effectively mask the active sites on the stationary phase, leading to peak tailing. Conversely, an excessively high concentration can lead to the formation of micelles, which can alter retention mechanisms and potentially cause peak distortion or splitting.[1]
Q4: How does the mobile phase pH influence peak shape in ion-pair chromatography?
A4: The mobile phase pH plays a crucial role in controlling the ionization of both the analyte and the residual silanol groups on the stationary phase.[6] For basic compounds, a lower pH (typically between 2.5 and 3.5) is often used to ensure the analyte is fully protonated and to suppress the ionization of silanol groups, thereby reducing secondary interactions and improving peak symmetry.[3][6]
Q5: How long does it take to equilibrate a column with a mobile phase containing this compound?
A5: Columns require a significant equilibration time when using ion-pairing reagents like this compound. This is due to the time it takes for the reagent to adsorb onto the stationary phase and establish a stable equilibrium.[1] Inadequate equilibration is a common cause of retention time drift and poor peak shape. It can take a significant volume of mobile phase, sometimes up to a liter for a standard analytical column, to achieve complete equilibration.[1]
Troubleshooting Poor Peak Shape
Problem: My peaks are tailing.
This is one of the most frequent issues in ion-pair chromatography. The following steps can help identify and resolve the cause of peak tailing.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing issues.
Problem: My peaks are fronting.
Peak fronting is less common than tailing but can also indicate a problem with your method.
Possible Causes and Solutions for Peak Fronting
| Cause | Recommended Solution |
| Sample Overload | Dilute the sample or reduce the injection volume.[7] |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible. If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase.[7] |
| Poorly Packed Column Bed | This can create channels in the stationary phase.[8] If the problem persists with a new column, the issue may be with the packing of that column type. Consider trying a different brand or type of column. |
Data Presentation
The following tables summarize the expected qualitative effects of key parameters on peak shape when using this compound.
Table 1: Effect of this compound Concentration on Peak Shape
| Concentration | Expected Peak Shape | Rationale |
| Too Low (< 2 mM) | Tailing | Insufficient ion-pairing reagent to mask active silanol sites on the stationary phase, leading to secondary interactions.[1] |
| Optimal (5-10 mM) | Symmetrical | Sufficient coverage of the stationary phase to minimize secondary interactions and provide consistent ion-pairing. |
| Too High (> 20 mM) | Broadening or Splitting | Potential for micelle formation in the mobile phase, which can introduce a secondary partitioning mechanism and disrupt the chromatography.[1] |
Table 2: Effect of Mobile Phase pH on Peak Shape for Basic Analytes
| pH Range | Expected Peak Shape | Rationale |
| Low pH (2.5 - 3.5) | Symmetrical | Silanol groups on the stationary phase are protonated and less likely to interact with the protonated basic analyte.[3][6] |
| Intermediate pH (4 - 6) | Tailing | Silanol groups are partially ionized, leading to strong secondary interactions with the basic analyte.[4] |
| High pH (> 7) | Variable | The analyte may be neutral, and retention will be primarily by reversed-phase. Peak shape will depend on the analyte's properties. Modern pH-stable columns are recommended for high pH work.[5] |
Experimental Protocols
This section provides detailed methodologies for key experimental steps when using this compound.
Protocol 1: Preparation of a Buffered this compound Mobile Phase
This protocol describes the preparation of a mobile phase containing 5 mM this compound sodium salt in a phosphate (B84403) buffer at pH 3.0.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
This compound sodium salt
-
Phosphoric acid
-
Sodium phosphate monobasic
-
0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Buffer:
-
To prepare a 10 mM phosphate buffer, dissolve the appropriate amounts of sodium phosphate monobasic in HPLC-grade water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
-
Add the Ion-Pairing Reagent:
-
To the prepared buffer, add this compound sodium salt to a final concentration of 5 mM. For example, to prepare 1 L of mobile phase, add approximately 1.08 g of this compound sodium salt (MW ~216 g/mol ).
-
-
Filter the Aqueous Phase:
-
Filter the aqueous solution containing the buffer and ion-pairing reagent through a 0.45 µm membrane filter to remove any particulates.[9]
-
-
Prepare the Final Mobile Phase:
-
Mix the filtered aqueous phase with the desired organic modifier (e.g., acetonitrile or methanol) in the appropriate ratio (e.g., 70:30 aqueous:organic).
-
Degas the final mobile phase using sonication or vacuum degassing before use.
-
Mobile Phase Preparation Workflow
Caption: A workflow diagram for the preparation of a mobile phase containing this compound.
Protocol 2: Column Equilibration
Proper column equilibration is critical for reproducible results in ion-pair chromatography.
Procedure:
-
Initial Column Wash: Before introducing the ion-pairing mobile phase, wash the column with a mixture of water and organic modifier (e.g., 50:50 acetonitrile:water) for at least 20 column volumes.
-
Introduce the Ion-Pairing Mobile Phase: Switch the mobile phase to the prepared this compound-containing eluent.
-
Equilibrate the Column: Pump the ion-pairing mobile phase through the column at a low flow rate (e.g., 0.5 mL/min) for an extended period. A minimum of 50-100 column volumes is recommended for initial equilibration.[1]
-
Verify Equilibration: Equilibration can be verified by injecting a standard and observing a stable retention time over several consecutive injections. The baseline should also be stable and free of drift.
Logical Relationship of Key Parameters in Ion-Pair Chromatography
Caption: The interrelationship between key experimental parameters and their effect on chromatographic performance.
References
- 1. welch-us.com [welch-us.com]
- 2. HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
- 9. nacalai.com [nacalai.com]
Validation & Comparative
A Comparative Guide to Ion-Pairing Agents in Peptide Mapping: 1-Octanesulfonic Acid vs. Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biopharmaceutical analysis, peptide mapping stands as a cornerstone for the characterization of protein therapeutics. The choice of ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) is a critical parameter that significantly influences the quality of the separation. This guide provides an objective comparison of two ion-pairing agents: the commonly used trifluoroacetic acid (TFA) and the less conventional 1-octanesulfonic acid, offering insights into their performance, supported by established principles and available data.
Executive Summary
Trifluoroacetic acid (TFA) is the incumbent ion-pairing agent for peptide mapping, prized for its volatility, which is crucial for compatibility with mass spectrometry (MS), and its effectiveness in improving chromatographic peak shape and resolution.[1][2] In contrast, this compound, a type of alkyl sulfonate, offers strong ion-pairing capabilities but is non-volatile, posing significant challenges for LC-MS applications.[3][4] While it can enhance the retention of polar analytes, its use in modern peptide mapping, which is heavily reliant on MS detection, is limited.[5] This guide will delve into the nuanced differences to aid researchers in making informed decisions for their analytical workflows.
Performance Comparison: this compound vs. Trifluoroacetic Acid
The selection of an ion-pairing agent directly impacts several key chromatographic and analytical outcomes. The following table summarizes the expected performance of this compound and trifluoroacetic acid in peptide mapping.
| Performance Metric | This compound | Trifluoroacetic Acid (TFA) | Rationale & Supporting Data |
| Chromatographic Resolution | Potentially higher for very polar peptides due to stronger ion-pairing. | Generally provides excellent resolution for a wide range of peptides.[2] | Alkyl sulfonates are strong ion-pairing agents that can significantly increase retention and resolution of polar compounds.[5] TFA is a volatile ion-pairing agent that effectively improves peak shape and resolution for most peptides. |
| Peak Shape | Can provide sharp peaks by reducing secondary interactions. | Known to significantly improve peak symmetry and reduce tailing.[1] | Both agents function by forming neutral ion pairs with charged residues on peptides, minimizing interactions with the stationary phase that cause peak tailing. |
| Retention Time | Significantly increases retention, especially for basic peptides.[5] | Provides moderate and predictable retention for a broad range of peptides. | The long alkyl chain of this compound imparts greater hydrophobicity to the ion pair, leading to stronger retention on a reversed-phase column. |
| Mass Spectrometry (MS) Compatibility | Poor. Non-volatile nature leads to ion source contamination and significant signal suppression.[3][4] | Good. Volatility allows for its removal during the electrospray ionization process, though some ion suppression can occur.[1] | Non-volatile salts accumulate in the MS source, requiring frequent cleaning and causing a high background signal. TFA, while causing some ion suppression, is largely evaporated in the MS source. |
| Column Equilibration & Washout | Slow equilibration and difficult to wash out from the column, potentially causing irreversible changes to the stationary phase.[3] | Relatively fast equilibration and can be washed out, although some memory effects can occur. | The strong interaction of alkyl sulfonates with the stationary phase makes them difficult to remove, often requiring a dedicated column for a specific method.[3] |
| UV Detection Compatibility | Good | Excellent, with low absorbance at typical peptide detection wavelengths (210-220 nm). | Both are suitable for UV detection, but TFA is well-established for providing stable baselines in peptide analysis. |
Experimental Protocols
While a direct comparative study using this compound for modern peptide mapping is not prevalent in literature due to its MS incompatibility, a general protocol for peptide mapping is provided below. The critical point of divergence is the choice of the ion-pairing agent in the mobile phase preparation.
General Peptide Mapping Protocol
This protocol outlines the key steps for a typical peptide mapping experiment.
1. Protein Digestion:
-
Denaturation, Reduction, and Alkylation:
-
Dissolve the protein sample in a denaturation buffer (e.g., 6 M guanidine (B92328) HCl, 0.1 M Tris-HCl, pH 8.0).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 20-25 mM. Incubate in the dark for 1 hour to alkylate the free cysteine residues.
-
Quench the reaction by adding an excess of DTT.
-
Buffer exchange the sample into a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0) using a desalting column or dialysis.
-
-
Enzymatic Digestion:
-
Add a protease, such as trypsin, at a protein-to-enzyme ratio of 20:1 to 50:1 (w/w).
-
Incubate at 37°C for 4-18 hours.
-
Stop the digestion by adding an acid, such as formic acid to a final concentration of 1% or by freezing.[6]
-
2. RP-HPLC Separation:
-
Column: A C18 reversed-phase column with a pore size of 100-300 Å is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 0-5% B to 40-60% B over 60-120 minutes is a typical starting point. The gradient should be optimized based on the complexity of the peptide mixture.
-
Flow Rate: 0.2-1.0 mL/min, depending on the column dimensions.
-
Column Temperature: 30-60°C to improve peak shape and resolution.
-
Detection: UV detection at 214 nm and/or mass spectrometry.
Note on using this compound: To adapt this protocol for this compound, the TFA in both mobile phases would be replaced with a concentration of this compound, typically in the range of 5-10 mM. However, this is not recommended for LC-MS analysis .
Visualizing the Workflow and Ion-Pairing Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the mechanisms of the ion-pairing agents.
References
A Comparative Guide to Alkyl Sulfonates for Ion-Pair Chromatography
For researchers, scientists, and drug development professionals engaged in the separation of ionic and polar analytes, ion-pair chromatography (IPC) is a powerful technique. A critical component of successful IPC is the selection of an appropriate ion-pairing reagent. This guide provides an objective comparison of commonly used alkyl sulfonates—specifically hexanesulfonate, heptanesulfonate, and octanesulfonate—supported by experimental data to facilitate an informed choice for your chromatographic needs.
The Role of Alkyl Sulfonates in Ion-Pair Chromatography
In reversed-phase ion-pair chromatography, alkyl sulfonates are added to the mobile phase to enhance the retention of positively charged (cationic) analytes on a nonpolar stationary phase.[1][2] The underlying principle involves the formation of a neutral ion pair between the negatively charged sulfonate group of the ion-pairing reagent and the positively charged analyte. This increases the overall hydrophobicity of the analyte, leading to stronger interaction with the stationary phase and, consequently, increased retention time.[1]
The primary mechanism by which alkyl sulfonates influence retention is through an ion-exchange process where the hydrophobic alkyl chains of the sulfonate adsorb to the stationary phase, creating a dynamic ion-exchange surface.[3] The length of this alkyl chain is a key parameter that allows for the modulation of retention.
Performance Comparison of Alkyl Sulfonates
The choice of alkyl sulfonate significantly impacts the chromatographic separation. The key differentiating factor is the length of the alkyl chain, which directly correlates with the hydrophobicity of the ion-pairing reagent.
Key Performance Characteristics:
-
Retention Time: The retention time of cationic analytes increases with the length of the alkyl chain of the sulfonate. Therefore, for a given analyte under identical conditions, the retention will follow the order: Octanesulfonate > Heptanesulfonate > Hexanesulfonate.[3] This is because the longer alkyl chain of octanesulfonate results in a more hydrophobic ion pair and stronger interaction with the stationary phase.
-
Resolution: By increasing the retention of analytes, longer-chain alkyl sulfonates can improve the resolution between closely eluting peaks. However, excessively long retention times can lead to broader peaks, which may negatively impact resolution and sensitivity.
-
Peak Shape: While alkyl sulfonates are primarily used to increase retention, they can also influence peak shape.[2] In some cases, they can help to reduce peak tailing, a common issue with basic compounds on silica-based columns.[2]
-
Selectivity: The choice of alkyl sulfonate can alter the selectivity of the separation, meaning the relative retention of different analytes can change. This provides an additional parameter for optimizing the separation of complex mixtures.
-
Analysis Time: A direct consequence of increased retention is a longer analysis time. Shorter-chain alkyl sulfonates like hexanesulfonate will generally result in faster analyses compared to octanesulfonate.
-
Column Equilibration: Columns require more time to equilibrate with mobile phases containing longer-chain alkyl sulfonates.[2] This is an important consideration for method development and routine analysis, as insufficient equilibration can lead to poor reproducibility.
Quantitative Data Presentation
The following table summarizes the comparative performance of hexanesulfonate and octanesulfonate in the separation of catecholamines, demonstrating the impact of alkyl chain length on retention. Data for heptanesulfonate is inferred based on the established trend.
| Alkyl Sulfonate | Analyte | Retention Time (min) | Resolution (Rs) | Peak Asymmetry |
| Hexanesulfonate | Norepinephrine | 4.8 | 2.1 | 1.1 |
| Epinephrine | 5.9 | 3.5 | 1.2 | |
| Dopamine | 8.2 | - | 1.3 | |
| Heptanesulfonate | Norepinephrine | Increased | Potentially Improved | Comparable |
| Epinephrine | Increased | Potentially Improved | Comparable | |
| Dopamine | Increased | - | Comparable | |
| Octanesulfonate | Norepinephrine | 7.2 | 2.5 | 1.1 |
| Epinephrine | 9.0 | 4.1 | 1.2 | |
| Dopamine | 13.5 | - | 1.4 |
Note: The data for hexanesulfonate and octanesulfonate is based on the analysis of catecholamines as reported in scientific literature. The values for heptanesulfonate are projected based on the established chromatographic principles of ion-pair chromatography. Actual values will vary depending on the specific analytes and experimental conditions.
Experimental Protocols
The following is a representative experimental protocol for comparing the performance of different alkyl sulfonates in the separation of a mixture of basic drugs.
Objective: To evaluate the effect of hexanesulfonate, heptanesulfonate, and octanesulfonate on the retention, resolution, and peak shape of a model mixture of cationic analytes.
1. Materials and Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Sodium hexanesulfonate (99%+ purity)
-
Sodium heptanesulfonate (99%+ purity)
-
Sodium octanesulfonate (99%+ purity)
-
Phosphoric acid or other suitable buffer components
-
Analyte standards (e.g., a mixture of sympathomimetic amines or other basic drugs)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
Ion-Pairing Reagent Concentration: Prepare three separate mobile phases, each containing 5 mM of either sodium hexanesulfonate, sodium heptanesulfonate, or sodium octanesulfonate in Mobile Phase A.
-
Gradient Elution: A typical gradient might be from 10% to 60% Mobile Phase B over 20 minutes. The gradient may need to be adjusted for each ion-pairing reagent to achieve optimal separation within a reasonable time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength for the analytes (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
3. Experimental Procedure:
-
Prepare a stock solution of the analyte mixture in a suitable solvent (e.g., water or mobile phase).
-
Equilibrate the HPLC system with the mobile phase containing sodium hexanesulfonate for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject the analyte standard mixture and record the chromatogram.
-
Repeat the injection at least twice to ensure reproducibility.
-
Flush the column thoroughly with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove the hexanesulfonate.
-
Equilibrate the system with the mobile phase containing sodium heptanesulfonate and repeat steps 3-5.
-
Equilibrate the system with the mobile phase containing sodium octanesulfonate and repeat steps 3-5.
4. Data Analysis:
-
For each chromatogram, determine the retention time, peak width, and peak area for each analyte.
-
Calculate the resolution between critical peak pairs.
-
Calculate the peak asymmetry or tailing factor for each analyte.
-
Compare the results obtained with the three different alkyl sulfonates.
Visualization of the Selection Process
The selection of an appropriate alkyl sulfonate is a logical process that involves balancing the desired retention with practical considerations such as analysis time and column equilibration. The following diagram illustrates this decision-making workflow.
Caption: Workflow for selecting an appropriate alkyl sulfonate ion-pairing reagent.
Conclusion
The choice of alkyl sulfonate in ion-pair chromatography is a critical determinant of separation performance. The selection process involves a trade-off between retention, resolution, and analysis time.
-
Hexanesulfonate is a good starting point for method development, offering shorter analysis times and faster column equilibration.
-
Heptanesulfonate provides an intermediate level of retention and can be a good option when hexanesulfonate provides insufficient resolution.
-
Octanesulfonate offers the greatest retention and is suitable for weakly retained analytes or when maximum resolution is required, though at the cost of longer analysis times and equilibration periods.
By systematically evaluating these different alkyl sulfonates and optimizing other chromatographic parameters, researchers can develop robust and efficient methods for the separation of a wide range of cationic compounds.
References
- 1. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 2. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 3. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to the Validation of an HPLC Method Using 1-Octanesulfonic Acid versus Hydrophilic Interaction Liquid Chromatography (HILIC) for the Analysis of Polar Basic Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of polar basic compounds is a common challenge in pharmaceutical analysis. Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) often struggles to provide adequate retention for these highly water-soluble molecules. To overcome this, two primary strategies have emerged: ion-pair chromatography (IPC) using reagents like 1-Octanesulfonic acid, and Hydrophilic Interaction Liquid Chromatography (HILIC). This guide provides an objective comparison of the validation and performance of these two techniques, using the analysis of Metformin, a widely used antidiabetic drug, as a case study.
Introduction to the Methodologies
Ion-Pair Chromatography (IPC) with this compound: This technique enhances the retention of polar, ionizable analytes on a non-polar stationary phase (like C18). An ion-pairing reagent, such as this compound, is added to the mobile phase. This reagent has a hydrophobic alkyl chain and an ionic head group. It pairs with the oppositely charged analyte, forming a neutral, more hydrophobic complex that can be retained by the stationary phase.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic mode that utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.
Comparative Validation Data
The following tables summarize typical validation parameters for the analysis of Metformin using an ion-pair HPLC method with this compound and a HILIC method. The data is compiled from various studies to provide a representative comparison.[1][2][3][4][5][6][7]
Table 1: Comparison of System Suitability and Linearity
| Parameter | Ion-Pair HPLC with this compound | HILIC-UPLC |
| Typical Column | Inertsil - Extend - C18 (250mm x 4.6mm, 5µm) | ACQUITY UPLC BEH Amide (100mm x 2.1mm, 1.7µm) |
| Mobile Phase | 10mM this compound: Acetonitrile (B52724) (80:20) | 30mM Potassium Phosphate Buffer (pH 2.2): Acetonitrile (20:80) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 232 nm | UV at 220 nm |
| Retention Time | ~5-7 min | ~2-3 min |
| Theoretical Plates | > 2000 | > 10000 |
| Tailing Factor | < 1.5 | < 1.2 |
| Linearity Range | 1-250 µg/mL | 50-150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
Table 2: Comparison of Accuracy, Precision, and Sensitivity
| Parameter | Ion-Pair HPLC with this compound | HILIC-UPLC |
| Accuracy (% Recovery) | 99.66 - 100.23% | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
Experimental Protocols
Below are detailed methodologies for the validation of each HPLC method for the analysis of Metformin.
Protocol 1: Ion-Pair HPLC Method with this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Inertsil - Extend - C18 (250mm x 4.6mm, 5µm).
-
Mobile Phase: A filtered and degassed mixture of 10mM this compound in water and acetonitrile (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 232 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Metformin HCl in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1, 5, 10, 50, 100, 150, 200, 250 µg/mL).
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of Metformin HCl into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm filter. Further dilute to a final concentration within the linear range.
-
-
Validation Parameters:
-
Specificity: Inject blank, placebo, standard, and sample solutions to ensure no interference at the retention time of Metformin.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the mean peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of Metformin at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min) and observe the effect on the results.
-
Protocol 2: HILIC Method
-
Instrumentation: A UPLC system with a UV detector is preferred for optimal performance with sub-2 µm particle columns.
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH Amide (100mm x 2.1mm, 1.7µm).
-
Mobile Phase: A filtered and degassed mixture of 30mM Potassium Phosphate Buffer (pH adjusted to 2.2 with phosphoric acid) and Acetonitrile (20:80 v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Detection Wavelength: 220 nm.
-
Injection Volume: 1.0 µL.[1]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Metformin HCl in water to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a mixture of acetonitrile and water (70:30) to match the mobile phase's organic content.
-
Sample Preparation (Tablets): Follow a similar procedure as in Protocol 1, but use the HILIC mobile phase as the diluent for the final dilution step.
-
-
Validation Parameters: The validation parameters to be assessed are the same as in Protocol 1, with the acceptance criteria adjusted based on the specific application and regulatory guidelines.
Visualizing the Methodologies
Comparison and Conclusion
Ion-Pair HPLC with this compound:
-
Advantages:
-
Utilizes widely available and well-understood RP-HPLC columns (C18).
-
Effective for a range of polar and ionic compounds.
-
-
Disadvantages:
-
The ion-pairing reagent can be harsh on the column, potentially leading to irreversible adsorption and a "dedicated" column for the method.
-
Longer column equilibration times are often required.
-
Incompatible with mass spectrometry (MS) detection due to the non-volatile nature of the ion-pairing salt.
-
Can suffer from complex peak shapes and retention time shifts if the concentration of the ion-pairing reagent is not carefully controlled.
-
HILIC:
-
Advantages:
-
Excellent retention for very polar compounds that are unretained in RP-HPLC.[8]
-
The high organic content of the mobile phase is advantageous for MS detection, as it promotes efficient desolvation and ionization.[9]
-
Often provides shorter analysis times compared to ion-pair methods.[1]
-
Offers an orthogonal separation mechanism to RP-HPLC, which can be beneficial for complex samples.
-
-
Disadvantages:
-
Method development can be more complex, as retention is influenced by multiple factors including partitioning, adsorption, and ionic interactions.
-
Column equilibration can be slow, and the method can be sensitive to the water content of the sample and mobile phase.
-
Peak shape can be a challenge for some analytes.
-
Both ion-pair chromatography with this compound and HILIC are viable and effective techniques for the analysis of polar basic compounds like Metformin. The choice between the two depends on the specific requirements of the analysis.
-
For routine QC labs with existing RP-HPLC infrastructure and UV detection, the ion-pair method can be a robust and reliable choice. However, care must be taken to dedicate a column to the method to ensure long-term reproducibility.
-
For research and development, and particularly for applications requiring MS detection, HILIC is the superior alternative. It offers better sensitivity with MS, faster analysis times, and avoids the use of non-volatile and potentially column-damaging ion-pairing reagents. While the initial method development may be more involved, the long-term benefits in terms of performance and compatibility with modern detection techniques are significant.
Ultimately, the selection of the most appropriate method should be based on a thorough evaluation of the analytical needs, available instrumentation, and the desired performance characteristics of the assay.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of catecholamines in urine using hydrophilic interaction chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Peptide Analysis: 1-Octanesulfonic Acid vs. Modern Chromatographic Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of peptides is paramount for therapeutic development, biomarker discovery, and a deeper understanding of biological processes. While traditional ion-pairing reversed-phase chromatography (IP-RPC) using reagents like 1-octanesulfonic acid has been a staple, a host of alternative methods now offer enhanced performance, particularly with mass spectrometry (MS)-based detection. This guide provides an objective comparison of this compound with alternative approaches, supported by experimental data and detailed protocols, to aid in selecting the optimal method for your analytical needs.
Principles of Peptide Separation: A Comparative Overview
The choice of chromatographic method for peptide quantification hinges on the specific characteristics of the peptides of interest and the desired detection method. Here, we compare four key approaches: IP-RPC with this compound, IP-RPC with alternative ion-pairing agents, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).
Ion-Pairing Reversed-Phase Chromatography (IP-RPC) with this compound: This traditional method utilizes a non-polar stationary phase and a polar mobile phase. This compound, an anionic ion-pairing reagent, is added to the mobile phase to form a neutral ion pair with positively charged peptides. This increases their hydrophobicity and enhances their retention on the reversed-phase column. While effective for improving the retention and peak shape of basic peptides in HPLC-UV analysis, its non-volatile nature makes it largely incompatible with mass spectrometry, as it can cause ion suppression and contaminate the MS system.
Alternative Ion-Pairing Agents (TFA, PFPA, HFBA): Perfluorinated carboxylic acids like trifluoroacetic acid (TFA), pentafluoropropionic acid (PFPA), and heptafluorobutyric acid (HFBA) are volatile ion-pairing reagents that are more compatible with MS detection.[1] These agents also form ion pairs with basic residues on peptides, increasing their retention in RPC.[2] The hydrophobicity of the ion-pairing agent influences the retention and selectivity of the separation.[2] While more MS-friendly than this compound, they can still cause some ion suppression.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative for separating polar and hydrophilic peptides that are poorly retained in RPC.[3] This technique employs a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. The elution of peptides is typically achieved by increasing the water content in the mobile phase. HILIC offers orthogonal selectivity to RPC and can provide enhanced sensitivity in MS detection for certain peptides.[4]
Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases that are functionalized with more than one type of ligand, enabling multiple modes of interaction, such as reversed-phase, ion-exchange, and HILIC, to occur simultaneously.[5][6] This approach provides unique selectivity and can be highly effective for separating complex peptide mixtures that are not well-resolved by single-mode chromatography.[5][6] The retention mechanism can be modulated by adjusting mobile phase parameters like organic solvent concentration, pH, and ionic strength.
Quantitative Data Comparison
The following tables summarize the performance characteristics of the different methods based on experimental data from various studies.
Table 1: General Comparison of Chromatographic Methods for Peptide Analysis
| Feature | IP-RPC with this compound | IP-RPC with Volatile Ion-Pairing Agents (e.g., TFA) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Mixed-Mode Chromatography (MMC) |
| Primary Interaction | Hydrophobic and Ion-Pairing | Hydrophobic and Ion-Pairing | Partitioning into a water-enriched layer on a polar stationary phase | Combination of Hydrophobic, Ion-Exchange, and/or HILIC |
| Best Suited For | Basic and hydrophilic peptides in HPLC-UV | Wide range of peptides, especially for LC-MS applications | Polar, hydrophilic, and glycosylated peptides | Complex peptide mixtures, isomers, and closely related peptides |
| MS Compatibility | Poor (non-volatile) | Good (volatile, but can cause some ion suppression) | Excellent (volatile mobile phases) | Generally good (depends on mobile phase additives) |
| Orthogonality to RPC | N/A | N/A | High | High |
| Key Advantages | Good retention for basic peptides | Good retention, MS compatibility, well-established | Orthogonal selectivity, good for polar peptides, enhanced MS sensitivity for some analytes | Unique selectivity, high resolving power for complex samples |
| Key Disadvantages | MS incompatibility, potential for long column equilibration times | Can cause ion suppression in MS, may mask small post-translational modifications | Lower loading capacity than RPC, can have longer equilibration times | Method development can be more complex |
Table 2: Impact of Anionic Ion-Pairing Reagent Hydrophobicity on Peptide Retention in RP-HPLC
This table illustrates how the choice of a volatile ion-pairing reagent can significantly affect the retention time of peptides. The data is based on the analysis of a mixture of 10-residue peptides with varying net positive charges.
| Ion-Pairing Reagent (10 mM) | Peptide Net Charge | Average Retention Time Increase per Positive Charge (min) |
| Trifluoroacetic Acid (TFA) | +1, +3, +5 | ~2.4 |
| Pentafluoropropionic Acid (PFPA) | +1, +3, +5 | ~5.5 |
| Heptafluorobutyric Acid (HFBA) | +1, +3, +5 | ~8.6 |
Data adapted from a study on the effect of ion-pairing reagent hydrophobicity on peptide separations.[2]
Table 3: Comparison of HILIC and RPC for the Analysis of a Glycopeptide and its Unmodified Counterpart
This table demonstrates the superior resolution of HILIC for a glycopeptide and its corresponding unmodified peptide.
| Parameter | Reversed-Phase Chromatography (RPC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Retention Time (Glycopeptide) | Elutes earlier than the unmodified peptide | Elutes later than the unmodified peptide |
| Resolution (Glycopeptide vs. Unmodified) | Lower | Higher |
| TIC Signal | Slightly lower | Slightly higher |
| Peak Width (min) | ~0.092 | ~0.090 |
Data adapted from a comparative study of HILIC and RPC for O-HexNAc modified peptides.[4]
Table 4: Resolution of Closely Related Peptides using Mixed-Mode Chromatography
This table highlights the enhanced resolution achievable with a mixed-mode reversed-phase/weak anion-exchange (RP/WAX) column compared to a conventional C18 column.
| Chromatographic Method | Peptide Pair | Resolution (Rs) |
| Conventional C18 Column | Peptide of interest and major impurity | 1.9 |
| Mixed-Mode RP/WAX Column | Peptide of interest and major impurity | 8.0 |
Data adapted from a study on the separation of a tetrapeptide from its side products.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible quantitative analysis. Below are representative protocols for each of the discussed techniques.
Protocol 1: IP-RPC with this compound for Peptide Analysis (HPLC-UV)
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare an aqueous solution of 5-10 mM this compound sodium salt. Adjust the pH to 2.5-3.0 with phosphoric acid. Filter through a 0.45 µm membrane.
-
Mobile Phase B: Acetonitrile (B52724).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Gradient: A typical gradient would be from 5% to 60% Mobile Phase B over 30-60 minutes.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for an extended period (e.g., >30 minutes) to ensure a stable baseline, as alkyl sulfonates can have long equilibration times.[7]
-
-
Sample Preparation:
-
Dissolve the peptide sample in Mobile Phase A or a compatible low-organic solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: HILIC-MS for Quantitative Neuropeptide Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., amide, bare silica, or zwitterionic phase; 2.1 x 100 mm, 1.7 µm).
-
Flow Rate: 0.2-0.4 mL/min.
-
Detection: Mass Spectrometry (ESI-MS/MS).
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and decrease to around 40-50% over 20-30 minutes to elute the peptides.
-
Column Equilibration: Equilibrate the column with the initial high-organic mobile phase for at least 10-15 minutes.
-
-
Sample Preparation:
-
Extract neuropeptides from tissue or biofluids using an appropriate method, often involving protein precipitation with an acidified organic solvent.[8]
-
Reconstitute the dried peptide extract in a high-organic solvent mixture (e.g., 90% acetonitrile, 0.1% formic acid) for injection.
-
Protocol 3: Mixed-Mode Chromatography for Complex Peptide Separation
-
Mobile Phase Preparation (for a HILIC/Cation-Exchange mode):
-
Mobile Phase A: 5 mM aqueous triethylammonium (B8662869) phosphate (B84403) (TEAP), pH 4.5, with a high concentration of acetonitrile (e.g., 60-80%).[6][9]
-
Mobile Phase B: Mobile Phase A containing a salt for elution, such as 250-500 mM NaClO₄.[6][9]
-
-
Chromatographic Conditions:
-
Column: Mixed-mode HILIC/CEX column.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm or MS (if a volatile buffer system is used).
-
Gradient: A salt gradient from 0% to 100% Mobile Phase B over 60-90 minutes.
-
-
Sample Preparation:
-
Dissolve the peptide mixture in the initial mobile phase composition.
-
Ensure the sample is free of particulates by centrifugation or filtration.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and biological pathways relevant to the quantitative analysis of peptides.
Conclusion
The quantitative analysis of peptides is a dynamic field with a range of powerful chromatographic tools at the researcher's disposal. While IP-RPC with this compound can be a viable option for specific HPLC-UV applications, its incompatibility with mass spectrometry limits its utility in modern proteomics and biomarker research. Volatile ion-pairing agents, HILIC, and MMC offer superior performance, flexibility, and MS compatibility. The choice of the optimal method will depend on the physicochemical properties of the peptides, the complexity of the sample matrix, and the analytical objectives. For polar peptides and applications requiring orthogonality to RPC, HILIC is an excellent choice. For highly complex peptide mixtures, the unique selectivity of MMC can provide the necessary resolving power. By understanding the principles and performance characteristics of each of these techniques, researchers can develop robust and reliable quantitative peptide assays to advance their scientific goals.
References
- 1. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 2. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mac-mod.com [mac-mod.com]
- 5. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 8. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mixed-mode hydrophilic interaction/cation-exchange chromatography: Separation of complex mixtures of peptides of varying charge and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Ion-Pair Chromatography: A Guide to Reproducible Separations with 1-Octanesulfonic Acid
For researchers, scientists, and drug development professionals striving for consistent and reliable analytical results, the choice of ion-pairing reagent is paramount. This guide provides an in-depth comparison of 1-Octanesulfonic Acid, a widely used agent for the separation of basic and polar compounds, focusing on the critical aspect of reproducibility. We delve into the factors influencing separation consistency, offer detailed experimental protocols, and present a comparative overview of commercially available reagents.
Ion-pair chromatography is a powerful technique in reversed-phase HPLC for enhancing the retention and improving the peak shape of ionizable analytes. This compound, an anionic ion-pairing reagent, is particularly effective for the analysis of positively charged molecules such as peptides, proteins, and small molecule basic drugs. However, the success of this technique is intrinsically linked to the quality and consistency of the ion-pairing reagent used. Lot-to-lot variability and impurities in this compound can lead to frustrating and costly issues with reproducibility, including shifts in retention time, changes in peak shape, and baseline instability.
The Purity Imperative: How Reagent Quality Impacts Your Chromatography
The purity of this compound is a critical determinant of reproducible separations. Impurities, even at trace levels, can introduce variability and compromise the integrity of analytical methods. Key quality attributes to consider when selecting a this compound reagent include:
-
Assay (Purity): A higher purity level, typically ≥99%, ensures that the reagent is the primary influencer of the separation, minimizing interference from unknown contaminants.
-
UV Absorbance: Low UV absorbance at relevant wavelengths (e.g., 210 nm, 220 nm, 254 nm) is crucial for minimizing baseline noise and ensuring accurate detection, especially in gradient elution.
-
Solubility: The reagent should be fully soluble in the mobile phase to prevent precipitation and subsequent column clogging or pressure fluctuations.
While manufacturers provide Certificates of Analysis (CoA) specifying these parameters, it is important to understand that these represent the guaranteed specifications and not the inherent lot-to-lot variability. True reproducibility is demonstrated by the consistency of these parameters from one batch to the next.
Comparative Analysis of Commercial this compound Reagents
To provide a clearer picture of the market landscape, the following table summarizes the key specifications for HPLC-grade this compound sodium salt from several prominent suppliers. This information is based on publicly available data and should be used as a starting point for your own evaluation.
| Supplier | Product Name | Purity (Assay) | Key UV Absorbance Specifications (for a specified concentration) |
| Sigma-Aldrich | This compound sodium salt, suitable for HPLC | ≥99% | Not explicitly detailed in a comparative format on the product page. |
| J.T.Baker® | This compound, Sodium Salt HPLC | min. 98.0 % | 250 nm: max. 0.05, 240 nm: max. 0.05, 230 nm: max. 0.05, 220 nm: max. 0.06, 210 nm: max. 0.08, 200 nm: max. 0.2 (for 0.25 M Solution)[1] |
| Thermo Scientific Chemicals | This compound, sodium salt, HPLC grade | Not specified in a single value | Not explicitly detailed in a comparative format on the product page. |
| Spectrum Chemical | This compound Sodium Salt, Monohydrate, Reagent HPLC | 99 % min. | Not explicitly detailed in a comparative format on the product page. |
Note: This table is for illustrative purposes. For the most accurate and up-to-date information, always refer to the supplier's official documentation and Certificate of Analysis for the specific lot you are using.
The Workflow of Ion-Pair Chromatography
Achieving reproducible separations with this compound involves a systematic approach, from mobile phase preparation to data analysis. The following diagram illustrates a typical workflow.
Caption: A typical experimental workflow for ion-pair chromatography.
Experimental Protocols for Robust Separations
Below are detailed methodologies for separations using this compound, providing a starting point for method development and validation.
Protocol 1: Separation of Basic Pharmaceutical Compounds
This protocol is suitable for the analysis of small molecule basic drugs.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Sodium 1-octanesulfonate in water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-60% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Protocol 2: Analysis of Water-Soluble Vitamins
This method can be adapted for the separation of various B vitamins.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: 5 mM Sodium 1-octanesulfonate in 0.1 M sodium acetate (B1210297) buffer (pH 4.5) : Methanol (90:10, v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Troubleshooting Reproducibility Issues in Ion-Pair Chromatography
Even with high-quality reagents and robust protocols, challenges can arise. The following diagram outlines common reproducibility problems and their potential causes and solutions.
Caption: Troubleshooting guide for common reproducibility issues.
Best Practices for Ensuring Reproducible Separations
To mitigate the challenges associated with ion-pair chromatography and ensure the highest level of reproducibility, consider the following best practices:
-
Qualify New Lots of this compound: Before using a new bottle or lot of reagent, perform a system suitability test with a known standard to ensure it meets the performance criteria of your method.
-
Thorough Column Equilibration: Ion-pairing reagents require a significant amount of time to equilibrate with the stationary phase. Always equilibrate the column with at least 20-30 column volumes of the initial mobile phase. Insufficient equilibration is a common cause of retention time drift.
-
Precise Mobile Phase Preparation: Carefully and consistently prepare your mobile phases. Small variations in the concentration of the ion-pairing reagent, organic modifier, or pH can lead to significant changes in retention.[2]
-
Control Column Temperature: Use a column oven to maintain a constant temperature. Temperature fluctuations can affect the equilibrium of the ion-pairing reagent with the stationary phase, leading to retention time variability.[3]
-
Dedicate a Column: Once a column has been used with an ion-pairing reagent, it is often recommended to dedicate that column to that specific method. It can be difficult to completely remove the ion-pairing reagent, which can affect subsequent analyses.
-
Filter Mobile Phases: Always filter your mobile phases through a 0.45 µm or 0.22 µm filter to remove any particulate matter that could clog the column or system.
Exploring Alternatives to this compound
While this compound is a versatile and effective ion-pairing reagent, several alternatives exist that may be more suitable for specific applications.
-
Shorter-Chain Alkyl Sulfonates (e.g., Hexanesulfonic Acid): These reagents are less retentive than this compound and may be suitable for analytes that are too strongly retained.
-
Perfluorinated Carboxylic Acids (e.g., Heptafluorobutyric Acid - HFBA): These can provide different selectivity and are often used in LC-MS applications due to their volatility.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC can be an effective alternative to ion-pair chromatography, avoiding the complexities associated with ion-pairing reagents.
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange functionalities can offer unique selectivity for ionic compounds without the need for ion-pairing reagents in the mobile phase.
The selection of the most appropriate technique will depend on the specific analytes, the desired separation, and the available instrumentation.
By understanding the factors that influence reproducibility, implementing robust experimental protocols, and carefully selecting high-quality reagents, researchers can harness the power of ion-pair chromatography with this compound to achieve consistent and reliable analytical results.
References
The Unsuitability of 1-Octanesulfonic Acid in Mass Spectrometry and a Guide to Volatile Alternatives
For researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS), the choice of ion-pairing reagent is critical for achieving optimal separation and detection of polar analytes. While 1-octanesulfonic acid is a proficient ion-pairing agent in High-Performance Liquid Chromatography (HPLC) with UV detection, its non-volatile nature renders it highly incompatible with mass spectrometry. This guide provides a comprehensive comparison of this compound with common volatile alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for sensitive and robust LC-MS analyses.
This compound: A Non-Volatile Agent Causing Significant MS Interference
This compound is an anionic surfactant and a strong ion-pairing agent used to enhance the retention and improve the peak shape of cationic and polar compounds in reversed-phase HPLC.[1] However, its utility is largely confined to applications with non-destructive detectors like UV. When introduced into a mass spectrometer, non-volatile reagents like this compound cause significant problems:
-
Ion Source Contamination: The low volatility of this compound leads to its accumulation and precipitation within the ion source of the mass spectrometer. This contamination is difficult to remove and results in a persistent high background noise, which can take days, weeks, or even months to clear.[2]
-
Ion Suppression: The presence of non-volatile materials in the electrospray ionization (ESI) source interferes with the desolvation process of the analyte-containing droplets. This leads to a significant reduction in the efficiency of gas-phase ion formation for the analyte, a phenomenon known as ion suppression. The result is a dramatic decrease in the analyte signal intensity, compromising the sensitivity of the analysis.[3][4]
Due to these detrimental effects, the use of non-volatile ion-pairing reagents like this compound is strongly discouraged in LC-MS applications.
Volatile Ion-Pairing Reagents: The MS-Compatible Alternatives
To overcome the limitations of non-volatile agents, a range of volatile ion-pairing reagents and mobile phase additives have been developed and are widely used in LC-MS. These reagents are sufficiently volatile to be removed during the desolvation process in the ion source, thus minimizing contamination and ion suppression. The most common alternatives include formic acid (FA), trifluoroacetic acid (TFA), and difluoroacetic acid (DFA).
-
Formic Acid (FA): As a weak organic acid, FA is a popular choice for LC-MS due to its minimal ion suppression effects, leading to high analyte signal intensity.[5] However, its weak ion-pairing capabilities can sometimes result in broader peaks and poorer chromatographic resolution compared to stronger acids.[5]
-
Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that provides excellent chromatographic performance, including sharp peaks and good resolution.[5] Despite its volatility, TFA is known to cause significant ion suppression, albeit less severe and persistent than non-volatile agents. This suppression can reduce analyte signal intensity by several-fold compared to FA.[6]
-
Difluoroacetic Acid (DFA): DFA offers a compromise between the chromatographic prowess of TFA and the MS-friendliness of FA.[6] It is a stronger ion-pairing agent than FA, resulting in better peak shapes, but causes considerably less ion suppression than TFA, often leading to a 2- to 3-fold increase in MS sensitivity compared to TFA.[6]
Performance Comparison: this compound vs. Volatile Alternatives
The following table summarizes the expected performance of this compound in comparison to the common volatile alternatives based on typical experimental outcomes in reversed-phase LC-MS analysis of a model polar analyte.
| Ion-Pairing Reagent | Analyte Retention Time (min) | Peak Width (sec) | Tailing Factor | Relative MS Signal Intensity (%) |
| This compound (0.005 M) | 12.5 | 15 | 1.1 | < 1 (Severe Suppression) |
| Formic Acid (0.1%) | 4.2 | 25 | 1.8 | 100 |
| Trifluoroacetic Acid (0.1%) | 8.5 | 12 | 1.2 | 15-25 |
| Difluoroacetic Acid (0.1%) | 7.8 | 14 | 1.3 | 40-60 |
This table represents illustrative data based on established principles and reported comparative studies. Actual values will vary depending on the analyte, column, and specific LC-MS conditions.
Experimental Protocols
To aid researchers in evaluating and selecting the optimal ion-pairing reagent for their specific application, a detailed experimental protocol for a comparative study is provided below.
Objective
To compare the chromatographic performance and mass spectrometric response of a polar analyte using this compound and the volatile alternatives: formic acid, trifluoroacetic acid, and difluoroacetic acid.
Materials
-
Analytes: A standard solution of a representative polar analyte (e.g., a small peptide, a catecholamine, or a polar drug molecule) at a concentration of 1 µg/mL in the initial mobile phase.
-
LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: Water, HPLC grade.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
Ion-Pairing Reagents:
-
This compound sodium salt
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (LC-MS grade)
-
Difluoroacetic acid (LC-MS grade)
-
Methods
-
Mobile Phase Preparation:
-
MPA-OSA: 0.005 M this compound in Mobile Phase A.
-
MPA-FA: 0.1% (v/v) formic acid in Mobile Phase A.
-
MPA-TFA: 0.1% (v/v) trifluoroacetic acid in Mobile Phase A.
-
MPA-DFA: 0.1% (v/v) difluoroacetic acid in Mobile Phase A.
-
For each corresponding Mobile Phase B, the same concentration of the respective additive should be used.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient: 5% to 95% Mobile Phase B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Note: The column should be thoroughly flushed with an appropriate solvent (e.g., 50:50 acetonitrile:water) when switching between non-volatile and volatile ion-pairing reagents. It is highly recommended to dedicate a column for use with non-volatile reagents.[7]
-
-
Mass Spectrometry Conditions (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flows: Optimized for the specific instrument.
-
Data Acquisition: Full scan mode over a relevant m/z range for the analyte.
-
-
Data Analysis:
-
For each ion-pairing reagent, determine the retention time, peak width at half height, tailing factor, and the absolute peak area of the analyte.
-
Calculate the relative signal intensity by normalizing the peak area of the analyte obtained with each reagent to the peak area obtained with formic acid.
-
Visualizing the Impact and Workflow
To better understand the underlying principles and the experimental approach, the following diagrams are provided.
Caption: Mechanism of ion suppression by non-volatile agents.
Caption: Experimental workflow for comparing ion-pairing agents.
Conclusion and Recommendations
The experimental evidence and established principles overwhelmingly demonstrate that this compound is not a suitable ion-pairing reagent for LC-MS applications due to its non-volatile nature, which leads to severe ion source contamination and signal suppression. For researchers requiring the analysis of polar compounds by LC-MS, a range of volatile alternatives are available.
-
For maximum sensitivity, formic acid (FA) is generally the preferred choice, although it may require some chromatographic method development to optimize peak shape.
-
When chromatographic resolution is paramount, trifluoroacetic acid (TFA) can be used, but at the cost of significantly reduced MS signal intensity.
-
For a balance of good chromatographic performance and reasonable MS sensitivity, difluoroacetic acid (DFA) presents an excellent compromise.
By understanding the properties of these different ion-pairing reagents and systematically evaluating their performance, researchers can develop robust and sensitive LC-MS methods for the analysis of challenging polar analytes.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. hplc.eu [hplc.eu]
- 6. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
A Comparative Guide to 1-Octanesulfonic Acid and Heptafluorobutyric Acid (HFBA) as Ion-Pairing Reagents in Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
In the realm of reversed-phase high-performance liquid chromatography (RP-HPLC), achieving adequate retention and sharp, symmetrical peaks for polar and ionizable analytes such as peptides, proteins, and small molecule drugs remains a significant challenge. Ion-pairing chromatography is a widely adopted technique to address this, and the choice of the ion-pairing reagent is critical to the success of the separation. This guide provides an objective comparison of two commonly used anionic ion-pairing reagents: 1-Octanesulfonic acid, an alkyl sulfonate, and Heptafluorobutyric acid (HFBA), a perfluorinated carboxylic acid. This comparison is supported by experimental data from various studies to aid researchers in selecting the optimal reagent for their specific application.
Chemical Properties at a Glance
A fundamental understanding of the chemical properties of this compound and HFBA is crucial for appreciating their behavior in a chromatographic system.
| Property | This compound Sodium Salt | Heptafluorobutyric Acid (HFBA) |
| Chemical Formula | C₈H₁₇NaO₃S | C₄HF₇O₂ |
| Molecular Weight | 216.27 g/mol | 214.04 g/mol |
| Structure | CH₃(CH₂)₇SO₃⁻ Na⁺ | CF₃(CF₂)₂COOH |
| Acid/Base Nature | Salt of a strong acid | Strong acid[1] |
| Hydrophobicity | High (long alkyl chain) | High (fluorinated alkyl chain) |
| Volatility | Non-volatile | Volatile[2] |
Mechanism of Action in Ion-Pair Chromatography
Both this compound and HFBA function by forming a neutral ion pair with positively charged analytes, thereby increasing their hydrophobicity and enhancing their retention on a nonpolar stationary phase. However, the nuances of their interaction with the stationary phase and the analyte differ.
This compound: As an alkyl sulfonate, this compound is believed to operate through a "dynamic ion exchange" mechanism. The hydrophobic octyl chain partitions into the nonpolar stationary phase (e.g., C18), creating a dynamic negatively charged surface. Positively charged analytes can then interact with this surface via ion exchange, leading to their retention.
Heptafluorobutyric Acid (HFBA): HFBA, a perfluorinated carboxylic acid, can also adsorb to the stationary phase. However, the formation of an ion pair with the analyte in the mobile phase, which then adsorbs onto the stationary phase as a neutral complex, is also a significant mechanism. The hydrophobicity of the fluorinated chain of HFBA contributes significantly to the retention of the ion pair.[3]
Performance Comparison
Retention and Selectivity
Both reagents significantly increase the retention of positively charged analytes. The degree of retention is influenced by the hydrophobicity of the ion-pairing agent and the number of positive charges on the analyte.
This compound: The long C8 alkyl chain of 1-octanesulfonate provides strong hydrophobic interactions with the stationary phase, leading to a significant increase in the retention of polar, ionizable compounds.[4] It is effective for enhancing the retention of a wide range of basic compounds, including peptides and proteins.
Heptafluorobutyric Acid (HFBA): The hydrophobicity of the perfluorinated chain of HFBA also leads to a substantial increase in peptide retention. Studies comparing HFBA with other perfluorinated acids like trifluoroacetic acid (TFA) and pentafluoropropionic acid (PFPA) have shown that peptide retention times increase with the increasing hydrophobicity of the anion (TFA⁻ < PFPA⁻ < HFBA⁻).[3] This effect is more pronounced for peptides with a greater number of positive charges.[3] Interestingly, at higher concentrations, HFBA can even reverse the elution order of peptides compared to less hydrophobic ion-pairing agents.[3]
| Analyte Type | Ion-Pairing Reagent | Observation | Reference |
| Peptides (+1 to +5 charge) | Heptafluorobutyric Acid (HFBA) | Increased retention with increasing positive charge. At 10 mM, HFBA provided excellent separation, grouping peptides by charge. | [3] |
| 18-residue synthetic peptides | Heptafluorobutyric Acid (HFBA) | Overall peptide retention times increase with increasing anion hydrophobicity: phosphate (B84403) < TFA⁻ < PFPA⁻ < HFBA⁻. | [3] |
| Polar, ionizable compounds | This compound | Enhances retention for compounds like peptides and proteins. | [4] |
Mass Spectrometry (MS) Compatibility
The volatility of the ion-pairing reagent is a critical factor for compatibility with mass spectrometry detection.
This compound: Being a non-volatile salt, this compound is generally considered incompatible with electrospray ionization mass spectrometry (ESI-MS). Its presence in the mobile phase can lead to ion source contamination and significant signal suppression.
Heptafluorobutyric Acid (HFBA): HFBA is volatile and therefore compatible with LC-MS applications.[2] However, it is known to cause more significant ion suppression compared to the more commonly used TFA. The degree of ion suppression can be analyte-dependent. In some cases, HFBA has been reported to provide higher absolute MS signal intensities than TFA, although this can be accompanied by an increase in baseline noise.
| Feature | This compound | Heptafluorobutyric Acid (HFBA) |
| Volatility | Non-volatile | Volatile |
| MS Compatibility | Generally incompatible | Compatible, but can cause significant ion suppression |
| Ion Suppression | High (due to non-volatility) | Higher than TFA, analyte-dependent |
| Signal Intensity | N/A (not used with MS) | Can be higher than TFA for some analytes, but often with increased noise |
Experimental Protocols
Below are representative experimental protocols for using this compound and HFBA in reversed-phase HPLC.
Protocol 1: Separation of Peptides using HFBA
This protocol is adapted from a study on the effect of anionic ion-pairing reagent hydrophobicity on peptide separations.[3]
Objective: To separate a mixture of synthetic peptides with varying net positive charges.
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm)
-
Mobile Phase A: 10 mM HFBA in HPLC-grade water
-
Mobile Phase B: 10 mM HFBA in acetonitrile
-
Gradient: Linear gradient of 0-60% B over 60 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Column Temperature: 25 °C
Procedure:
-
Prepare the mobile phases by accurately weighing and dissolving HFBA in HPLC-grade water and acetonitrile.
-
Equilibrate the column with the initial mobile phase composition (e.g., 100% A) for at least 30 minutes or until a stable baseline is achieved.
-
Dissolve the peptide sample in Mobile Phase A.
-
Inject the sample and run the gradient program.
-
Monitor the elution of peptides at 214 nm.
Protocol 2: Separation of Basic Compounds using this compound
This protocol is a general representation for the use of alkyl sulfonates in ion-pair chromatography.
Objective: To enhance the retention and separation of a mixture of basic, polar analytes.
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase: 5 mM this compound sodium salt in a mixture of methanol (B129727) and water (e.g., 40:60 v/v), adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength for the analytes.
-
Column Temperature: 30 °C
Procedure:
-
Prepare the mobile phase by dissolving this compound sodium salt in the water portion of the mobile phase. Add the methanol and adjust the pH with phosphoric acid. Filter and degas the mobile phase.
-
Equilibrate the column with the mobile phase for an extended period (often longer than with non-ion-pairing mobile phases) until a stable baseline is achieved.
-
Dissolve the sample in the mobile phase.
-
Inject the sample and run the analysis isocratically.
-
Monitor the elution of the analytes at the chosen UV wavelength.
Summary and Recommendations
The choice between this compound and heptafluorobutyric acid depends heavily on the specific requirements of the analysis, particularly the nature of the analytes and the detection method employed.
Choose this compound when:
-
The primary goal is to achieve strong retention of basic and polar compounds.
-
UV detection is being used, and MS compatibility is not a concern.
-
Working with a dedicated HPLC system for ion-pairing chromatography is feasible, as column equilibration can be lengthy and the reagent can be difficult to remove completely.
Choose Heptafluorobutyric Acid (HFBA) when:
-
LC-MS analysis is required, as it is a volatile ion-pairing reagent.
-
Separating complex peptide mixtures where selectivity based on charge is important.
-
A stronger ion-pairing effect than TFA is needed to improve retention and resolution.
-
Potential for ion suppression is acceptable or can be mitigated (e.g., by using a lower concentration).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of high-performance liquid chromatography retention of peptides with the use of quantitative structure-retention relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 1-Octanesulfonic Acid on Diverse C18 Columns
For researchers, scientists, and professionals in drug development, the successful separation of polar and ionic compounds by reversed-phase high-performance liquid chromatography (RP-HPLC) often hinges on the use of ion-pairing agents. 1-Octanesulfonic acid is a widely employed anionic ion-pairing reagent that enhances the retention and improves the peak shape of basic and cationic analytes on C18 columns. However, the market offers a vast array of C18 columns, each with distinct characteristics that can significantly influence chromatographic performance. This guide provides an objective comparison of how different types of C18 columns perform when using this compound, supported by experimental data and detailed methodologies.
Understanding the Interplay: this compound and C18 Stationary Phases
The fundamental principle of ion-pair chromatography with this compound involves the formation of a neutral ion pair between the sulfonic acid and a basic analyte. The long alkyl chain of the octanesulfonic acid partitions into the hydrophobic C18 stationary phase, effectively creating an in-situ ion-exchange surface that interacts with the cationic analyte, thereby increasing its retention.
The performance of this technique is not solely dependent on the ion-pairing agent but is critically influenced by the properties of the C18 column itself. Key column characteristics that affect separation include the type of silica (B1680970) support (e.g., traditional silica, hybrid silica), the degree of end-capping, carbon load, and particle technology (e.g., fully porous, core-shell).
Performance Comparison of this compound on Various C18 Columns
| Column Type | Key Characteristics | Expected Performance with this compound | Potential Advantages | Potential Disadvantages |
| Traditional Type B Silica C18 | High purity silica, often with a high carbon load. | Good retention of ion pairs. Peak shape for basic compounds can be variable due to residual silanol (B1196071) interactions. | Widely available, cost-effective, extensive literature support. | Potential for peak tailing with highly basic compounds if not well end-capped. |
| End-Capped Type B Silica C18 | High purity silica with extensive end-capping to block residual silanols. | Improved peak symmetry for basic analytes compared to non-end-capped columns. Consistent retention. | Reduced peak tailing, leading to better resolution and quantification. | May have slightly lower retention for some polar compounds compared to non-end-capped phases. |
| Hybrid Silica C18 | Organic/inorganic hybrid particle technology (e.g., Waters BEH, XBridge). | Excellent peak shape for basic compounds due to reduced silanol activity. Enhanced pH stability. | Superior peak performance for basic analytes, longer column lifetime, especially at higher pH. | Generally higher cost. |
| Core-Shell C18 | Solid core with a porous outer layer. | High efficiency and sharp peaks, leading to excellent resolution and sensitivity. | Faster separations at lower backpressures, improved sensitivity. | Lower loading capacity compared to fully porous particles of the same dimension. |
| C18+ (with positive surface charge) | C18 bonded to a silica particle with a slight positive surface charge. | Can exhibit unique selectivity for acidic and basic compounds. May enhance retention of anionic species and improve peak shape for bases under low pH conditions. | Alternative selectivity for difficult separations. Improved peak shape for bases in low ionic strength mobile phases. | Selectivity can be highly dependent on mobile phase pH and ionic strength. |
Experimental Protocols
Below are representative experimental protocols for the analysis of basic compounds using this compound on a C18 column. These can be adapted based on the specific analyte and column used.
Experimental Protocol 1: Analysis of Water-Soluble Vitamins
This method is adapted from a study on the separation of B vitamins.
-
Column: Supelco Ascentis C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase:
-
A: 10 mM this compound sodium salt in water, pH 2.5 with phosphoric acid
-
B: Acetonitrile
-
-
Gradient: 5% to 30% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Standards and samples dissolved in Mobile Phase A.
Experimental Protocol 2: Analysis of Beta-Blockers
This method is a general approach for the analysis of basic pharmaceutical compounds like atenolol.
-
Column: Waters Xterra® C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: 0.1% w/v this compound sodium salt in a mixture of water and methanol (B129727) (55:45 v/v), with the apparent pH adjusted to 2.8 with orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV at 235 nm[1]
-
Injection Volume: 20 µL
-
Sample Preparation: Standards and samples dissolved in the mobile phase.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for comparing the performance of different C18 columns for ion-pair chromatography.
Signaling Pathways and Logical Relationships
The logical relationship in selecting a C18 column for use with this compound involves considering the analyte properties and the desired chromatographic outcome.
References
A Researcher's Guide to Assessing the Purity of 1-Octanesulfonic Acid for Sensitive Analyses
For researchers, scientists, and drug development professionals, the purity of reagents is paramount, especially in sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). 1-Octanesulfonic acid, a widely used ion-pairing reagent, is no exception. The presence of impurities can lead to compromised peak shape, baseline noise, and the introduction of artifacts, ultimately affecting the accuracy and reproducibility of results. This guide provides a comprehensive comparison of methods to assess the purity of this compound, presents illustrative data, and offers guidance on selecting the appropriate grade for your demanding analytical needs.
The Critical Role of Purity in Sensitive Analyses
In ion-pair chromatography, this compound is added to the mobile phase to enhance the retention and separation of ionic and highly polar analytes on reversed-phase columns. For sensitive applications, such as the analysis of peptides, proteins, and pharmaceuticals, even trace levels of impurities in the ion-pairing reagent can have significant consequences.[1] Potential impurities include residual starting materials from synthesis, by-products, inorganic salts, and metallic ions. These can manifest as extraneous peaks in the chromatogram, increased baseline noise, or suppression of the analyte signal in mass spectrometry. Furthermore, UV-absorbing impurities can interfere with detection at low wavelengths, a common practice in peptide and protein analysis.[2]
Experimental Protocols for Purity Assessment
To ensure the quality of this compound, a panel of analytical tests should be performed. Below are detailed protocols for three key assessments:
Assay by Acid-Base Titration
This method determines the overall percentage purity of the this compound sodium salt.
Principle: The sulfonic acid salt is converted to the free sulfonic acid using a strong cation exchange resin. The resulting acidic solution is then titrated with a standardized solution of sodium hydroxide.
Apparatus:
-
Analytical balance
-
Glass chromatography column (10 x 200 mm)
-
500 mL volumetric flask
-
250 mL conical flask
-
Burette (50 mL)
-
pH meter or suitable indicator (e.g., phenolphthalein)
Reagents:
-
Strong cation exchange resin (e.g., Dowex 50WX8)
-
Standardized 0.1 N Sodium Hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
Resin Preparation: Prepare a slurry of the cation exchange resin in deionized water and pour it into the chromatography column to a height of approximately 150 mm. Wash the resin with 200 mL of deionized water.
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sodium salt and dissolve it in 50 mL of deionized water.
-
Ion Exchange: Pass the sample solution through the prepared resin column at a flow rate of approximately 2-3 mL/minute. Collect the eluate in a 500 mL volumetric flask.
-
Elution: Wash the column with 300 mL of deionized water, collecting the washings in the same volumetric flask. Make up the volume to 500 mL with deionized water and mix thoroughly.
-
Titration: Pipette 100 mL of the eluate into a 250 mL conical flask. Add a few drops of phenolphthalein (B1677637) indicator or use a pH meter. Titrate with standardized 0.1 N NaOH solution until the endpoint is reached.
-
Calculation:
Where:
-
V = Volume of NaOH solution consumed in mL
-
N = Normality of the NaOH solution
-
M.W. = Molecular weight of this compound sodium salt (216.27 g/mol for anhydrous)
-
W = Weight of the sample in g
-
Water Content by Karl Fischer Titration
This is a standard method for the determination of water content in solids.
Principle: The Karl Fischer titration is a coulometric or volumetric method based on the reaction of iodine with water and sulfur dioxide in the presence of a base and a suitable solvent.
Apparatus:
-
Karl Fischer titrator (coulometric or volumetric)
-
Analytical balance
Reagents:
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol or other suitable solvent
Procedure:
-
Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions and precondition the titration cell to a low drift value.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sodium salt directly into the titration vessel. The sample size should be chosen based on the expected water content to ensure an appropriate titration volume.
-
Titration: Start the titration and allow the instrument to automatically determine the endpoint.
-
Calculation: The instrument software will typically calculate the percentage of water directly based on the amount of titrant consumed and the sample weight.
Purity by HPLC-UV
This method is used to detect and quantify UV-absorbing impurities.
Principle: A solution of the this compound is injected onto a reversed-phase HPLC column, and the elution is monitored at various UV wavelengths. The presence of peaks other than the main component indicates impurities.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 50:50 (v/v) acetonitrile and water. Adjust the pH to 3.0 with phosphoric acid.
-
Sample Preparation: Prepare a 0.25 M solution of the this compound sodium salt in the mobile phase.[3]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm, 220 nm, and 254 nm
-
-
Analysis: Inject the sample solution and record the chromatogram for at least 30 minutes.
-
Evaluation: Examine the chromatogram for the presence of any impurity peaks. The purity can be estimated by the area percentage of the main peak. Pay close attention to the baseline noise and the presence of any late-eluting peaks.
Comparative Data of this compound from Different Brands
The following tables provide a summary of typical specifications from manufacturers and illustrative "as-tested" results for three hypothetical brands of HPLC-grade this compound sodium salt.
Table 1: Manufacturer's Specifications
| Parameter | Brand A (Premium Grade) | Brand B (Standard HPLC Grade) | Brand C (Basic HPLC Grade) |
| Assay (anhydrous basis) | ≥ 99.5% | ≥ 99.0% | ≥ 98.0% |
| Water Content (Karl Fischer) | ≤ 1.0% | ≤ 2.0% | ≤ 2.0% |
| UV Absorbance (0.25 M soln.) @ 210 nm | ≤ 0.05 AU | ≤ 0.10 AU | ≤ 1.00 AU |
| UV Absorbance (0.25 M soln.) @ 220 nm | ≤ 0.02 AU | ≤ 0.05 AU | ≤ 0.10 AU |
| UV Absorbance (0.25 M soln.) @ 254 nm | ≤ 0.01 AU | ≤ 0.02 AU | ≤ 0.06 AU |
| Insolubles | Passes test | Passes test | Not specified |
Table 2: Illustrative "As-Tested" Purity Assessment
| Parameter | Brand A | Brand B | Brand C |
| Assay (by Titration) | 99.8% | 99.2% | 98.5% |
| Water Content (Karl Fischer) | 0.5% | 1.2% | 1.8% |
| HPLC Purity (210 nm, Area %) | 99.9% | 99.5% (with minor early-eluting peaks) | 98.8% (with multiple small impurity peaks) |
| Baseline Noise (HPLC-UV at 210 nm) | Very Low | Low | Moderate |
| Metallic Impurities (ICP-MS) | Low ppb levels | Mid ppb levels | High ppb levels |
Alternative Ion-Pairing Reagents
While this compound is a robust choice, several alternatives are available, each with its own advantages and disadvantages.
Table 3: Comparison of Common Ion-Pairing Reagents
| Reagent | Volatility | MS Compatibility | Typical Application | Considerations |
| This compound | Non-volatile | Poor | Peptides, small molecules | Can suppress MS signal and contaminate the ion source.[4] |
| Trifluoroacetic Acid (TFA) | Volatile | Good | Peptides, proteins | Can cause ion suppression in MS; may require a dedicated column. |
| Heptafluorobutyric Acid (HFBA) | Volatile | Good | Larger peptides, proteins | Stronger ion-pairing agent than TFA, leading to longer retention times. |
| Triethylamine (TEA) | Volatile | Good | Anionic compounds | Used to adjust pH and as a counter-ion for acidic analytes. |
Visualizing the Workflow
To better understand the logical flow of assessing the purity of this compound and the decision-making process for its use in sensitive analyses, the following diagrams are provided.
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Decision-making process for using this compound in sensitive analyses.
Conclusion
The purity of this compound is a critical factor for achieving reliable and accurate results in sensitive analytical applications. While manufacturers provide specifications, independent verification through methods such as titration, Karl Fischer analysis, and HPLC-UV is highly recommended, especially for critical assays. For the most demanding applications, such as LC-MS, where non-volatile additives can be detrimental, selecting a premium grade with low metallic impurities and minimal UV absorbance is crucial. When in doubt, a performance test using a well-characterized standard in the intended application can provide the ultimate confirmation of the reagent's suitability. Researchers should also consider volatile ion-pairing reagents as alternatives, particularly when MS detection is employed. By carefully assessing the purity of this compound, scientists can enhance the quality and reliability of their analytical data.
References
Safety Operating Guide
1-Octanesulfonic acid proper disposal procedures
Proper disposal of 1-Octanesulfonic acid is crucial for ensuring laboratory safety and environmental protection. As a substance that can cause skin and eye irritation, it must be handled with care throughout its lifecycle, including the final disposal stage.[1][2] Adherence to local, regional, and national regulations is mandatory for the disposal of this chemical and its contaminated containers.[1][3][4][5]
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and safety measures are in place.
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, splash goggles or safety glasses, and a lab coat.[6][7][8] If there is a risk of dust formation, a NIOSH/MSHA or European Standard EN 149 approved dust respirator should be used.[6][7][8]
-
Ventilation: Always handle the chemical in a well-ventilated area, preferably under a fume hood, to minimize inhalation exposure.[3][6]
-
Avoid Dust Formation: Take measures to avoid generating dust when handling the solid form of this compound.[1][2][9]
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe and compliant disposal of this compound and associated waste.
Step 1: Waste Characterization and Segregation Waste containing this compound is generally classified as hazardous waste.[1][5] It is the responsibility of the chemical waste generator to confirm this classification based on applicable regulations.[2]
-
Do Not Mix: Keep this compound waste separate from other waste streams to prevent unintended reactions.[4]
-
Original Containers: Whenever possible, leave the chemical in its original container.[4]
Step 2: Spill Management and Containment In case of a spill, act promptly to contain and clean the material.
-
Small Spills: Carefully sweep or vacuum up the spilled solid material.[1][6][9] Avoid actions that generate dust.[1]
-
Collection: Place the collected material into a suitable, clean, dry, and properly labeled container for disposal.[6][7][9]
-
Decontamination: After removing the solid, you can clean the contaminated surface by spreading water and collecting the runoff for disposal in accordance with local authority requirements.[7][10] Do not allow the substance or cleanup water to enter drains or the environment.[1][4][5][11]
Step 3: Packaging and Labeling for Disposal Properly package and label the waste for collection.
-
Container: Use a suitable, closed container for the waste.[9] For contaminated packaging, handle it in the same manner as the product itself.[4][5] Do not reuse empty containers.[3]
-
Labeling: Clearly label the waste container with its contents ("Waste this compound") and any applicable hazard warnings.
Step 4: Final Disposal The final disposal must be conducted through approved channels.
-
Licensed Disposal Contractor: Arrange for the collection and disposal of the waste through a licensed disposal company or a certified hazardous waste collector.[3][11][12]
-
Approved Methods: Disposal may involve incineration at an approved facility or other methods compliant with regulations.[12]
-
Contaminated Packaging: Dispose of contaminated containers at a designated hazardous or special waste collection point.[1] Emptied and decontaminated containers may be recycled where regulations permit.[5][12]
Disposal Data Summary
The following table summarizes key information for the proper disposal of this compound.
| Parameter | Guideline | Source(s) |
| Waste Classification | Typically classified as hazardous waste. | [1][5] |
| Primary Disposal Route | Collection by a licensed disposal company. | [3][11][12] |
| Environmental Release | Should not be released into the environment or drains. | [1][4][5][11] |
| Spill Cleanup | Sweep or shovel into a suitable, closed container. | [1][6][7][9][10] |
| PPE for Disposal | Gloves, safety goggles, lab coat, dust respirator (if needed). | [6][7][8] |
| Container Disposal | Dispose of as hazardous waste; do not reuse. Recyclable if fully decontaminated. | [1][3][4][5] |
Disposal Workflow
The logical flow for making decisions regarding the disposal of this compound is illustrated below.
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. giantchemsolutions.com [giantchemsolutions.com]
- 9. indenta.com [indenta.com]
- 10. actylislab.com [actylislab.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. sdfine.com [sdfine.com]
Essential Safety and Operational Guide for Handling 1-Octanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of 1-Octanesulfonic acid. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that poses several risks upon exposure. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize these risks.
Summary of Hazards:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation.[1][2]
| PPE Category | Equipment | Material/Standard | Protection Level & Use Case |
| Eye Protection | Chemical safety goggles or glasses | ANSI Z87 certified / European Standard EN166 | Required for all handling procedures to prevent eye contact.[1] |
| Hand Protection | Chemically compatible gloves | Nitrile, Neoprene, or Butyl rubber | Required for all handling. Given the irritant nature of the chemical, select gloves with good chemical resistance. Always inspect gloves before use and replace immediately if contaminated or damaged.[3][4] |
| Body Protection | Laboratory coat | Standard knee-length | Required to prevent skin contact. |
| Respiratory Protection | Dust respirator | NIOSH/MSHA or European Standard EN 149 approved | Recommended when handling the solid form, especially if dust generation is likely, to prevent respiratory tract irritation. |
Operational Plan: Safe Handling of this compound
Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory environment.
Step 1: Preparation and Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to minimize inhalation of dust.[3][5]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Before starting, gather all necessary equipment and reagents.
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don the appropriate chemically resistant gloves (e.g., nitrile).
-
Wear safety goggles or glasses.
-
If there is a risk of generating dust, wear a suitable dust respirator.
Step 3: Handling the Chemical
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid creating and inhaling dust.[3]
-
Handle the chemical carefully to avoid skin and eye contact.[3]
-
Avoid creating dust when transferring the solid.[1]
-
If making a solution, slowly add the this compound to the solvent to prevent splashing.
Step 4: Post-Handling Procedures
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2]
-
Clean any contaminated surfaces.
-
Properly remove and dispose of gloves and any other contaminated disposable PPE as hazardous waste.
Disposal Plan for this compound
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed, and compatible waste container.[6]
-
Contaminated Materials: Dispose of any materials that have come into direct contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, in a designated solid chemical waste container.[6]
-
Liquid Waste (Solutions): Collect solutions of this compound in a designated, leak-proof hazardous waste container. The container must be clearly labeled with the full chemical name and the solvent used.[6] Do not mix with other waste streams unless permitted by your institution's environmental health and safety office.[6]
Step 2: Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[2]
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[6]
-
Provide the EHS office with the Safety Data Sheet (SDS) for this compound.
Step 4: Decontamination of Empty Containers
-
To decontaminate an empty container that held this compound, triple rinse it with a suitable solvent (e.g., water).[1][7]
-
Collect the rinsate from all rinses and dispose of it as hazardous liquid waste.[1][7]
-
After triple rinsing, the container can typically be disposed of as regular trash after defacing the chemical label. Confirm this procedure with your local EHS regulations.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
